molecular formula C7H5N3O2 B1591854 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 933754-38-2

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1591854
CAS No.: 933754-38-2
M. Wt: 163.13 g/mol
InChI Key: GDASVOXREDJRGF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDASVOXREDJRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600982
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933754-38-2
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in the field of medicinal chemistry.[1] Its rigid, planar structure and versatile substitution points make it an ideal framework for designing potent and selective inhibitors of various protein kinases.[1][2] Dysregulation of kinase activity is a known hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical area of drug discovery.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[1][3]

Within this important class of compounds, Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid stands out as a crucial synthetic intermediate. The carboxylic acid moiety at the 6-position serves as a versatile chemical handle, allowing for the straightforward synthesis of amide libraries and other derivatives to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This guide provides a detailed examination of the core synthetic strategies, field-proven protocols, and the chemical logic underpinning the synthesis of this valuable molecule.

Core Synthetic Strategy: Cyclocondensation and Saponification

The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner.[1][4] To achieve the desired 6-carboxylic acid functionality, a two-stage approach is typically employed: initial synthesis of a stable ester intermediate, followed by its hydrolysis to the final acid. This strategy is often preferred because the ester intermediate is generally easier to purify via standard laboratory techniques like chromatography or recrystallization, ensuring a high-purity precursor for the final, often high-yielding, hydrolysis step.

Mechanistic Rationale: The Cyclocondensation Pathway

The formation of the pyrimidine ring proceeds via a well-established condensation mechanism. The 5-aminopyrazole, acting as a bis-nucleophile, initiates the reaction by attacking one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the remaining electrophilic center, leading to a dehydrative aromatization that forms the stable, fused bicyclic system. The regioselectivity of the reaction is governed by the relative nucleophilicity of the amino groups on the pyrazole and the electrophilicity of the partner molecule.[5]

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product A 3-Aminopyrazole (Bis-nucleophile) B 1,3-Bielectrophile (e.g., β-ketoester) C Nucleophilic Attack (Exocyclic amine attacks an electrophilic center) A->C Step 1 B->C D Intermediate Adduct C->D E Intramolecular Cyclization (Endocyclic nitrogen attacks second electrophilic center) D->E Step 2 F Dehydration & Aromatization E->F G Pyrazolo[1,5-a]pyrimidine Core F->G Final Step

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocols

The following protocols provide a validated, two-step workflow for the synthesis of this compound, starting from common laboratory reagents.

Workflow Overview

G Start Starting Materials: - 3-Aminopyrazole Derivative - 1,3-Dicarbonyl Synthon Step1 Protocol 1: Cyclocondensation to form Ester Intermediate Start->Step1 Intermediate Pyrazolo[1,5-a]pyrimidine- 6-carboxylate Ester Step1->Intermediate Purification Step2 Protocol 2: Base-mediated Hydrolysis (Saponification) Intermediate->Step2 Product Final Product: Pyrazolo[1,5-a]pyrimidine- 6-carboxylic Acid Step2->Product Acidification & Isolation

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylate Ester

This procedure outlines the formation of the core heterocyclic structure as an ethyl ester, which serves as the direct precursor to the target carboxylic acid. The synthesis involves the cyclocondensation of an aminopyrazole with an appropriate β-dicarbonyl equivalent. A specific, patented method involves reacting 3-methyl-5-aminopyrazole with an intermediate formed from 3,3-dialkoxy propionate and a formate ester.[6]

Materials:

  • 3-methyl-5-aminopyrazole

  • Ethyl 3,3-diethoxypropionate (or similar dialkoxy propionate)

  • Ethyl formate

  • Sodium ethoxide (or other suitable base like sodium hydride)

  • Toluene (anhydrous)

  • Acetic Acid or Citric Acid (for workup)

  • Isopropanol (for recrystallization)

Step-by-Step Methodology:

  • Intermediate Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium ethoxide in anhydrous toluene. Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a pre-mixed solution of ethyl 3,3-diethoxypropionate and ethyl formate to the cooled suspension. The addition should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours (typically 10-12 hours) to ensure complete formation of the enolate intermediate.[6]

  • Cyclocondensation: To the reaction mixture containing the intermediate, add a solution of 3-methyl-5-aminopyrazole in a suitable solvent.

  • Add a catalytic amount of a strong acid (e.g., glacial acetic acid) to facilitate the cyclization and subsequent dehydration.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a solution of a weak acid like citric acid in water to neutralize the base and precipitate the product.[6]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude product, ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate, can be purified by recrystallization from a solvent like isopropanol to yield an off-white crystalline solid.[6]

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid product. This is a standard saponification reaction using a strong base.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-6-carboxylate Ester (from Protocol 1)

  • Sodium Hydroxide (NaOH) solution (e.g., 2N or 10%)[7][8]

  • Acetic Acid (glacial) or Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Hydrolysis: Suspend the pyrazolo[1,5-a]pyrimidine-6-carboxylate ester in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[7]

  • Stir the mixture vigorously. Depending on the substrate, gentle heating on a steam bath or stirring at room temperature for 1-4 hours may be required.[6][7][8] The reaction is typically complete when the suspension becomes a clear, yellowish solution, indicating the formation of the sodium carboxylate salt. Monitor progress by TLC to confirm the disappearance of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add a strong acid, such as glacial acetic acid or HCl, to protonate the carboxylate salt.[7] The target carboxylic acid will precipitate out of the solution as a solid. Continue adding acid until the pH is acidic (pH ~3-4).

  • Isolation and Purification: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Alternatively, the product can be isolated by extracting the acidified aqueous solution with ethyl acetate.[7] The combined organic extracts are then washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The final product, this compound, is typically obtained as a slightly beige or white crystalline solid, which can be dried under vacuum.[7]

Summary of Synthetic Transformations

The following table summarizes the key parameters for the described two-step synthesis.

Step Transformation Key Reagents & Conditions Typical Yield Reference
1 Cyclocondensation3-Aminopyrazole, Dialkoxy propionate synthon, Acid catalyst (e.g., Acetic Acid), Heat (Reflux)70-85%[6]
2 SaponificationPyrazolo[1,5-a]pyrimidine-6-carboxylate ester, NaOH (aq), Room Temp or Heat, followed by acid workup>90%[6][7]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process grounded in fundamental organic chemistry principles. The two-step approach involving the formation and subsequent hydrolysis of an ester intermediate represents a reliable and scalable method for obtaining this key building block in high purity. For researchers in drug development, mastery of this synthesis opens the door to extensive derivatization at the 6-position, enabling the exploration of structure-activity relationships crucial for the development of next-generation kinase inhibitors. Modern advancements, such as the use of microwave-assisted synthesis, can further optimize these protocols by reducing reaction times and potentially improving yields, making the production of diverse compound libraries more efficient.[2][9]

References

Physicochemical properties of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1] This structural similarity allows it to interact with a wide array of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[2][3] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, antiviral, and anticancer properties.[2][4] Pyrazolo[1,5-a]pyrimidines have been successfully developed as ATP-competitive and allosteric inhibitors of various kinases, showing promise in targeted therapies for diseases like non-small cell lung cancer and melanoma.[2][3]

This compound is a key derivative within this class. The carboxylic acid functional group serves as a critical handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical properties of this core molecule is paramount for any researcher aiming to design and synthesize novel therapeutics based on this scaffold. This guide provides a comprehensive overview of its synthesis, key physicochemical characteristics, and the experimental protocols required for their determination.

Molecular Structure and Identification

The core of the molecule is a fused bicyclic system composed of a five-membered pyrazole ring and a six-membered pyrimidine ring.[5] The carboxylic acid group is attached at the 6-position of this fused system.

  • IUPAC Name: this compound[6][]

  • CAS Number: 933754-38-2[6][8][9]

  • Molecular Formula: C₇H₅N₃O₂[6][8][9]

  • Molecular Weight: 163.13 g/mol [6][8][9]

It is important to distinguish this isomer from others, such as the 2-carboxylic acid (CAS 200135-36-6)[10] and 3-carboxylic acid (CAS 25940-35-6)[11][12] derivatives, as the position of the functional group significantly impacts the molecule's electronic properties, reactivity, and biological activity.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester precursor.[9] This reaction is typically carried out under basic conditions, followed by acidification to precipitate the carboxylic acid product.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up & Isolation Ester Pyrazolo[1,5-a]pyrimidine-6- carboxylic acid ethyl ester Base Aqueous NaOH (2N) Ester->Base Suspend in Stir Stir at Room Temperature (approx. 1 hour) Base->Stir Acid Add Acetic Acid Stir->Acid Evap Remove Solvent (Reduced Pressure) Acid->Evap Extract Aqueous Extraction (Water & EtOAc) Evap->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Crystallize Filter Crystalline Product Dry->Crystallize Product Final Product: This compound Crystallize->Product

Caption: General workflow for the synthesis of the title compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties is essential for applications in drug discovery, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

PropertyValue / DescriptionSource(s)
Molecular Weight 163.13 g/mol [6][8][9]
Physical State Solid, slightly beige or white to light yellow powder/crystal.[9]
Melting Point 228-233 °C. A similar 2-methyl derivative melts at 238 °C (dec.).[5][9]
Solubility Low solubility in water. Soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) due to salt formation.[13][14][15] Insoluble in nonpolar organic solvents.
pKa Not explicitly reported. As a carboxylic acid on a heterocyclic system, it is a weak to moderate acid. The pKa is expected to be in the range of 3-5. Experimental determination is required for an accurate value.
XLogP3-AA -0.1[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]

Spectroscopic Profile

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

  • ¹H NMR: The proton NMR spectrum of the unsubstituted pyrazolo[1,5-a]pyrimidine core shows characteristic signals in the aromatic region. For the 6-carboxylic acid derivative, the protons on the heterocyclic rings will exhibit distinct chemical shifts and coupling patterns, which are influenced by the electron-withdrawing nature of the carboxylic acid group.[16][17][18]

  • ¹³C NMR: The carbon spectrum will show signals for the seven unique carbons in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Expect to see a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretching absorption (around 1700-1725 cm⁻¹).[19] Aromatic C-H and C=N/C=C stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The expected exact mass can be readily confirmed by high-resolution mass spectrometry. The ESI-MS (positive mode) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.1.[9]

Experimental Protocols: A Practical Guide

The following section details standardized, self-validating protocols for the synthesis and characterization of key physicochemical properties.

Protocol 1: Synthesis via Ester Hydrolysis

This protocol is adapted from established literature procedures for the synthesis of this compound.[9]

Objective: To synthesize the title compound from its ethyl ester precursor.

Materials:

  • This compound ethyl ester

  • Sodium hydroxide (NaOH), 2N aqueous solution

  • Acetic acid

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

  • Suspension: Suspend the ethyl ester (1.0 eq) in 2N aqueous NaOH solution in a round-bottom flask.

  • Hydrolysis: Stir the suspension vigorously at room temperature for approximately 1 hour. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Acidification: Carefully add acetic acid to the yellowish reaction mixture to neutralize the base and precipitate the product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Take up the residue in deionized water (e.g., 50 mL) and extract with ethyl acetate (e.g., 2 x 150 mL).

  • Washing & Drying: Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure. The crystalline product can be collected by filtration.

Caption: Step-by-step workflow for the synthesis protocol.

Protocol 2: Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility class of an organic compound.[14][15][20]

Objective: To classify the solubility of this compound in various solvents.

Materials:

  • This compound

  • Deionized water

  • 5% aqueous NaOH solution

  • 5% aqueous NaHCO₃ solution

  • 5% aqueous HCl solution

  • Hexane

  • Test tubes

Procedure:

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the solid dissolves completely. (Expected: Insoluble or sparingly soluble).

  • Base Solubility (NaOH): To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Observe if the solid dissolves. (Expected: Soluble, indicating an acidic compound).[14][21]

  • Base Solubility (NaHCO₃): To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Observe for both dissolution and effervescence (CO₂ bubbles). (Expected: Soluble with effervescence, indicating a carboxylic acid).[13][14]

  • Acid Solubility (HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. (Expected: Insoluble).

  • Nonpolar Solvent Solubility: To a fresh sample, add 0.75 mL of hexane. Shake vigorously. (Expected: Insoluble).

G start Test Compound water Add Water start->water naoh Add 5% NaOH start->naoh nahco3 Add 5% NaHCO3 start->nahco3 hcl Add 5% HCl start->hcl hexane Add Hexane start->hexane result_water Insoluble water->result_water result_naoh Soluble naoh->result_naoh result_nahco3 Soluble (Effervescence) nahco3->result_nahco3 result_hcl Insoluble hcl->result_hcl result_hexane Insoluble hexane->result_hexane

Caption: Decision tree for qualitative solubility testing.

Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[22][23]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound (accurately weighed)

  • Standardized 0.1 M NaOH solution

  • 0.15 M KCl solution (to maintain ionic strength)

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a solution of 0.15 M KCl.[22]

  • Initial pH: Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode. Record the initial pH.

  • Titration: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region).[23] A first-derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

G prep Prepare Analyte Solution (Compound in 0.15M KCl) titrate Titrate with 0.1M NaOH in small increments prep->titrate record Record pH and Volume after each addition titrate->record record->titrate plot Plot pH vs. Volume record->plot After titration is complete analyze Determine Equivalence Point from curve/derivative plot->analyze pka Calculate pKa (pH at 1/2 equivalence point) analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Relevance in Drug Discovery and Development

The physicochemical properties detailed in this guide are not merely academic; they are cornerstones of rational drug design.

  • Solubility and pKa: These properties govern how a drug dissolves in the gastrointestinal tract and its ability to permeate biological membranes. The pKa value determines the charge state of the molecule at a given physiological pH, which is critical for target binding and cell permeability.[24] Optimizing these parameters is essential for achieving good oral bioavailability.

  • Melting Point and Crystal Structure: The melting point is an indicator of molecular packing and crystal lattice energy. For solid dosage forms, understanding the crystalline structure, which can be elucidated by X-ray crystallography, is vital for formulation stability and dissolution rates.[1][25]

  • Lipophilicity (XLogP): The partition coefficient is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its potential for off-target effects and metabolic clearance. The negative XLogP value (-0.1) for the title compound suggests it is relatively hydrophilic.[6]

Conclusion

This compound is a fundamentally important building block in the development of novel therapeutics, particularly protein kinase inhibitors.[2][3] Its physicochemical properties—a defined melting point, characteristic solubility profile dictated by its acidic nature, and distinct spectroscopic fingerprint—provide the essential data required for its synthesis, purification, and modification. The experimental protocols outlined herein offer a robust framework for researchers to reliably characterize this and related compounds. A deep, quantitative understanding of these properties is indispensable for translating this promising scaffold into clinically effective drug candidates.

References

An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 933754-38-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The Pyrazolo[1,5-a]pyrimidine (PP) framework represents a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This rigid, planar system, formed by the fusion of a pyrazole and a pyrimidine ring, serves as a "privileged scaffold"—a molecular core that is capable of binding to multiple biological targets with high affinity.[3][4] The synthetic versatility of the PP core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity.[4]

Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[4][5] Notably, the pyrazolo[1,5-a]pyrimidine core is present in several marketed drugs and clinical candidates, such as the sedative Zaleplon and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib.[5] This success underscores the therapeutic potential embedded within this heterocyclic system.

This guide focuses on a specific, yet crucial, building block within this chemical family: Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 933754-38-2). While not an end-drug itself, this molecule is a pivotal intermediate for the synthesis of more complex, biologically active compounds.[6] Its carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, making it an invaluable tool for researchers in drug discovery and development. This document will provide an in-depth exploration of its synthesis, chemical properties, and its strategic application in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical for its application in synthesis and biological screening. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 933754-38-2[7]
Molecular Formula C₇H₅N₃O₂[7]
Molecular Weight 163.13 g/mol [7]
IUPAC Name This compound[7]
Appearance Slightly beige to light brown solid[1]
Melting Point 228-233 °C[1]
SMILES C1=C2N=CC(=CN2N=C1)C(=O)O[7]
InChIKey GDASVOXREDJRGF-UHFFFAOYSA-N[7]

Synthesis of the Core Intermediate

The synthesis of this compound is critical for its availability in research. While various methods exist for constructing the pyrazolo[1,5-a]pyrimidine scaffold, a common and direct laboratory-scale preparation for this specific acid involves the hydrolysis of its corresponding ethyl ester.[1] A more fundamental approach, illustrating the construction of the heterocyclic core, can be adapted from patented methods for analogous structures.

Protocol 1: Synthesis via Ester Hydrolysis

This protocol details the final step in a multi-stage synthesis, where the commercially available or previously synthesized ethyl ester is converted to the target carboxylic acid. The causality behind this step is the robust and high-yielding nature of base-catalyzed ester hydrolysis.

Experimental Workflow:

G start Start: Pyrazolo[1,5-a]pyrimidine- 6-carboxylic acid ethyl ester step1 Suspend ester in 2N NaOH (aq) Stir at room temperature for 1 hour start->step1 Reagents: Ester, NaOH step2 Acidify with acetic acid (causes precipitation/neutralization) step1->step2 Reagent: Acetic Acid step3 Remove solvent under reduced pressure step2->step3 Process: Evaporation step4 Aqueous work-up: - Dissolve residue in water - Extract with Ethyl Acetate (2x) step3->step4 Solvents: Water, EtOAc step5 Isolate Organic Phase: - Wash with water - Dry over Na2SO4 step4->step5 Process: Separation step6 Concentrate under reduced pressure step5->step6 Process: Evaporation step7 Filter crystalline solid step6->step7 Process: Crystallization end End Product: This compound step7->end

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound ethyl ester (1.0 eq) in a 2N aqueous solution of sodium hydroxide (NaOH).[1] The choice of 2N NaOH ensures a sufficiently basic environment to drive the saponification to completion.

  • Hydrolysis: Stir the suspension at room temperature for approximately 1 hour.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization & Precipitation: To the resulting yellowish reaction mixture, add acetic acid.[1] This neutralizes the excess NaOH and protonates the carboxylate salt, causing the less soluble carboxylic acid to begin precipitating.

  • Solvent Removal: Remove the bulk of the solvents (water, acetic acid) under reduced pressure.[1]

  • Extraction: Take up the residue in water and extract with ethyl acetate (EtOAc) twice.[1] This transfers the organic product into the ethyl acetate layer, leaving inorganic salts in the aqueous phase.

  • Washing and Drying: Combine the organic extracts, wash with water to remove any remaining water-soluble impurities, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Isolation: Concentrate the dried organic solution under reduced pressure to a small volume. The product will crystallize and can be collected by filtration to yield slightly beige crystals.[1]

Characterization Data (from cited protocol):

  • Melting Point: 228-233 °C[1]

  • Mass Spectrometry (ESI+): m/z = 164.0 (M+H)⁺ (Note: The value 63.9 in the source is likely a typo and refers to a fragment or impurity; the correct M+H is ~164)[1]

  • HPLC: tRet = 3.39 minutes (System 1 as defined in the source patent)[1]

Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The primary value of this compound lies in its role as a versatile synthetic intermediate. The carboxylic acid group is a key functional handle for amide coupling reactions, a cornerstone of modern medicinal chemistry for building molecular diversity and probing structure-activity relationships (SAR).

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent inhibitors for a range of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[4][8]

Case Study: Development of Pim-1 Kinase Inhibitors

Pim-1 kinase is a proto-oncogene that is overexpressed in various hematological and solid tumors, making it an attractive therapeutic target.[3] Studies have shown that the pyrazolo[1,5-a]pyrimidine scaffold is a highly selective and potent core for developing Pim-1 inhibitors.[3][9]

The general workflow for utilizing our title compound in such a discovery program is outlined below.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase start Pyrazolo[1,5-a]pyrimidine- 6-carboxylic acid step1 Amide Coupling Reaction (e.g., HATU, EDCI/HOBt) start->step1 step3 Library of Pyrazolo[1,5-a]pyrimidine- 6-carboxamide Derivatives step1->step3 step2 Diverse Library of Amine Building Blocks (R-NH2) step2->step1 step4 In Vitro Kinase Assay (e.g., Pim-1 Inhibition Assay) step3->step4 Biological Screening step5 Determine IC50 Values step4->step5 step6 Identify 'Hit' Compounds step5->step6 step7 Structure-Activity Relationship (SAR) Analysis & Lead Optimization step6->step7 step7->step1 Iterative Design & Synthesis end Optimized Lead Compound step7->end

Caption: Drug discovery workflow using the title compound as a scaffold.

Rationale for Experimental Choices:

  • Amide Coupling: The carboxylic acid is activated using standard coupling reagents (e.g., HATU, EDCI/HOBt). This forms a highly reactive intermediate that readily reacts with a primary or secondary amine. This reaction is highly reliable and tolerant of a wide range of functional groups, making it ideal for creating large libraries of compounds.

  • Library Synthesis: By reacting the core acid with a diverse collection of amine building blocks, researchers can systematically explore how different substituents at the 6-position affect biological activity. This is a fundamental strategy in establishing SAR.

  • Kinase Inhibition Screening: The synthesized library is then screened against the target of interest, such as Pim-1 kinase. The potency of each compound is quantified by its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

  • Lead Optimization: Compounds showing high potency (low IC₅₀ values) are identified as "hits." The structural features of these hits are analyzed to guide the design of new, even more potent analogs, often involving iterative cycles of synthesis and testing.[3] For instance, researchers found that for some kinase targets, the presence of the carboxylic acid group itself was critical for maintaining binding affinity and selectivity.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 933754-38-2) is a quintessential example of a high-value building block in modern drug discovery. While its own biological activity may be modest, its true power lies in the synthetic access it provides to a class of privileged therapeutic scaffolds. The carboxylic acid functionality serves as a versatile anchor point for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships. As researchers continue to target protein kinases and other key regulators of cell signaling, the strategic use of core intermediates like this one will remain fundamental to the design and synthesis of novel, effective, and selective therapeutics.

References

A Comprehensive Technical Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine (PP) scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This fused heterocyclic system provides a rigid, planar framework amenable to extensive chemical modification, allowing for the fine-tuning of pharmacological properties.[1] Historically, research has evolved from foundational synthesis to the discovery of potent enzyme inhibitors, particularly targeting protein kinases.[1] This guide offers an in-depth exploration of the diverse therapeutic potential of PP derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will dissect their mechanisms of action, present key structure-activity relationship (SAR) insights, provide standardized experimental protocols for their evaluation, and discuss future directions for drug discovery centered on this exceptional scaffold.

Anticancer Activity: A Kinase-Centric Approach

The most profound impact of pyrazolo[1,5-a]pyrimidine derivatives has been in oncology, where they serve as a foundational core for numerous potent protein kinase inhibitors (PKIs).[3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][3]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

PP derivatives predominantly function as ATP-competitive inhibitors, binding to the ATP pocket of kinases to block downstream signaling pathways essential for tumor growth and survival.[1][3] Their structural versatility allows for the development of inhibitors against a wide array of kinases.

  • Tropomyosin Receptor Kinases (Trks): The Trk family (TrkA, TrkB, TrkC) has emerged as a critical target in solid tumors characterized by NTRK gene fusions.[4] PP-based drugs are at the forefront of this targeted therapy. Larotrectinib and Entrectinib , both approved for clinical use, feature the pyrazolo[1,5-a]pyrimidine nucleus, demonstrating the scaffold's success in treating NTRK fusion-positive cancers.[4] Second-generation inhibitors like Repotrectinib and Selitrectinib have been developed to overcome acquired resistance mutations.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation and transcription.[5][6] Their inhibition can halt cancer cell proliferation and induce apoptosis.[5] Numerous PP derivatives have been developed as potent inhibitors of CDK1, CDK2, and CDK9.[1][6][7] For instance, compound BS-194 was identified as a selective inhibitor of CDK2, CDK1, and CDK9, demonstrating oral bioavailability and efficacy in human tumor xenograft models.[6] Derivatives such as 5h and 5i have shown nanomolar inhibitory activity against CDK2, comparable to the reference drug dinaciclib, along with potent anti-leukemia effects.[7]

  • MAPK/ERK Pathway Kinases (EGFR, B-Raf, MEK): This pathway is a critical driver of cell proliferation and is frequently mutated in cancers like melanoma and non-small cell lung cancer (NSCLC).[1][3] PP derivatives have been effectively designed to target key kinases in this cascade, including EGFR, B-Raf, and MEK, showcasing their potential in these malignancies.[3]

  • SRC Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in cell motility, adhesion, and proliferation. Starting from the promiscuous kinase inhibitor PP1, iterative design and screening have led to highly potent and selective SRC inhibitors like eCF506 , which displays subnanomolar IC50 for SRC with exceptional selectivity over the related ABL kinase.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing potency and selectivity. Key findings include:

  • The pyrazolo[1,5-a]pyrimidine core is essential for establishing a hinge interaction with the Met592 residue in the kinase domain.[9]

  • Substitutions at various positions significantly impact activity. For example, an amide bond at the C3 position and a substituted pyrrolidine at the C5 position were found to dramatically enhance Trk inhibitory activity.[4][9]

  • The introduction of diverse functional groups via methods like palladium-catalyzed cross-coupling can enhance biological activity and structural diversity.[1][3]

Quantitative Data on Anticancer Activity
Compound/DrugTarget Kinase(s)IC50 Value(s)Target Cancer Type(s)Reference(s)
LarotrectinibTrkA, TrkB, TrkC5-11 nMSolid tumors with NTRK fusion[4]
EntrectinibTrkA, TrkB, TrkC1.7-12 nMSolid tumors with NTRK fusion[4]
Compound 8 TrkA1.7 nMNot specified[4]
Compound 9 TrkA1.7 nMNot specified[4]
Compound 5h CDK222 nMLeukemia[7]
Compound 5i CDK224 nMLeukemia[7]
Compound 14a HCT116 cells2.0 nMColon Cancer[10]
Compound 6d MCF-7 cells47 nMBreast Cancer[11]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for initial screening of potential anticancer compounds.

Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antitubercular Activity

The structural similarity of pyrazolopyrimidines to native purines makes them effective inhibitors of various biological processes in microorganisms.[12] They have demonstrated a broad spectrum of activity against bacteria, fungi, and mycobacteria.[13][14][15]

Spectrum of Activity and Mechanisms
  • Antibacterial and Antifungal: Derivatives have shown activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[13][14] Some compounds achieve this by inhibiting essential enzymes like RNA polymerase.[12] Recent studies have also highlighted novel mechanisms, including the inhibition of carbonic anhydrase, which leads to anti-quorum-sensing and anti-biofilm activities, representing a promising strategy to combat antibiotic resistance.[16]

  • Antitubercular: High-throughput screening has repeatedly identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a potent inhibitor of Mycobacterium tuberculosis (Mtb).[17][18] Interestingly, the mechanism of action for these compounds is not always conserved and may differ from other structurally similar hits.[17] Resistance has been linked to mutations in an FAD-dependent hydroxylase (Rv1751), which promotes the metabolic breakdown of the compound.[17][18]

Quantitative Data on Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference(s)
5 Enterococcus faecalis0.03[14]
5 Pseudomonas aeruginosa0.49[14]
3a Gram-positive strains0.125[16]
6 S. aureus, E. faecalis0.187 - 0.375[16]
7b RNA Polymerase (IC50)0.213[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: This method directly assesses the bacteriostatic or fungistatic effect of a compound by challenging a standardized inoculum of the microorganism with serial dilutions of the test agent in a liquid growth medium.

Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density with a plate reader.

Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidine derivatives have also emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[19][20]

Mechanism of Action
  • Dual COX/iNOS Inhibition: A key strategy in developing anti-inflammatory drugs is the dual inhibition of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).[20] Certain PP derivatives have been shown to effectively inhibit both COX-1/COX-2 and iNOS, thereby reducing the production of prostaglandins and nitric oxide, two key inflammatory mediators.[20]

  • MAPK Pathway Modulation: Some derivatives exert their effects by modulating mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and p38, which are critical for the production of pro-inflammatory cytokines.[21][22]

  • Inhibition of Leukocyte Function: Early studies demonstrated that these compounds can inhibit leukocyte functions, such as superoxide production and myeloperoxidase release, which are involved in the inflammatory response and tissue damage.[19]

Experimental Workflow: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of inflammation. The model allows for the assessment of a compound's ability to suppress this response.

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement Phase cluster_analysis Data Analysis Phase A 1. Animal Acclimatization (e.g., Wistar rats, 180-200g) B 2. Fasting (Overnight, with water ad libitum) A->B C 3. Group Allocation (Control, Standard, Test Groups) B->C D 4. Compound Administration (Oral or IP, 1 hour pre-carrageenan) C->D E 5. Baseline Paw Volume (Measure using plethysmometer) D->E F 6. Carrageenan Injection (0.1 mL of 1% solution into sub-plantar tissue) E->F G 7. Post-Induction Measurement (Measure paw volume at 1, 2, 3, 4 hours) F->G H 8. Calculate Edema Volume (Vt - V0) G->H I 9. Calculate % Inhibition [1 - (Vt-V0)test / (Vt-V0)control] x 100 H->I J 10. Statistical Analysis (e.g., ANOVA) I->J

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Synthesis and Future Directions

The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold is a key driver of its success in drug discovery. The most common and efficient method involves the cyclocondensation reaction between 5-amino-1H-pyrazoles and various 1,3-bielectrophilic compounds.[1][2] Modern advancements, including microwave-assisted and multi-component reactions, have further streamlined the synthesis of diverse compound libraries.[1][3]

G Reactant1 5-Amino-1H-pyrazole Product Pyrazolo[1,5-a]pyrimidine Core Reactant1->Product Reactant2 1,3-Bielectrophile (e.g., β-Dicarbonyl, Enaminone) Reactant2->Product Cyclocondensation

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine-Based Compounds

Introduction

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a multitude of biologically active compounds.[1] This guide provides an in-depth exploration of the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on their role as potent and often selective inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[2][3] While "Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid" itself is primarily recognized as a valuable synthetic intermediate[3], this guide will delve into the broader class of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, including instances where the carboxylic acid moiety is crucial for biological activity.

General Mechanism of Action: Targeting the Kinase ATP-Binding Site

A predominant mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects is through the inhibition of protein kinases.[4] Many of these compounds are classified as Type I kinase inhibitors, meaning they act as ATP-competitive inhibitors. They achieve this by binding to the ATP-binding pocket of the kinase in its active conformation.

The pyrazolo[1,5-a]pyrimidine scaffold is adept at forming key interactions within the ATP-binding site. A common feature is the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group to its protein substrate. The specific substitutions on the pyrazolo[1,5-a]pyrimidine core dictate the selectivity and potency of the inhibitor for different kinases.[5]

Case Study 1: Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ)

Therapeutic Relevance: PI3Kδ is a lipid kinase that plays a crucial role in the activation and function of immune cells, particularly B-cells. Its overactivity is implicated in various inflammatory and autoimmune diseases, as well as certain hematological malignancies.

Mechanism of Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective inhibitors of PI3Kδ. The mechanism of action involves specific interactions within the catalytic site of the enzyme. A key interaction is a hydrogen bond formed between the oxygen atom of a morpholine group, often attached at position 7 of the pyrazolo[1,5-a]pyrimidine core, and the backbone amide of Valine-828 in the hinge region of PI3Kδ. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket. Additional substitutions on the scaffold can extend into other pockets of the active site, further enhancing potency and selectivity.

Downstream Signaling Pathway: By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt. The inhibition of this pathway ultimately leads to reduced cell proliferation, survival, and migration of immune cells, thereby mitigating the inflammatory response.

PI3Kδ Signaling Pathway and Inhibition

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Signaling (Cell Growth, Proliferation) Akt->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of PI3Kδ by a pyrazolo[1,5-a]pyrimidine derivative blocks PIP3 production.

Table 1: In Vitro Activity of Representative Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (α/δ)
CPL302253 (54)2.8>1000>357
6 475>1000>2.1

Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors.

Experimental Protocol: PI3Kδ Inhibition Assay (Representative)

  • Reagents and Materials: Recombinant human PI3Kδ, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • A solution of the pyrazolo[1,5-a]pyrimidine inhibitor is prepared in DMSO and serially diluted.

    • The kinase reaction is initiated by adding the PI3Kδ enzyme to a mixture of the inhibitor, PIP2 substrate, and ATP in a reaction buffer.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Case Study 2: Inhibition of Pim-1 Kinase

Therapeutic Relevance: Pim-1 is a serine/threonine kinase that is frequently overexpressed in a variety of cancers, including leukemias, lymphomas, and prostate cancer. It plays a key role in promoting cell survival and proliferation by phosphorylating several downstream targets involved in apoptosis and cell cycle progression.

Mechanism of Inhibition: Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[6] These inhibitors also function in an ATP-competitive manner, occupying the ATP-binding pocket of Pim-1. The pyrazolo[1,5-a]pyrimidine scaffold provides a rigid framework for positioning substituents that can form favorable interactions with specific residues in the active site of Pim-1, leading to high-affinity binding.

Downstream Signaling Pathway: One of the critical downstream targets of Pim-1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 inactivates it, preventing apoptosis. By inhibiting Pim-1, pyrazolo[1,5-a]pyrimidine derivatives prevent the phosphorylation of BAD, thereby promoting apoptosis in cancer cells.[1]

Pim-1 Signaling Pathway and Inhibition

Pim1_Pathway Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates pBAD Phospho-BAD Apoptosis Apoptosis pBAD->Apoptosis Inactivates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition

Caption: Inhibition of Pim-1 kinase prevents the phosphorylation and inactivation of BAD.

Table 2: In Vitro Activity of a Representative Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitor

CompoundPim-1 IC50 (nM)Flt-3 IC50 (nM)
1 45>1000

Data sourced from a study on pyrazolo[1,5-a]pyrimidine compounds as Pim-1 inhibitors.[6]

Experimental Protocol: Cell-Based BAD Phosphorylation Assay

  • Cell Culture: A cancer cell line known to overexpress Pim-1 (e.g., K562) is cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified duration.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blot Analysis:

    • Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated BAD (at the Pim-1 phosphorylation site).

    • A secondary antibody conjugated to horseradish peroxidase is used for detection.

    • The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of BAD phosphorylation inhibition.

Case Study 3: Casein Kinase 2 (CK2) Inhibition and the Role of the Carboxylic Acid Moiety

Therapeutic Relevance: Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase with a vast number of substrates, implicating it in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been linked to various cancers.

Mechanism of Inhibition and the Importance of the Carboxylic Acid Group: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop highly selective inhibitors of CK2.[7] In this context, structure-activity relationship studies have revealed the critical importance of a carboxylic acid moiety for potent inhibition.[2][7] This polar group can form key electrostatic and hydrogen-bonding interactions with positively charged residues within the ATP-binding site of CK2, significantly enhancing the binding affinity and potency of the inhibitor. This finding is particularly relevant to the initial topic of "this compound," as it demonstrates that the carboxylic acid functional group can be a key pharmacophoric feature rather than just a synthetic handle. The loss of activity upon converting the carboxylic acid to a methyl ester underscores its importance in binding.[2]

Generalized Kinase Inhibition Model

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Hinge Hinge Region Pocket Binding Pocket (with +ve residues) Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Scaffold->Hinge H-bonds COOH Carboxylic Acid Group (-COOH) COOH->Pocket Electrostatic/ H-bond Interactions

Caption: The carboxylic acid group forms crucial interactions in the kinase binding pocket.

Experimental Protocol: In Vitro CK2 Kinase Assay

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains recombinant CK2 enzyme, a specific peptide substrate, and varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor.

  • Initiation and Incubation: The reaction is started by the addition of ATP (often radiolabeled [γ-³²P]ATP). The plate is incubated at 30°C to allow for the phosphorylation of the substrate.

  • Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective protein kinase inhibitors. The primary mechanism of action for many of these compounds is the ATP-competitive inhibition of their target kinases, driven by key interactions with the hinge region of the enzyme's active site. As demonstrated through the case studies of PI3Kδ, Pim-1, and CK2, strategic modifications of the pyrazolo[1,5-a]pyrimidine core allow for the fine-tuning of inhibitory activity and selectivity against a wide range of kinase targets. Furthermore, the crucial role of specific functional groups, such as the carboxylic acid moiety in CK2 inhibitors, highlights the nuanced structure-activity relationships that can be exploited to develop novel therapeutics for cancer, inflammatory diseases, and other disorders driven by aberrant kinase signaling.

References

Spectroscopic Characterization of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1] The specific compound, Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, holds promise as a scaffold in drug discovery. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and for the development of new derivatives.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive characterization.[2][3][4] This approach offers valuable insights for researchers working with this compound and its derivatives.

Molecular Structure and Numbering

The structural integrity and subsequent spectroscopic assignment are critically dependent on a standardized numbering system for the pyrazolo[1,5-a]pyrimidine core. The accepted IUPAC numbering is illustrated below, which will be used for all spectral assignments in this guide.

Caption: IUPAC numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on extensive studies of the parent ring system and its derivatives.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit four signals in the aromatic region corresponding to the protons on the heterocyclic rings, and a broad signal for the carboxylic acid proton. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are presented in the table below. These predictions are based on the detailed analysis of the parent pyrazolo[1,5-a]pyrimidine and its substituted analogs.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.2dJ(H2,H3) ≈ 2.5
H-3~6.7dJ(H3,H2) ≈ 2.5
H-5~9.0dJ(H5,H7) ≈ 2.0
H-7~8.8dJ(H7,H5) ≈ 2.0
COOH>12.0br s-

Expert Insights:

  • Deshielding Effects: The protons on the pyrimidine ring (H-5 and H-7) are expected to be significantly deshielded compared to those on the pyrazole ring (H-2 and H-3). This is due to the electron-withdrawing nature of the fused pyrimidine ring and the adjacent nitrogen atoms.

  • Carboxylic Acid Substitution: The presence of the electron-withdrawing carboxylic acid group at the C-6 position is predicted to have a deshielding effect on the adjacent H-5 and H-7 protons.

  • Coupling Constants: The observed coupling constants are characteristic of the pyrazolo[1,5-a]pyrimidine ring system. The small coupling constant between H-5 and H-7 is a key feature for their assignment.[4]

  • Solvent Effects: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, this proton will be readily observable as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals for the seven carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of the parent compound and the known effects of a carboxylic acid substituent.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140
C-3~100
C-3a~150
C-5~155
C-6~110
C-7~145
COOH~165

Expert Insights:

  • Quaternary Carbons: The carbons involved in the ring fusion (C-3a) and the carbon of the carboxylic acid group are quaternary and will typically show lower intensity signals in a proton-decoupled ¹³C NMR spectrum.

  • Substituent Effects: The carboxylic acid group at C-6 will influence the chemical shifts of the surrounding carbons, particularly C-5 and C-7.

  • Confirmation with 2D NMR: For unambiguous assignment of all carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

G cluster_workflow NMR Data Acquisition and Analysis Workflow Sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) NMR_Acquisition Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Spectra Sample->NMR_Acquisition Processing Process Data (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Analyze Spectra for Chemical Shifts, Coupling Constants, and Correlations Processing->Analysis Structure Elucidate and Confirm Molecular Structure Analysis->Structure

Caption: A generalized workflow for NMR data acquisition and structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the heterocyclic ring system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1620-1500Medium-StrongC=N and C=C stretching (Aromatic rings)
1450-1300MediumC-H bending and C-N stretching
1300-1200StrongC-O stretch (Carboxylic acid)
~920Broad, MediumO-H bend (out-of-plane, Carboxylic acid dimer)

Expert Insights:

  • Carboxylic Acid Dimer: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which results in a very broad O-H stretching band and a characteristic broad absorption around 920 cm⁻¹.

  • Ring Vibrations: The pyrazolo[1,5-a]pyrimidine ring system will give rise to a series of complex absorption bands in the fingerprint region (below 1500 cm⁻¹). These bands are characteristic of the heterocyclic structure.

  • Sample Preparation: The appearance of the IR spectrum can be influenced by the sampling method (e.g., KBr pellet, ATR). For solid samples, the KBr pellet method is common for obtaining high-quality spectra.

G cluster_workflow FT-IR Spectroscopy Workflow Sample_Prep Prepare Sample (e.g., KBr Pellet or ATR) IR_Scan Acquire IR Spectrum using an FTIR Spectrometer Sample_Prep->IR_Scan Background_Correction Perform Background Correction IR_Scan->Background_Correction Peak_Analysis Identify and Analyze Characteristic Absorption Bands Background_Correction->Peak_Analysis Functional_Group_ID Assign Functional Groups Peak_Analysis->Functional_Group_ID

Caption: A standard workflow for obtaining and interpreting an FT-IR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, and IR data, grounded in the analysis of closely related structures and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this important heterocyclic compound. For definitive structural confirmation, the acquisition of experimental spectra and the application of two-dimensional NMR techniques are highly recommended. This foundational spectroscopic knowledge is essential for advancing the use of this compound in drug discovery and development.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the pyrazolo[1,5-a]pyrimidine core, this technical guide, designed for researchers, scientists, and drug development professionals, chronicles the journey of this remarkable heterocyclic system from its initial synthesis to its current status as a cornerstone of modern medicinal chemistry. We will explore the foundational synthetic strategies, the evolution of its biological applications, and its role in the development of several marketed drugs.

Introduction: A Scaffold of Enduring Significance

The pyrazolo[1,5-a]pyrimidine ring system, a fused heterocycle containing both a pyrazole and a pyrimidine ring, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a versatile template for the design of molecules with a wide array of biological activities. This guide will provide a comprehensive overview of the history, synthesis, and therapeutic applications of this important class of compounds.

The Genesis of a Scaffold: A Historical Perspective

The story of pyrazolo[1,5-a]pyrimidines begins in the mid-20th century, a period of intense exploration into the synthesis and properties of novel heterocyclic compounds. While various early investigations into related structures were conducted, the work of Roland K. Robins and his collaborators in the 1950s is widely recognized as a pivotal moment in establishing the fundamental chemistry of this ring system. Their systematic studies laid the groundwork for the future development of this important class of molecules.[1]

A key breakthrough was the development of a straightforward and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine core: the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds. This robust reaction, which remains a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis today, opened the door to the preparation of a wide variety of derivatives and facilitated the exploration of their chemical and biological properties.

The Art of Creation: Foundational Synthetic Strategies

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is a direct result of the diverse and efficient synthetic methodologies developed for its construction. These methods provide medicinal chemists with the tools to precisely control the substitution pattern around the core, enabling the fine-tuning of a compound's pharmacological properties.

The Cornerstone Condensation: 3-Aminopyrazoles and 1,3-Dicarbonyls

The most fundamental and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[2] This reaction proceeds through the formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of this reaction is a key consideration, as the initial nucleophilic attack can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound.

Experimental Protocol: Synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidines

This protocol provides a detailed, step-by-step methodology for a foundational synthesis.

Materials:

  • 3-Aminopyrazole derivative

  • Ethyl acetoacetate (or other β-ketoester)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of the 3-aminopyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 7-hydroxypyrazolo[1,5-a]pyrimidine.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by melting point determination. The expected spectroscopic data should be consistent with the formation of the desired pyrazolo[1,5-a]pyrimidine ring system.

Expanding the Toolkit: Other Key Synthetic Routes

Beyond the classic condensation with 1,3-dicarbonyls, several other powerful synthetic methods have been developed to access diverse pyrazolo[1,5-a]pyrimidines:

  • From Enaminones: The reaction of 3-aminopyrazoles with β-enaminones provides a highly efficient and regioselective route to 7-aminopyrazolo[1,5-a]pyrimidines. This method is particularly valuable for introducing a nitrogen-containing substituent at the 7-position.

  • Multi-Component Reactions: One-pot, multi-component reactions have emerged as an elegant and atom-economical approach to constructing complex pyrazolo[1,5-a]pyrimidine derivatives from simple starting materials.

From Bench to Bedside: The Therapeutic Legacy of Pyrazolo[1,5-a]pyrimidines

The initial interest in pyrazolo[1,5-a]pyrimidines as potential purine antimetabolites quickly expanded as their broad spectrum of biological activities was revealed.[3][4] Today, this scaffold is a key component in a number of approved drugs and clinical candidates targeting a range of diseases.

A Dominant Force in Oncology: Kinase Inhibition

Perhaps the most significant impact of the pyrazolo[1,5-a]pyrimidine scaffold has been in the field of oncology, where it has proven to be an exceptional framework for the design of potent and selective protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the enzyme from carrying out its function.[6]

Mechanism of Action: Kinase Inhibition

The diagram below illustrates the general mechanism by which pyrazolo[1,5-a]pyrimidine-based inhibitors block the activity of protein kinases.

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue atp_pocket ATP Binding Pocket substrate Substrate Protein atp_pocket->substrate Phosphorylates no_reaction No Reaction atp_pocket->no_reaction Inhibited scaffold Pyrazolo[1,5-a]pyrimidine Core scaffold->hinge Forms H-bonds substituents Substituents for Selectivity & Potency substituents->atp_pocket Occupies pocket, interacts with residues atp ATP atp->atp_pocket Binds phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate

Caption: Pyrazolo[1,5-a]pyrimidine kinase inhibitors binding to the ATP pocket.

The following table summarizes key information about some of the FDA-approved pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Drug Name (Brand Name)Target Kinase(s)Initial FDA ApprovalKey Indications
Larotrectinib (Vitrakvi®)TRKA, TRKB, TRKC2018[7]Treatment of solid tumors with a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[7][8][9][10]
Repotrectinib (Augtyro™)ROS1, TRKA, TRKB, TRKC2023[11][12][13]Treatment of ROS1-positive non-small cell lung cancer (NSCLC) and NTRK-positive solid tumors.[14][15]
Entrectinib (Rozlytrek®)TRKA, TRKB, TRKC, ROS1, ALK2019[9]Treatment of metastatic ROS1-positive NSCLC and solid tumors with an NTRK gene fusion.[16][17][18][19][20]
Beyond Cancer: Modulating the Central Nervous System

The therapeutic utility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond oncology to the modulation of targets in the central nervous system (CNS). Several drugs based on this core structure have been developed for the treatment of insomnia and anxiety. These compounds typically act as modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.

Drug Name (Brand Name)Mechanism of ActionDevelopment StatusKey Indications
Zaleplon (Sonata®)GABAA receptor agonistApproved (1999)[21][22][23]Short-term treatment of insomnia.[22][24]
Indiplon GABAA receptor agonistReceived an approvable letter from the FDA but not marketed.[25][26]Investigated for the treatment of insomnia.[25][26][27][28][29]
Ocinaplon GABAA receptor modulatorDevelopment discontinued in Phase III trials due to liver toxicity.[30][31][32][33]Investigated for the treatment of anxiety.[34]

Future Directions and Conclusion

The journey of the pyrazolo[1,5-a]pyrimidine scaffold from a laboratory curiosity to a clinically validated pharmacophore is a testament to its remarkable chemical and biological properties. The continued development of novel synthetic methodologies will undoubtedly lead to the creation of new generations of pyrazolo[1,5-a]pyrimidine-based compounds with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of disease continues to grow, this versatile scaffold is poised to play an even greater role in the development of targeted therapies for a wide range of human ailments. The enduring legacy of the pyrazolo[1,5-a]pyrimidine core serves as a powerful example of the synergy between fundamental chemical synthesis and modern drug discovery.

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Synthesis, Structural Analogs, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, a privileged heterocyclic system in modern medicinal chemistry. We will delve into its synthesis, the structure-activity relationships of its derivatives, and its diverse applications in drug discovery, with a particular focus on its role in the development of targeted therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "purine analogue," which allows its derivatives to interact with a wide range of biological targets, particularly protein kinases.[3] The structural rigidity and planar nature of the pyrazolo[1,5-a]pyrimidine core provide a well-defined platform for the strategic placement of functional groups to achieve high-affinity and selective binding to target proteins.

The addition of a carboxylic acid moiety at the 6-position introduces a key functional group that can be further modified to modulate the compound's physicochemical properties, such as solubility and metabolic stability, or to introduce additional binding interactions with the target protein. This makes this compound a valuable starting point for the synthesis of diverse compound libraries for drug discovery programs.

Synthesis of the this compound Core and Its Analogs

The synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through various strategies, with the most common approach involving the cyclocondensation of a 5-aminopyrazole derivative with a suitable three-carbon synthon.[2][3]

General Synthetic Workflow

A general and adaptable synthetic route to this compound and its derivatives is depicted below. This workflow allows for the introduction of diversity at various positions of the scaffold.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Functionalization A 5-Amino-1H-pyrazole C Cyclocondensation A->C B β-Ketoester or equivalent B->C D Pyrazolo[1,5-a]pyrimidinone C->D Acid or Base Catalysis E Chlorination (e.g., POCl3) D->E F Halogenated Intermediate E->F G Nucleophilic Substitution F->G Amines, Alcohols, etc. I Hydrolysis F->I e.g., for ester precursors H Diverse Analogs G->H J This compound I->J

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

This protocol describes a specific example of the synthesis of a substituted this compound, adapted from a patented method.[4]

Step 1: Synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Reaction Setup: In a suitable reaction vessel, combine 3,3-dialkoxy propionate and formate in the presence of a base (e.g., sodium ethoxide in ethanol).

  • Intermediate Formation: Stir the reaction mixture at room temperature to facilitate the formation of the corresponding enolate intermediate.

  • Cyclocondensation: Add 3-methyl-5-aminopyrazole to the reaction mixture.

  • Acidification: Introduce an acid (e.g., acetic acid or a stronger acid like citric acid) to catalyze the cyclization and subsequent dehydration, leading to the formation of the pyrazolo[1,5-a]pyrimidine ring system.

  • Workup and Purification: Pour the reaction mixture into a solution of citric acid and water, then cool to induce crystallization. The solid product, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate, can be collected by filtration and dried.

Step 2: Hydrolysis to 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

  • Hydrolysis: Suspend the 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate in an aqueous solution of a strong base (e.g., 2N NaOH) and stir at room temperature for 1 hour.[5]

  • Neutralization: Carefully add acetic acid to the reaction mixture to neutralize the base and precipitate the carboxylic acid.[5]

  • Extraction: Remove the solvent under reduced pressure. Take up the residue in water and extract with an organic solvent such as ethyl acetate.[5]

  • Isolation: Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure. The crystalline product, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, can be collected by filtration.[5]

Structure-Activity Relationships (SAR) of Pyrazolo[1,5-a]pyrimidine Derivatives

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned by modifying the substituents at various positions of the bicyclic core. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines have been extensively explored as inhibitors of various protein kinases, playing a critical role in cancer therapy and the treatment of inflammatory diseases.[2][6]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

Target KinasePosition of SubstitutionKey Substituents and their Effects on ActivityReference
TrkA 3-positionAmide bond of picolinamide significantly enhances activity.[7]
5-position2,5-difluorophenyl-substituted pyrrolidine increases Trk inhibition.[7]
SRC 4-position of a piperidinyl ring at C5Tertiary amino group is essential for activity.[8]
CDK9 7-positionIntroduction of a morpholine group can improve selectivity.[9]
CK2 7-positionAn oxetan-3-yl amino group can lower lipophilicity and improve drug-like properties.[1]
PI3Kδ 5-positionIndole derivatives can form an additional hydrogen bond, enhancing selectivity.[10]
Causality Behind Experimental Choices in SAR Studies

The choice of substituents in SAR studies is guided by a deep understanding of the target protein's active site. For instance, the introduction of hydrogen bond donors and acceptors at specific positions aims to mimic the interactions of the natural substrate (ATP in the case of kinases). The pyrazolo[1,5-a]pyrimidine core itself often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] The strategic addition of hydrophobic groups can exploit hydrophobic pockets within the active site, thereby increasing binding affinity. The use of fluorine atoms can enhance binding affinity through favorable interactions and can also improve metabolic stability.[7]

Modulation of Cellular Signaling Pathways

Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors exert their therapeutic effects by modulating key cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, thereby blocking downstream signaling.[10][11]

G cluster_0 PI3K/AKT/mTOR Signaling Pathway cluster_1 Inhibition by Pyrazolo[1,5-a]pyrimidine Derivative RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitor.

Experimental Protocols for Biological Evaluation

The biological activity of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives is assessed using a variety of in vitro assays.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a microplate well, combine the kinase, substrate, and test compound in the kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the antiproliferative effects of a compound.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the formazan solution using a microplate reader at the appropriate wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the ability to fine-tune its pharmacological properties through targeted modifications have led to the discovery of numerous potent and selective inhibitors of various biological targets. Future research in this area will likely focus on the development of next-generation derivatives with improved pharmacokinetic profiles, enhanced selectivity to overcome drug resistance, and the exploration of novel therapeutic applications beyond oncology and inflammation.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Core

The Pyrazolo[1,5-a]pyrimidine skeleton has emerged as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and potent biological activity.[1] This fused heterocyclic system provides a rigid and adaptable framework for the design of small molecule inhibitors that can selectively target a wide array of proteins implicated in human diseases. Its unique structural features not only offer a robust foundation for drug development but also present extensive opportunities for the discovery of new therapeutics targeting a broad spectrum of pathologies, from cancer to inflammatory disorders.[1][2] This guide will provide a comprehensive overview of the key therapeutic targets of Pyrazolo[1,5-a]pyrimidine compounds, delve into their mechanisms of action, and present detailed experimental methodologies for their evaluation.

Part 1: Protein Kinases - The Dominant Therapeutic Landscape

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer and other diseases.[1][3] Consequently, they have become major targets for the development of targeted therapies. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional efficacy as protein kinase inhibitors, acting as both ATP-competitive and allosteric modulators.[1][3]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Abnormalities in the activity of Cyclin-Dependent Kinases (CDKs) are a hallmark of cancer, making them attractive targets for anticancer drug development.[4] Several Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[1][3][4][5] By inhibiting these key regulators of cell cycle progression and transcription, these compounds can induce cell cycle arrest and apoptosis in malignant cells.[4][5]

A notable example is the compound BS-194, a Pyrazolo[1,5-a]pyrimidine derivative that potently inhibits CDK2, CDK1, and CDK9.[4] In cell-based assays, BS-194 was shown to inhibit the phosphorylation of CDK substrates, such as the Retinoblastoma (Rb) protein and the C-terminal domain of RNA polymerase II, leading to a potent antiproliferative effect across a broad range of cancer cell lines.[4]

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Compounds against CDKs

CompoundTarget CDKIC₅₀ (nmol/L)Reference
BS-194 (4k) CDK23[4]
CDK130[4]
CDK990[4]
Tropomyosin Receptor Kinases (Trks): A Target in Fusion-Positive Cancers

Tropomyosin Receptor Kinases (Trks), encoded by the NTRK genes, are transmembrane receptor tyrosine kinases that have emerged as significant therapeutic targets in solid tumors driven by NTRK gene fusions.[6][7] Remarkably, two of the three FDA-approved drugs for NTRK fusion-positive cancers, Larotrectinib and Entrectinib, feature a Pyrazolo[1,5-a]pyrimidine core, underscoring the importance of this scaffold in targeting Trk kinases.[6] These inhibitors have demonstrated impressive and durable responses in patients with a wide variety of tumor types harboring NTRK fusions. Second-generation inhibitors like Repotrectinib and Selitrectinib, also based on the Pyrazolo[1,5-a]pyrimidine framework, have been developed to overcome resistance mutations that can arise during treatment with first-generation inhibitors.[6]

The Pyrazolo[1,5-a]pyrimidine moiety is crucial for the binding of these drugs to the ATP-binding pocket of the Trk kinase domain, forming key interactions that lead to potent and selective inhibition.[6]

Pim Kinases: Targeting a Proto-Oncogene Family

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that play a critical role in cancer cell survival and proliferation.[8] Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1 kinase.[8] These inhibitors have been shown to suppress the phosphorylation of downstream substrates like the BAD protein in cell-based assays, confirming their on-target activity.[8] Furthermore, they have demonstrated the ability to inhibit colony formation in clonogenic cell survival assays at submicromolar concentrations, indicating their potential as anticancer agents.[8] An important feature of some of these Pim-1 inhibitors is their favorable safety profile, with a lack of significant hERG inhibition, a critical parameter for cardiac safety.[8]

Phosphoinositide 3-Kinase δ (PI3Kδ): A Key Player in Inflammation and Autoimmunity

Phosphoinositide 3-kinase δ (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells.[9][10] This makes it a compelling target for the treatment of inflammatory and autoimmune diseases. A series of Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent and highly selective inhibitors of PI3Kδ.[9][10] One such compound, CPL302415, exhibited an IC₅₀ value of 18 nM for PI3Kδ and demonstrated excellent selectivity over other PI3K isoforms.[9] The morpholine ring at the 7-position of the Pyrazolo[1,5-a]pyrimidine core was found to be critical for the interaction with the catalytic site of the enzyme.[9]

Table 2: Selectivity Profile of the PI3Kδ Inhibitor CPL302415

PI3K IsoformIC₅₀ (nM)Selectivity Ratio (vs. PI3Kδ)
PI3Kδ 18-
PI3Kα 142279
PI3Kβ 254701415
PI3Kγ 16902939

Data sourced from[9]

Other Notable Kinase Targets

The versatility of the Pyrazolo[1,5-a]pyrimidine scaffold extends to a broad range of other clinically relevant kinases, including:

  • EGFR, B-Raf, and MEK: Key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC) and melanoma.[1][3]

  • FLT-3: A receptor tyrosine kinase often mutated in acute myeloid leukemia.[8]

  • AAK1: A member of the Numb-associated kinase (NAK) family involved in clathrin-mediated endocytosis, with potential applications in antiviral therapy.[11]

  • Aurora, KDR, Lck, Src, and c-Met: A diverse group of kinases implicated in various aspects of tumor growth, angiogenesis, and metastasis.[12]

Part 2: Phosphodiesterases (PDEs) - Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a wide range of physiological processes.

PDE5: A Target for Erectile Dysfunction

Pyrazolo[1,5-a]pyrimidine derivatives, specifically those with a pyrazolopyrimidinone core, have been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5).[13][14][15] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis. Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and increased blood flow, which is the mechanism of action for drugs used to treat erectile dysfunction, such as sildenafil.[14]

PDE4: A Target in Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cAMP in inflammatory and immune cells.[1][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Pyrazolo[1,5-a]pyrimidine compounds have been identified as inhibitors of PDE4, suggesting their potential therapeutic utility in inflammatory conditions.[1][3]

Part 3: Emerging and Other Therapeutic Targets

The therapeutic potential of Pyrazolo[1,5-a]pyrimidines extends beyond kinases and PDEs, with emerging evidence pointing to their activity against other important biological targets.

BCL6: A Transcriptional Repressor in Lymphoma

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is essential for the formation of germinal centers and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of BCL6, presenting a potential therapeutic strategy for BCL6-driven malignancies.[1][3]

Modulators of Inflammatory Pathways

Beyond PDE4 inhibition, Pyrazolo[1,5-a]pyrimidine compounds have demonstrated anti-inflammatory properties through other mechanisms. Some derivatives have been shown to inhibit the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation.[16] Additionally, related pyrazolo[1,5-a]quinazoline scaffolds have been found to inhibit MAP kinases such as ERK2, p38α, and JNK3, which are central to the inflammatory response.[17]

Part 4: Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of Pyrazolo[1,5-a]pyrimidine compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and the specific peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Dilution Add_ATP Initiate Reaction (Add ATP) Compound->Add_ATP Kinase_Substrate Kinase & Substrate Mix Kinase_Substrate->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Signal (Luminescence) Stop_Reaction->Read_Signal Calculate_IC50 Calculate % Inhibition & IC50 Read_Signal->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay for Target Engagement: Western Blot for Phospho-Substrate

This protocol describes a method to assess whether a Pyrazolo[1,5-a]pyrimidine inhibitor affects the phosphorylation of a downstream substrate of its target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

G Start Seed Cells Treat Treat with Compound Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (p-Substrate) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Image Imaging Detect->Image Reprobe Strip & Reprobe (Total Substrate) Image->Reprobe End Analyze Results Reprobe->End

Caption: Western blot workflow for cellular target engagement.

Conclusion and Future Directions

The Pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its ability to potently and selectively inhibit a wide range of therapeutic targets, particularly protein kinases, has led to the development of successful clinical candidates and marketed drugs. The ongoing research in this area continues to uncover new therapeutic opportunities and refine the structure-activity relationships of this versatile core. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds, enhancing their selectivity to minimize off-target effects, and exploring novel therapeutic applications in areas of unmet medical need.[1][3] The continued exploration of the chemical space around the Pyrazolo[1,5-a]pyrimidine nucleus holds immense promise for the development of the next generation of targeted therapies.

References

In Silico Modeling of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This fused bicyclic structure, combining a pyrazole and a pyrimidine ring, serves as a foundational framework for the design of potent and selective modulators of various biological targets.[1][3] Notably, derivatives of this scaffold have demonstrated efficacy as inhibitors of protein kinases, making them highly valuable in the development of targeted cancer therapies.[1][4] The adaptability of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth technical overview of the in silico methodologies employed to model the interactions of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs with their biological targets, offering a rational approach to accelerate the drug discovery process.

I. Target Identification and Prioritization

The journey of designing novel therapeutics begins with the identification and validation of a biological target. For the Pyrazolo[1,5-a]pyrimidine scaffold, a significant body of research points towards its potent inhibitory activity against a range of protein kinases.[1][4]

Key Biological Targets for Pyrazolo[1,5-a]pyrimidine Derivatives:
  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5][6] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed as potent CDK2 inhibitors.[6][7]

  • Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases plays a vital role in neuronal development and function. Aberrant Trk signaling is implicated in various cancers, making them attractive therapeutic targets.[3] Notably, two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus.[3]

  • Pim-1 Kinase: This serine/threonine kinase is a key player in cell survival and proliferation, and its overexpression is associated with several cancers. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors.[8]

  • SRC Kinase: As a non-receptor tyrosine kinase, SRC is involved in various cellular signaling pathways that control cell growth, differentiation, and survival. Pyrazolopyrimidines have been developed as potent SRC inhibitors with high selectivity.[9]

  • Other Kinases: The versatility of this scaffold has led to the development of inhibitors for a broader range of kinases, including EGFR, B-Raf, MEK, and AAK1.[4][10]

The selection of a specific target for a drug discovery campaign will depend on the therapeutic area of interest and the desired pharmacological profile. A thorough understanding of the target's biology and its role in disease pathogenesis is paramount.

II. The In Silico Drug Design Workflow: A Strategic Overview

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[11][12] The in silico modeling of this compound interactions follows a structured workflow that integrates various computational techniques.

CADD_Workflow Target_Selection Target Identification & Validation Ligand_Prep Ligand Preparation & Library Design Target_Selection->Ligand_Prep Select Target Docking Molecular Docking Ligand_Prep->Docking Prepare Ligands MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analyze Binding Modes ADMET ADMET Prediction MD_Sim->ADMET Assess Stability & Dynamics SAR SAR & QSAR Analysis ADMET->SAR Predict PK/Tox Properties Lead_Opt Lead Optimization SAR->Lead_Opt Identify Key Features Lead_Opt->Ligand_Prep Design New Analogs Docking_Workflow Receptor Receptor Preparation PDB Structure Add Hydrogens Energy Minimization Grid Grid Generation Define Binding Site Receptor->Grid Ligand Ligand Preparation 3D Structure Generation Assign Charges Energy Minimization Docking Docking Simulation Search for Poses Rank by Score Ligand->Docking Grid->Docking Analysis Analysis Visualize Poses Identify Interactions SAR Correlation Docking->Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its recurring appearance in potent, selective, and clinically successful kinase inhibitors.[1][2] Its unique electronic and structural properties, particularly its role as a bioisostere of purine, allow it to effectively mimic the hinge-binding interactions of ATP within the kinase active site.[3][4] This guide provides a comprehensive overview of the synthetic strategies for constructing pyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, detailed experimental protocols, and an exploration of their structure-activity relationships (SAR) against key oncogenic kinases such as Tropomyosin Receptor Kinase (Trk) and Cyclin-Dependent Kinase 9 (CDK9).

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The fusion of a pyrazole and a pyrimidine ring creates a planar, aromatic system with a distinct arrangement of nitrogen atoms that are crucial for its biological activity.[5][6] Unlike scaffolds with hydrogen bond donors, the pyrazolo[1,5-a]pyrimidine core primarily features hydrogen bond acceptors, which influences its interaction with the kinase hinge region.[6] This scaffold has been successfully incorporated into multiple approved anti-cancer drugs, including the Trk inhibitors Larotrectinib and Entrectinib.[1][7]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] The 6-carboxylic acid moiety, in particular, serves as a critical synthetic handle for introducing diverse functionalities through amide bond formation, a common strategy to modulate the compound's interaction with the solvent front of the ATP binding pocket and improve its pharmacological profile.

Caption: The core structure of Pyrazolo[1,5-a]pyrimidine with standard numbering.

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[2][8] This approach is favored due to the commercial availability of a wide range of starting materials and the typically high yields of the cyclization step.

Cyclization and Condensation Reactions

The most frequently employed strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[5] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The choice of the 1,3-bielectrophile dictates the substitution pattern on the pyrimidine ring.

Multi-Component Reactions (MCRs)

MCRs offer an efficient route to complex pyrazolo[1,5-a]pyrimidines by combining three or more starting materials in a single pot.[5] For instance, a mixture of an aminopyrazole, an aldehyde, and a β-ketoester can react in a sequence of condensation and cyclization steps to afford highly substituted products, minimizing purification steps and improving overall efficiency.[8]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[5][9] This is particularly advantageous for library synthesis in a drug discovery setting.

G cluster_workflow General Synthetic Workflow start_A 3-Aminopyrazole Derivative process_cyclization Cyclocondensation Reaction start_A->process_cyclization start_B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl) start_B->process_cyclization product Pyrazolo[1,5-a]pyrimidine Core process_cyclization->product

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core carboxylic acid scaffold via the hydrolysis of its corresponding ethyl ester.

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Rationale: This step involves the cyclocondensation of 3-amino-1H-pyrazole with diethyl 2-(ethoxymethylene)malonate to form the pyrazolo[1,5-a]pyrimidine core with the required ester functionality at the 6-position. Acetic acid serves as both the solvent and a catalyst for the reaction.

  • Procedure:

    • To a solution of 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 120 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the ethyl ester as a solid.

Step 2: Hydrolysis to this compound

  • Rationale: Saponification of the ethyl ester using a strong base like sodium hydroxide provides the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[10]

  • Procedure:

    • Suspend Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a 2N aqueous solution of sodium hydroxide (NaOH).[10]

    • Stir the suspension at room temperature for 1-2 hours until the solid has completely dissolved, indicating the completion of hydrolysis.[10]

    • Cool the reaction mixture in an ice bath and carefully acidify with glacial acetic acid or 2N HCl until the pH is ~4-5, which will cause the carboxylic acid to precipitate.[10]

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.[10]

    • The final product, this compound, can be characterized by MS and NMR. Expected MS (ESI+): m/z = 163.9 (M+H)+.[10]

Protocol 2: Derivatization via Amide Coupling

This protocol outlines a standard procedure for coupling the synthesized carboxylic acid with a primary or secondary amine to generate diverse amide derivatives.

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Here, a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, facilitating its reaction with an amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.

  • Procedure:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Application in Kinase Inhibition: Case Studies and SAR

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][11]

Case Study: Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are activated by neurotrophins and play a role in neuronal survival and differentiation.[1] Chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumors.[1][7]

The pyrazolo[1,5-a]pyrimidine scaffold is essential for forming a key hydrogen bond interaction with the hinge residue Met592 in the Trk active site.[1] SAR studies have revealed that modifications at various positions can significantly impact potency and selectivity.

Compound R Group (at C-6) TrkA IC50 (nM) Reference
1 Carboxamide with pyridine-pyrrolidine1-100[1]
2 Carboxamide with pyridinone-pyrrolidine1-100[1]
3 Absent carboxamide>100[1]

Key SAR Insights for Trk Inhibition:

  • C-6 Position: The presence of a carboxamide group at this position is crucial for potent inhibition, likely due to additional interactions in the active site.[1]

  • Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives, such as Selitrectinib (LOXO-195), has proven effective in overcoming resistance mutations that can arise with first-generation inhibitors.[1][7]

  • Hydrophobic Interactions: A pyridine ring attached to the scaffold can support hydrophobic interactions, contributing to overall potency.[1]

G cluster_pathway Simplified Trk Signaling Pathway Neurotrophin Neurotrophin TrkReceptor Trk Receptor Neurotrophin->TrkReceptor Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 AKT AKT PI3K->AKT RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Survival Cell Survival DAG_IP3->Survival AKT->Survival Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation

Caption: Simplified Trk signaling cascade leading to cell survival and proliferation.

Case Study: Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9, in complex with Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). It plays a critical role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing.[12] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, making it an attractive target for cancer therapy.[12]

Starting from a multi-kinase inhibitor, researchers developed a series of pyrazolo[1,5-a]pyrimidines as selective CDK9 inhibitors.[12]

Compound Key Substitutions CDK9 IC50 (nM) Selectivity Notes Reference
PIK-75 (Starting Hit)PotentMulti-kinase inhibitor[12]
18b Pyrazolo[1,5-a]pyrimidine corePotentGreater selectivity over PI3Kα[12]

Key SAR Insights for CDK9 Inhibition:

  • Scaffold Hopping: Replacing the original core of a multi-kinase inhibitor with the pyrazolo[1,5-a]pyrimidine nucleus successfully improved the selectivity profile, demonstrating the value of scaffold hopping in medicinal chemistry.[6][12]

  • Molecular Modeling: Docking studies can guide the design of substituents that exploit specific interactions within the CDK9 active site to enhance both potency and selectivity against other kinases like CDK7.[12]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its favorable interactions with the kinase hinge region provide a solid foundation for achieving high potency. Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance, improve selectivity profiles to minimize off-target effects, and enhance bioavailability for more effective clinical outcomes.[11] The strategic application of bioisosteric replacement and structure-based drug design will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system.[13][14]

References

Application Notes & Protocols: Leveraging Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically successful therapeutics, particularly in oncology.[1][2] Its rigid, planar structure and capacity to engage with diverse biological targets make it an invaluable starting point for drug discovery campaigns.[3][4] This guide focuses specifically on Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid , a derivative that incorporates a versatile chemical handle for extensive library development. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its synthesis and derivatization, and outline methodologies for biological evaluation, with a focus on its application as a protein kinase inhibitor.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potency

The significance of the pyrazolo[1,5-a]pyrimidine scaffold is underscored by its presence in FDA-approved drugs like the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib.[5][6] This bicyclic N-heterocycle acts as a bioisostere for purines, allowing it to effectively compete with endogenous ligands like ATP in the active sites of enzymes, particularly protein kinases.[7][8] Its structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through substitution at multiple positions (2, 3, 5, and 7), making it highly adaptable for targeting different enzymes.[1][3]

The introduction of a carboxylic acid group at the 6-position transforms the core scaffold into a powerful building block. This functional group is not merely a substituent; it is a reactive handle for covalent modification, most commonly through amide bond formation. This enables the systematic exploration of the chemical space around the core, a critical process in establishing Structure-Activity Relationships (SAR) and optimizing lead compounds. Furthermore, the carboxylic acid group itself can be critical for maintaining binding affinity and selectivity through interactions with the target protein.[3]

Synthesis and Derivatization Strategy

The most common and efficient route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent.[1][9] The target acid is typically prepared via hydrolysis of its corresponding ethyl ester.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization A 5-Aminopyrazole C Ethyl Pyrazolo[1,5-a]pyrimidine -6-carboxylate A->C Cyclocondensation B Ethyl 3-oxobutanoate (β-ketoester) B->C D Pyrazolo[1,5-a]pyrimidine -6-carboxylic acid C->D Hydrolysis F Amide-Coupled Derivatives Library D->F Amide Coupling E Amine Library (R-NH2) E->F

Caption: General synthetic workflow for the target acid and its derivatives.

Protocol 1: Synthesis of this compound (from Ethyl Ester)

This protocol is adapted from established hydrolysis procedures.[10] It details the conversion of the commercially available ethyl ester to the target carboxylic acid.

Rationale: Saponification using a strong base like NaOH is a classic and robust method for hydrolyzing esters. Acetic acid is used to neutralize the reaction and precipitate the carboxylic acid product, which is typically less soluble in acidic aqueous media.

Materials:

  • This compound ethyl ester

  • Sodium hydroxide (NaOH), 2N solution

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, separation funnel, rotary evaporator

Procedure:

  • Suspend the ethyl ester (1.0 eq) in 2N NaOH solution in a round-bottom flask.

  • Stir the suspension vigorously at room temperature for 1-2 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Upon completion, carefully add glacial acetic acid to the yellowish reaction mixture until the pH is acidic (~pH 4-5). This will precipitate the product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in water and transfer it to a separation funnel.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crystalline product can be further purified by recrystallization if necessary.

Validation: The final product should be characterized to confirm its identity and purity via LC-MS to verify the molecular weight (163.13 g/mol ) and ¹H NMR spectroscopy.[10]

Protocol 2: Parallel Amide Coupling for Library Synthesis

This protocol utilizes standard peptide coupling reagents (EDCI/HOBt) for the efficient synthesis of an amide library from the carboxylic acid core.[11]

Rationale: Carbodiimide activators like EDCI react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt traps this intermediate to form an activated ester, which is more stable and reacts cleanly with the primary or secondary amine to form the desired amide bond with minimal side products.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq)

  • Hydroxybenzotriazole (HOBt, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • In a dry reaction vial, dissolve this compound in anhydrous DCM or DMF.

  • Add HOBt, the amine of interest, and the base (TEA or DIPEA).

  • Stir the mixture for 5 minutes at room temperature.

  • Add EDCI portion-wise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure amide derivative.

Biological Evaluation: Screening for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a potent ATP-competitive kinase inhibitor.[7][12] The core mimics the adenine region of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site, while the derivatives synthesized via the C6-amide linker explore adjacent pockets to enhance potency and selectivity.[5]

Drug_Design_Workflow Core Core Synthesis (Protocol 1) Deriv Library Derivatization (Protocol 2) Core->Deriv Versatile Handle Screen In Vitro Screening (Kinase Assay - Protocol 3) Deriv->Screen Test Potency Cell Cellular Assay (Cytotoxicity - Protocol 4) Screen->Cell Test Cellular Effect SAR SAR Analysis & Lead Optimization Screen->SAR Potency Data Cell->SAR Efficacy & Toxicity Data SAR->Deriv Refine Structure

Caption: A typical drug design workflow using the pyrazolo[1,5-a]pyrimidine scaffold.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a generalized protocol for a common commercial assay format (e.g., ADP-Glo™) that quantifies kinase activity by measuring ATP consumption.

Rationale: Kinase activity results in the conversion of ATP to ADP. The assay first stops the kinase reaction and depletes the remaining ATP. A second reagent then converts the generated ADP back into ATP, which is used by a luciferase to produce light. The amount of light is directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP solution

  • Kinase reaction buffer

  • Synthesized pyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)

  • Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10-100 µM.

  • Kinase Reaction:

    • Add kinase buffer to each well of the 384-well plate.

    • Add the test compounds from the dilution series. Include "no inhibitor" (DMSO only) controls for maximum activity and "no enzyme" controls for background.

    • Add the kinase/substrate mixture to initiate the reaction.

    • Add ATP to start the enzymatic reaction.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the first reagent from the assay kit (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete unused ATP. Incubate as recommended (e.g., 40 minutes at room temp).

    • Add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and initiate the luminescence reaction. Incubate as recommended (e.g., 30 minutes at room temp).

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Cytotoxicity/Antiproliferative Assay (MTT Assay)

This protocol assesses the effect of the synthesized compounds on the viability of cancer cell lines.[13]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or a solubilization buffer (e.g., acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the cells with the compounds for a set period (e.g., 72 hours) in the incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add DMSO or the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core allows for the elucidation of SAR. The table below presents hypothetical but representative data for a series of amide derivatives targeting a generic kinase.

Compound R Group (from R-NH₂) Kinase IC₅₀ (nM) HCT-116 GI₅₀ (µM)
Core Acid -OH>10,000>50
1a -NH-CH₃ (Methylamide)85025.6
1b -NH-Ph (Anilide)2208.3
1c -NH-(4-fluorophenyl)952.1
1d -NH-(3-pyridyl)701.5
1e -N(CH₃)₂ (Dimethylamide)1,50041.2
1f Morpholine-4-yl-carbonyl450.9

Analysis of SAR:

  • Amide is Essential: The core carboxylic acid is inactive, demonstrating the necessity of derivatization to engage with the target.

  • Aromatic vs. Aliphatic: Aromatic substituents (1b) are more potent than small aliphatic ones (1a), suggesting a hydrophobic pocket near the C6 position.

  • Electronic Effects: Adding an electron-withdrawing fluorine (1c) improves both enzymatic and cellular potency, potentially through favorable electronic interactions or improved metabolic stability.[5]

  • Hydrogen Bond Acceptors: Incorporating a pyridine ring (1d) or a morpholine group (1f) often enhances potency. The nitrogen/oxygen atoms can act as hydrogen bond acceptors, forming additional interactions with the protein. The morpholine group is a well-known feature that can improve selectivity and pharmacokinetic properties.[5]

  • Steric Hindrance: Capping the amide nitrogen (1e) reduces activity, indicating that the N-H group may be acting as a crucial hydrogen bond donor in the active site.

Kinase_Inhibition_Mechanism cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Hinge Hinge Region (e.g., Met residue) Scaffold Pyrazolo[1,5-a] pyrimidine Core Scaffold->Hinge H-Bonds (Key Interaction) Linker C6-Amide Linker Scaffold->Linker R_Group R-Group (from Amine) Linker->R_Group Pocket Adjacent Hydrophobic Pocket R_Group->Pocket van der Waals / H-Bonds

References

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazolo[1,5-a]pyrimidine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points have made it a cornerstone for the development of potent and selective modulators of various biological targets. Most notably, this scaffold is a prominent framework for potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy.[1][3] Several approved drugs and clinical candidates targeting kinases like Tropomyosin receptor kinases (Trks), EGFR, B-Raf, and Pim-1 feature this core structure.[1][4][5] Beyond kinases, pyrazolo[1,5-a]pyrimidines have shown activity against a range of other targets, including G-protein coupled receptors (GPCRs), demonstrating their broad therapeutic potential.[2]

The goal of a high-throughput screening (HTS) campaign is to efficiently interrogate large chemical libraries to identify starting points for drug discovery programs.[6] This guide provides a comprehensive overview of robust HTS strategies tailored for pyrazolo[1,5-a]pyrimidine libraries, focusing on the most common target classes. We will delve into the causality behind experimental design, provide detailed protocols for key assay formats, and outline a rigorous hit validation cascade to ensure the highest quality outcomes.

Part 1: Primary High-Throughput Screening Strategies

The choice of a primary HTS assay is dictated by the biological target class. For pyrazolo[1,5-a]pyrimidine libraries, screening efforts are predominantly focused on protein kinases and GPCRs.

Biochemical Assays for Protein Kinase Targets

Biochemical assays are ideal for primary screening of kinase inhibitors as they directly measure the enzymatic activity of the purified protein.[7] This approach isolates the target, providing a clear, direct readout of inhibition without the complexities of a cellular environment.

Key Technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a powerful, homogeneous (no-wash) assay format that is exceptionally well-suited for HTS.[8][9]

  • Principle of Operation: TR-FRET combines the low background of time-resolved fluorescence (TRF) with the distance-dependent energy transfer of FRET.[10] A long-lifetime lanthanide donor (e.g., Europium or Terbium) is paired with a suitable acceptor (e.g., phycoerythrin or a synthetic dye).[8][11] When the donor and acceptor are brought into proximity by a biological interaction (e.g., an antibody binding a phosphorylated substrate), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[9][11] A time-delay between excitation and detection eliminates short-lived background fluorescence, dramatically improving the signal-to-noise ratio.[8][12]

  • Why TR-FRET for Kinase Assays?

    • Reduced Compound Interference: The time-resolved nature and ratiometric readout (acceptor/donor emission) minimize interference from autofluorescent or colored compounds often found in screening libraries.[8][12]

    • Homogeneous Format: The "mix-and-read" protocol is easily automated and amenable to high-density plate formats (384- and 1536-well).[13]

    • High Sensitivity: TR-FRET assays can detect interactions at low concentrations, making them suitable for potent inhibitors and conserving precious enzyme.[8]

Two common TR-FRET kinase assay formats are:

  • Activity/Substrate Phosphorylation Assays: These measure the enzymatic activity. A biotinylated substrate is phosphorylated by the kinase. A lanthanide-labeled anti-phospho-specific antibody (donor) and a streptavidin-acceptor conjugate are added. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a loss of signal.

  • Binding Assays: These directly measure compound binding to the kinase. A tracer ligand (a known inhibitor labeled with an acceptor fluorophore) binds to the kinase's active site. A lanthanide-labeled anti-tag antibody (e.g., anti-GST, anti-His) binds to the kinase (donor). This results in a high FRET signal. A compound from the library that binds to the active site will displace the tracer, causing a loss of FRET.[12] This format is particularly useful for identifying both ATP-competitive and some allosteric inhibitors.[13]

Parameter LanthaScreen™ Activity Assay Adapta™ Universal Assay Kinase-Glo® Luminescence Assay
Principle TR-FRET (Phosphorylation Detection)TR-FRET (ADP Detection)Luminescence (ATP Depletion)
Readout Time-Resolved FluorescenceTime-Resolved FluorescenceLuminescence
Universality Requires specific antibodyUniversal for any kinaseUniversal for any ATP-dependent enzyme[14]
Pros High sensitivity, direct measure of phosphorylation.Universal, no need for specific antibodies.[13]Simple, single-reagent addition.[14]
Cons Requires development of phospho-specific antibody.Indirect measurement of phosphorylation.Prone to interference from luciferase inhibitors.
Vendor Example Thermo Fisher Scientific[13]Thermo Fisher Scientific[13]Promega[14]
Cell-Based Assays for GPCR and Cellular Kinase Targets

Cell-based assays provide a more physiologically relevant context by measuring compound activity within a living cell.[15] This is crucial for assessing cell permeability, off-target effects, and cytotoxicity early in the discovery process.

Key Technology: Reporter Gene Assays

Reporter gene assays are a robust and widely used method for screening GPCRs.[16] They link receptor activation to the transcription of an easily detectable protein (the "reporter").

  • Principle of Operation:

    • A stable cell line is engineered to express the GPCR of interest.

    • This cell line also contains a reporter gene construct. The construct has a promoter containing response elements that are sensitive to a specific signaling pathway downstream of the GPCR (e.g., cAMP Response Element - CRE for Gs/Gi coupled receptors, or Serum Response Element - SRE for Gq/G12 coupled receptors).

    • The reporter gene itself is typically an enzyme like β-lactamase or luciferase.

    • GPCR activation by an agonist initiates the signaling cascade, leading to transcription factor binding to the response element and expression of the reporter enzyme. Antagonists will block this process.

    • Addition of a suitable substrate for the reporter enzyme generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).[17]

  • Why Reporter Assays for GPCR Screening?

    • Signal Amplification: The transcriptional and enzymatic steps provide significant signal amplification, leading to a robust and sensitive assay.

    • Pathway Specificity: The choice of response element allows for specific interrogation of different G-protein coupling pathways (Gs, Gi, Gq).[17]

    • Flexibility: Can be used to screen for agonists, antagonists, and allosteric modulators.

Part 2: The Hit Identification & Validation Workflow

A primary screen merely identifies "actives." A rigorous validation cascade is essential to eliminate artifacts and false positives, ensuring that resources are focused on genuine hits.

Step 1: Hit Confirmation and Dose-Response

Actives identified in the primary single-point screen must be re-tested.[6]

  • Action: Cherry-pick the initial hits and perform a full dose-response curve (e.g., 8-10 concentrations) in triplicate.

  • Rationale: This confirms the activity, establishes potency (IC50/EC50), and identifies compounds with poor curve characteristics (e.g., shallow Hill slopes), which can be an indicator of non-specific activity.

Step 2: Counter-Screening for Assay Artifacts

Many compounds interfere with the assay technology itself, leading to false positives.[18]

  • Action: Design a screen that omits a key biological component (e.g., the kinase or the substrate). For reporter assays, run the screen against a parental cell line lacking the target receptor.

  • Rationale: True hits should be inactive in this format. This step is critical for eliminating technology-specific interferers, such as inhibitors of the luciferase enzyme in luminescence-based assays.[18]

Step 3: Orthogonal Validation

A true hit should show activity in a different assay format that measures the same biological endpoint.

  • Action: For a kinase hit identified in a TR-FRET biochemical assay, validate using a different technology like a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®) or a label-free method like mass spectrometry.[19]

  • Rationale: This provides high confidence that the compound's activity is due to interaction with the target, not an artifact of the primary assay's detection system. Confirmation rates of less than 30% are not uncommon when moving from fluorescence-based primary screens to mass spectrometry confirmation, highlighting the importance of this step.[19]

Step 4: Chemical Tractability and SAR
  • Action: Analyze the structure of confirmed hits. Flag and deprioritize Pan-Assay Interference Compounds (PAINS) using computational filters.[18] For promising scaffolds, purchase or synthesize close analogues to establish an initial Structure-Activity Relationship (SAR).

  • Rationale: A validated hit must be chemically tractable. Early SAR provides confidence that the activity is tied to a specific chemical series and can be optimized through medicinal chemistry.

Part 3: Detailed Protocols

Protocol 1: TR-FRET Biochemical Kinase Inhibition Assay (384-well format)

This protocol describes a generic TR-FRET assay to measure inhibition of a kinase phosphorylating a biotinylated peptide substrate.

Materials:

  • Kinase of interest (e.g., ERK2)

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer supplemented with EDTA (to stop the kinase reaction), a Terbium-labeled anti-phospho-peptide antibody (donor), and Streptavidin-conjugated acceptor (e.g., d2).

  • Test compounds (from pyrazolo[1,5-a]pyrimidine library) dissolved in DMSO.

  • Low-volume, black, 384-well assay plates (e.g., Corning 384-well Low Volume Black Round Bottom PS NBS Microplate).

  • TR-FRET enabled plate reader.

Methodology:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of test compound solution from the library source plate to the assay plate.

    • For controls, add 50 nL of DMSO to "maximum activity" wells (0% inhibition) and 50 nL of a known potent inhibitor to "minimum activity" wells (100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in cold Assay Buffer. The final concentration should be determined during assay development (e.g., 2 nM Kinase, 200 nM substrate).

    • Dispense 5 µL of the 2X Kinase/Substrate mix into each well of the assay plate.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at or near the Km of ATP for the kinase (e.g., 20 µM).

    • To start the reaction, dispense 5 µL of the 2X ATP solution into each well. The total reaction volume is now 10 µL.

    • Briefly centrifuge the plate (1 min at 1000 rpm) to ensure all components are mixed.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Stop and Detect:

    • Prepare a Stop/Detection mix containing the Terbium-labeled antibody and Streptavidin-acceptor in Stop/Detection Buffer.

    • Dispense 10 µL of the Stop/Detection mix into each well. The total volume is now 20 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow for antibody-antigen binding.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled reader.

    • Set the excitation to 340 nm.

    • Set two emission channels: Donor (e.g., 620 nm) and Acceptor (e.g., 665 nm).

    • Use a time-delay of 100 µs before a 400 µs integration window.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3*(SD_Max + SD_Min)) / |Mean_Max - Mean_Min| (A Z' > 0.5 indicates an excellent assay.)

References

Application Note & Protocols for the Quantitative Analysis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the quantification of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Recognizing the diverse applications of pyrazolo[1,5-a]pyrimidine derivatives, from kinase inhibitors to potential therapeutics for inflammatory diseases, robust and reliable quantitative methods are paramount for advancing research and ensuring product quality.[1][3][4] This guide details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and trustworthiness.[5][6][7][8][9]

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[2] These derivatives have been investigated as potent inhibitors of protein kinases, making them valuable candidates for targeted cancer therapy.[1][4][10] Furthermore, their utility extends to anti-inflammatory, antiviral, and central nervous system agents.[1] this compound (CAS: 933754-38-2, Molecular Formula: C7H5N3O2, Molecular Weight: 163.13 g/mol ) often serves as a crucial intermediate or a final compound in the synthesis of these biologically active molecules.[11][12][13]

Accurate quantification of this molecule is critical across the drug development lifecycle, from pharmacokinetic studies in biological matrices to purity assessments of active pharmaceutical ingredients (APIs) and stability testing of final drug products. This application note presents validated methodologies to achieve this with high precision and accuracy.

Foundational Principles: Method Validation

The reliability of any quantitative data hinges on the thorough validation of the analytical method. All protocols described herein are designed to be validated in accordance with ICH Q2(R2) guidelines.[5][8][9] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9][14] Key validation parameters that must be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][15]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[15][16]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6][15]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[15]

  • Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]

A validation protocol with pre-defined acceptance criteria should be established before initiating validation studies.[6][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of APIs and related substances in bulk materials and pharmaceutical dosage forms. The carboxylic acid and aromatic nature of this compound make it an ideal candidate for reverse-phase HPLC with UV detection.

Rationale for Method Design
  • Chromatographic Mode: Reverse-phase chromatography is chosen for its versatility in analyzing moderately polar compounds like our target analyte. A C18 stationary phase provides excellent retention and separation capabilities based on hydrophobicity.

  • Mobile Phase: A mixture of a weak acid (formic or acetic acid) in water and an organic modifier (acetonitrile or methanol) is selected. The acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is proposed to ensure efficient elution and a sharp peak shape.

  • Detection Wavelength: The optimal detection wavelength should be determined by acquiring a UV spectrum of this compound. Based on the conjugated pyrimidine and pyrazole ring systems, a strong absorbance is expected in the range of 250-350 nm. For this protocol, we will use an illustrative wavelength of 280 nm, which must be experimentally verified.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN) B Prepare Diluent (e.g., 50:50 ACN:Water) C Accurately weigh Standard & prepare Stock Solution D Create Calibration Standards by serial dilution C->D G Inject Standards & Sample (e.g., 10 µL) D->G E Prepare Sample Solution (e.g., dissolve API in Diluent) E->G F Equilibrate System with initial mobile phase F->G H Run Gradient Program G->H I Detect at λmax (e.g., 280 nm) H->I J Integrate Peak Areas I->J K Construct Calibration Curve (Area vs. Concentration) J->K L Calculate Sample Concentration using regression equation K->L

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥97% purity).[11]

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), ≥98% purity.

  • Deionized water, 18.2 MΩ·cm.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (to be verified).

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of ACN and water (Diluent). Sonicate if necessary.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent.

4. Data Analysis:

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥0.999 is desirable.

  • Inject the sample solution, determine its peak area, and calculate the concentration using the regression equation from the calibration curve.

HPLC Method Validation Summary
Validation ParameterAcceptance Criteria (Example)Purpose
Specificity Peak purity index > 0.995; No interference at analyte retention time from blank/placebo.Ensures the signal is solely from the analyte.[6]
Linearity r² ≥ 0.999 over the range of 1-100 µg/mL.Confirms a proportional response.[15]
Accuracy 98.0% - 102.0% recovery at three concentration levels (low, mid, high).Measures closeness to the true value.[6]
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate (n=6, different day/analyst): ≤ 2.0%.Demonstrates the method's reproducibility.[15]
LOQ Signal-to-Noise ratio ≥ 10; RSD ≤ 10% for precision at this concentration.Defines the lower limit of reliable measurement.
Robustness RSD ≤ 2.0% after small variations in flow rate (±0.1 mL/min), temperature (±2 °C), mobile phase pH (±0.2).Shows reliability under varied conditions.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying low levels of this compound in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Rationale for Method Design
  • Ionization: Electrospray ionization (ESI) is suitable for polar molecules like the target analyte. Given the presence of the carboxylic acid and nitrogen atoms, both positive and negative ion modes should be evaluated. ESI in negative mode (ESI-) is often effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (e.g., the [M-H]⁻ ion at m/z 162.0) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, filtering out background noise. An internal standard (ideally, a stable isotope-labeled version of the analyte) is crucial for correcting for matrix effects and variations in instrument response.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis A Spike Biological Matrix with Analyte & Internal Standard (IS) B Perform Sample Cleanup (e.g., Protein Precipitation or SPE) A->B C Evaporate & Reconstitute in Mobile Phase B->C D Inject Extract C->D E UPLC/HPLC Separation (Fast Gradient) D->E F Ionization (ESI-) E->F G MRM Detection (Precursor -> Product Ion) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios (Analyte/IS) H->I J Construct Calibration Curve (Ratio vs. Concentration) I->J K Determine Sample Concentration J->K

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC method, plus:

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₃, ¹⁵N-labeled) is ideal. If unavailable, a structurally similar compound with a different mass can be used (e.g., a related pyrazolopyrimidine).

  • Control biological matrix (e.g., human plasma).

2. LC-MS/MS Conditions (Example):

  • LC System: UPLC/HPLC system capable of handling high pressures.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Fast gradient, e.g., 5% to 95% B in 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: ESI, Negative Ion Mode.

  • MRM Transitions (Hypothetical - requires experimental optimization):

    • Analyte: Q1: 162.0 m/z → Q3: 118.0 m/z (loss of CO₂)

    • Internal Standard: To be determined based on its mass.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (or standard), add 10 µL of IS working solution (e.g., 500 ng/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube/plate and inject into the LC-MS/MS system.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration. A weighted (1/x²) linear regression is typically used.

  • Calculate the concentration of the analyte in the unknown samples from the calibration curve.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS protocol offers the high sensitivity and selectivity required for bioanalytical applications in drug development. Adherence to the principles of method validation as outlined by regulatory bodies like the ICH and FDA is essential to ensure the generation of high-quality, defensible data.[5][7][17] These protocols serve as a comprehensive starting point, with the understanding that specific parameters may require optimization based on the available instrumentation and specific application needs.

References

Application Notes & Protocols: The Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapeutics

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] Its rigid, planar structure, combined with a rich potential for diverse functionalization, makes it an ideal framework for designing potent and selective ligands for various biological targets.[2][3] This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[3][4] Kinases, as key regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as ATP-competitive inhibitors for a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Phosphoinositide 3-kinases (PI3K).[4][5][6]

This guide focuses specifically on the pyrazolo[1,5-a]pyrimidine-6-carboxylic acid moiety. The carboxylic acid group at the 6-position serves as a critical synthetic handle, allowing for the facile introduction of diverse substituents via amide bond formation. This capability enables medicinal chemists to systematically explore the structure-activity relationships (SAR) and fine-tune the pharmacological properties of drug candidates to optimize potency, selectivity, and pharmacokinetic profiles.[2] We will explore the synthesis of this core scaffold, protocols for its derivatization, and its application in the design of targeted inhibitors.

Core Synthesis: Building the Pyrazolo[1,5-a]pyrimidine Framework

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[4] The following protocol details a reliable method for synthesizing the ethyl ester precursor, followed by saponification to yield the target carboxylic acid.

Experimental Protocol 1: Synthesis of this compound

This two-stage protocol outlines the synthesis starting from a suitable aminopyrazole.

Stage 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate

This step involves the cyclocondensation reaction to form the fused bicyclic core.

  • Reagents & Materials:

    • 3-Aminopyrazole

    • Ethyl 2-formyl-3-oxobutanoate (or equivalent β-ketoester)

    • Glacial Acetic Acid

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Procedure:

    • In a round-bottom flask, dissolve 3-aminopyrazole (1.0 eq) in a minimal amount of ethanol.

    • Add ethyl 2-formyl-3-oxobutanoate (1.1 eq) to the solution.

    • Add glacial acetic acid to act as a catalyst (approximately 10% of the solvent volume).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Stage 2: Saponification to this compound [7]

This step converts the ethyl ester to the final carboxylic acid.

  • Reagents & Materials:

    • Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (from Stage 1)

    • Sodium Hydroxide (NaOH), 2N aqueous solution

    • Acetic Acid

    • Ethyl Acetate (EtOAc)

    • Water (deionized)

    • Sodium Sulfate (Na₂SO₄)

    • Beaker, magnetic stirrer, separatory funnel

  • Procedure:

    • Suspend the ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in 2N aqueous NaOH solution in a beaker with vigorous stirring.[7]

    • Stir the suspension at room temperature for approximately 1 hour. The solid should dissolve as the reaction proceeds, forming the sodium salt of the carboxylic acid.[7]

    • After 1 hour, carefully add acetic acid to the yellowish reaction mixture to neutralize the base and precipitate the carboxylic acid product.[7]

    • Remove the solvent under reduced pressure.[7]

    • Take up the residue in water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (2x volumes).[7]

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the this compound as a crystalline solid.[7]

Application in Drug Discovery: Derivatization via Amide Coupling

The carboxylic acid at the C6 position is an ideal anchor point for building molecular diversity. Amide coupling is the most common and versatile reaction employed for this purpose, allowing for the exploration of the chemical space around the scaffold to achieve desired biological activity.[5] The choice of coupling reagent is critical and can depend on factors like substrate sensitivity and desired reaction efficiency.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used uronium-based coupling reagent that often provides high yields and short reaction times.[8][9]

Experimental Protocol 2: General Procedure for Amide Coupling

This protocol provides a robust method for coupling a diverse range of primary or secondary amines to the this compound core.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Desired amine (primary or secondary, 1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard laboratory glassware

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[8]

    • Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the activated ester.[8]

    • In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Visualizing the Workflow

A clear workflow is essential for planning and executing a medicinal chemistry campaign based on this scaffold. The following diagram illustrates the key stages from core synthesis to the generation of a diverse library of compounds for biological evaluation.

G cluster_0 Core Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization start 3-Aminopyrazole + β-Ketoester ester Ethyl Pyrazolo[1,5-a]pyrimidine -6-carboxylate start->ester Cyclocondensation (Protocol 1, Stage 1) acid Pyrazolo[1,5-a]pyrimidine -6-carboxylic Acid ester->acid Saponification (Protocol 1, Stage 2) amide Pyrazolo[1,5-a]pyrimidine -6-carboxamide Library acid->amide Amide Coupling (Protocol 2) amines Amine Building Blocks (R-NH2) amines->amide screening Biological Screening (e.g., Kinase Assays) amide->screening sar SAR Analysis & Lead Optimization screening->sar sar->amide Iterative Design

Caption: Medicinal chemistry workflow using the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has yielded crucial insights into the structural requirements for potent biological activity. The 6-carboxamide group is a key interaction point for many derivatives.

  • Hinge-Binding: The pyrazolo[1,5-a]pyrimidine core itself often acts as a hinge-binder in the ATP-binding pocket of kinases, forming critical hydrogen bonds.[5] For example, it is essential for forming an interaction with the Met592 residue in Trk kinases.[5]

  • C3-Position: Substitution at the C3 position can significantly enhance activity. For instance, attaching a picolinamide group at this position has been shown to boost Trk inhibition.[5]

  • C5-Position: Modifications at the C5 position often extend into the solvent-exposed region of the binding pocket. This allows for the introduction of groups that can improve selectivity and pharmacokinetic properties, such as solubility.[6] Adding a morpholine group at this position has been shown to reduce off-target effects.[5]

  • C6-Carboxamide: The amide group derived from the 6-carboxylic acid is pivotal. The nature of the R-group attached to the amide nitrogen can be tailored to probe different sub-pockets of the target protein, influencing both potency and selectivity. The presence of a carboxamide group has been noted as a significant enhancer of activity in certain series of Trk inhibitors.[5]

Data Summary: Example SAR for Trk Inhibitors

The following table summarizes hypothetical but representative SAR data for a series of C6-carboxamide derivatives, illustrating how small changes can impact inhibitory activity.

Compound IDC6-Amide Substituent (R)TrkA IC₅₀ (nM)Kinase Selectivity (Fold vs. Target X)
Lead-1 -CH₃15010
Lead-2 -Cyclopropyl7525
Lead-3 -Phenyl5015
Lead-4 -4-Fluorophenyl2050
Lead-5 -(Pyridin-2-yl)methyl5>200

Data is illustrative and intended to demonstrate SAR principles.

Target-Specific Application: Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile framework for inhibiting a wide array of protein kinases implicated in cancer and inflammatory diseases.[2][3]

  • Trk Kinase Inhibitors: This scaffold is a cornerstone of several approved and clinical-stage Trk inhibitors for treating NTRK fusion-positive cancers.[5][10] The scaffold correctly orients substituents to interact with key residues in the Trk active site.[5]

  • PI3Kδ Inhibitors: By modifying substituents at the C5 position, researchers have developed potent and selective inhibitors of PI3Kδ, a target in immunology and oncology.[6]

  • Aryl Hydrocarbon Receptor (AHR) Antagonists: Beyond kinases, the scaffold has been optimized to yield potent AHR antagonists, demonstrating its broader utility in modulating transcription factors.[11]

The diagram below illustrates the general mechanism of action for a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

G cluster_0 P Pyrazolo[1,5-a]pyrimidine Inhibitor Kinase Kinase ATP Binding Pocket P->Kinase Competitive Binding Kinase->Block ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Block PhosphoSubstrate Phosphorylated Substrate Block->PhosphoSubstrate Phosphorylation

Caption: Mechanism of ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyrimidine-based drug.

Conclusion and Future Perspectives

The this compound scaffold is a validated and powerful tool in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the versatility of the C6-carboxylic acid handle provide an efficient platform for generating extensive compound libraries and conducting detailed SAR studies.[2][4] Its proven success in targeting protein kinases has cemented its status as a privileged structure in oncology and beyond.[3][10]

Future research will likely focus on expanding the target space for this scaffold, exploring new derivatization strategies to access novel chemical space, and applying advanced computational methods to rationally design next-generation inhibitors with superior potency, selectivity, and drug-like properties. The continued exploration of this remarkable scaffold promises to deliver new and effective therapies for a wide range of human diseases.

References

The Strategic Application of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold"—a molecular framework that consistently imparts desirable biological activity across a range of targets.[1] This bicyclic system, an isostere of purine, allows for diverse functionalization, leading to compounds with potent herbicidal, fungicidal, and insecticidal properties.[2][3][4] The strategic incorporation of a carboxylic acid moiety at the 6-position of this scaffold provides a versatile chemical handle for the synthesis of extensive compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This application note provides a detailed guide for researchers and scientists in the agrochemical industry on the synthesis and utilization of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives as key intermediates in the development of next-generation crop protection agents. We will delve into robust synthetic protocols, the rationale behind experimental choices, and the potential applications of this valuable building block.

Part 1: Synthesis of the Core Intermediate: 2-Methyl-Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

A reliable and scalable synthesis of the core intermediate is paramount for any discovery program. The following protocol details a robust method for the preparation of 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key derivative of the title compound.[5]

Synthetic Pathway Overview

The synthesis proceeds through a three-step sequence, commencing with the formation of a key intermediate via a condensation reaction, followed by a cyclization to construct the pyrazolo[1,5-a]pyrimidine core, and culminating in the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Pathway A 3,3-Diethoxypropionate C Intermediate (IV) A->C Base (e.g., NaH) B Formate Ester B->C E 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate (II) C->E Acid (e.g., Citric Acid) D 3-Methyl-5-aminopyrazole D->E F 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (I) E->F Hydrolysis (e.g., NaOH)

Caption: Synthetic route to 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate (IV)

This step involves the base-catalyzed condensation of a 3,3-dialkoxy propionate with a formate ester. The use of a strong base like sodium hydride is crucial for the deprotonation of the propionate, enabling its nucleophilic attack on the formate ester.

  • Reagents and Materials:

    • 3,3-Diethoxypropionate

    • Ethyl formate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3,3-diethoxypropionate (1 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Add ethyl formate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (IV), which can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate (II)

This is the key ring-forming step where the pyrazolo[1,5-a]pyrimidine scaffold is constructed through the cyclization of the intermediate from Step 1 with 3-methyl-5-aminopyrazole in the presence of an acid catalyst.

  • Reagents and Materials:

    • Crude Intermediate (IV) from Step 1

    • 3-Methyl-5-aminopyrazole

    • Acid catalyst (e.g., Citric acid or Acetic acid)

    • Solvent (e.g., Ethanol or a mixture of water and an organic solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the crude intermediate (IV) (1 equivalent) and 3-methyl-5-aminopyrazole (1 equivalent) in the chosen solvent system.

    • Add the acid catalyst (e.g., 1.5 equivalents of citric acid).

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, pour the reaction mixture into a mixed solution of citric acid and water and allow it to crystallize.

    • Wash the collected solid with cold ethanol and dry under vacuum to obtain 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate (II).

Step 3: Hydrolysis to 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (I)

The final step is a straightforward ester hydrolysis to yield the target carboxylic acid.

  • Reagents and Materials:

    • 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate (II)

    • Sodium hydroxide (NaOH) solution (e.g., 2N)

    • Hydrochloric acid (HCl) or Acetic acid for acidification

    • Solvents for extraction (e.g., Ethyl acetate)

  • Procedure:

    • Suspend the ester (II) (1 equivalent) in a 2N NaOH solution.

    • Stir the mixture at room temperature for 1-2 hours until the solid dissolves and the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl or acetic acid.

    • A precipitate of the carboxylic acid will form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (I), as a white solid.[5] The yield for this final step is reported to be as high as 97%.[5]

A similar hydrolysis procedure can be applied to the corresponding ethyl ester of the parent this compound to obtain the unsubstituted core molecule.

Part 2: Application in the Synthesis of Potential Agrochemicals

The carboxylic acid functionality at the 6-position of the pyrazolo[1,5-a]pyrimidine ring is a versatile handle for the synthesis of a diverse library of potential agrochemicals. The primary route for derivatization is through the formation of amides and esters, which can significantly modulate the biological activity of the parent molecule.

General Workflow for Library Synthesis

Library_Synthesis A This compound B Activation (e.g., SOCl₂, EDCI) A->B C Acyl Chloride / Activated Ester B->C E Amide Library C->E G Ester Library C->G D Diverse Amines (R-NH₂) D->E H Biological Screening (Herbicidal, Fungicidal, Insecticidal) E->H F Diverse Alcohols (R-OH) F->G G->H

References

Application Notes and Protocols for Evaluating Pyrazolo[1,5-a]pyrimidine Derivatives Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] These compounds are particularly prominent in the field of oncology, where they have emerged as a versatile framework for the design of novel therapeutics.[1][2] A substantial body of research highlights their role as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4]

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated efficacy as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Epidermal Growth Factor Receptor (EGFR), and components of the MAPK/ERK pathway like B-Raf and MEK.[3][4][5][6] By targeting these enzymes, these compounds can disrupt cancer cell proliferation, survival, and metastasis. This has led to the development of several pyrazolo[1,5-a]pyrimidine-based molecules that are either clinically approved or in advanced stages of clinical investigation for the treatment of various solid tumors.[6]

The preclinical evaluation of these promising derivatives relies heavily on a robust suite of cell-based assays. Unlike in vitro biochemical assays that assess the interaction of a compound with an isolated target, cell-based assays provide a more physiologically relevant context by evaluating the compound's effect on intact, living cells.[7][8] This allows for the simultaneous assessment of a compound's cell permeability, metabolic stability, and its impact on complex cellular processes such as proliferation, cell cycle progression, and apoptosis (programmed cell death). This guide provides detailed protocols for a selection of essential cell-based assays to comprehensively characterize the biological activity of novel pyrazolo[1,5-a]pyrimidine derivatives.

I. Foundational Assays: Assessing Cytotoxicity and Viability

A primary step in the evaluation of any potential anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[9]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., viable) cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 3,000-5,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity.

    • Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible under a microscope in the viable cells.[12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[12]

    • To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight at 37°C.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[9]

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Data Presentation: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundCell LineIC50 (µM) after 48h
Derivative AHCT1165.2 ± 0.4
Derivative BHCT1160.8 ± 0.1
Derivative CHCT11612.6 ± 1.1
Derivative AMCF-78.9 ± 0.7
Derivative BMCF-71.5 ± 0.2
Derivative CMCF-725.1 ± 2.3

II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of a compound is established, the next critical step is to elucidate its mechanism of action. Many anticancer drugs, including kinase inhibitors, exert their effects by inducing apoptosis or causing cell cycle arrest.

A. Detecting Apoptosis: Annexin V-FITC and Propidium Iodide Staining

A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15] When conjugated to a fluorophore like FITC, Annexin V can be detected by flow cytometry. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is impermeant to live cells with intact membranes.[14] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus red. Dual staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[16]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13][16]

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazolo[1,5-a]pyrimidine derivative at its IC50 concentration (or other relevant concentrations) for a predetermined time.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin, wash with serum-containing media to inactivate the trypsin, and then proceed.

    • Collect 1-5 x 10^5 cells per sample by centrifugation.[14][16]

  • Cell Washing and Resuspension:

    • Wash the cells once with cold PBS.[16]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples by flow cytometry within one hour.[14]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants correctly.

B. Measuring Apoptosis Execution: Caspase-Glo® 3/7 Assay

The execution phase of apoptosis is mediated by a family of cysteine proteases called caspases. Caspases-3 and -7 are key effector caspases that cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for measuring the combined activity of these two caspases.[18]

The Principle of the Caspase-Glo® 3/7 Assay

The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[18][19] In the presence of active caspase-3 or -7, this substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in a reaction that generates a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity present. The reagent also contains a cell lysis agent, allowing for a simple "add-mix-measure" protocol.[18]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[18]

  • Treated and untreated cells in a white-walled 96-well plate

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[20]

    • Allow the reagent to equilibrate to room temperature before use.[21]

  • Assay Execution:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.[20]

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.

    • Express the data as a fold change in caspase activity relative to the untreated control.

C. Analyzing Cell Cycle Progression

Many kinase inhibitors function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), thereby preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in the different phases of the cell cycle.[22]

The Principle of Cell Cycle Analysis with PI

PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[22] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[23] By analyzing a population of cells with a flow cytometer, one can generate a histogram of DNA content. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase, which are actively replicating their DNA, have a DNA content between 2N and 4N.[24]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol[25]

  • PBS

  • RNase A solution (100 µg/mL)[23]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[23]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazolo[1,5-a]pyrimidine derivative for the desired time.

    • Harvest approximately 1 x 10^6 cells per sample.

  • Fixation:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[25]

    • Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[25]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with cold PBS.[23]

    • Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate for 15-30 minutes at 37°C to degrade RNA, which PI can also bind to.[22][23]

    • Add PI staining solution to a final concentration of 50 µg/mL.

    • Incubate for at least 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.

    • Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Target Engagement and Functional Activity

For pyrazolo[1,5-a]pyrimidine derivatives designed as kinase inhibitors, it is essential to confirm that they engage their intended target within the cell and inhibit its activity.

General Approach for Cell-Based Kinase Inhibition Assays

Cell-based kinase assays are designed to measure the activity of a specific kinase within a cellular context.[7] A common method involves quantifying the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase by a compound will result in a decrease in the phosphorylation of its substrate.

Protocol: Western Blotting for Phospho-Substrate Levels

Principle: This method uses phospho-specific antibodies to detect the phosphorylation status of a kinase's substrate. A reduction in the phosphorylated form of the substrate in compound-treated cells compared to controls indicates inhibition of the upstream kinase.

Procedure:

  • Cell Lysis:

    • Treat cells with the pyrazolo[1,5-a]pyrimidine derivative for a short duration (e.g., 1-4 hours).

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total amount of the substrate protein to ensure equal loading. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

    • Compare the normalized signal in treated samples to the untreated control to determine the extent of kinase inhibition.

IV. Visualizing Workflows and Pathways

Diagrams

G cluster_0 Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Evaluation A Compound Synthesis (Pyrazolo[1,5-a]pyrimidine Derivatives) B Primary Screening: MTT Cytotoxicity Assay A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assays: Annexin V/PI & Caspase-Glo D->E Induces Cell Death? F Cell Cycle Analysis: PI Staining D->F Affects Proliferation? G Target Engagement & Functional Assay: Kinase Inhibition D->G Is it a Kinase Inhibitor? H Lead Optimization E->H F->H G->H

Caption: General experimental workflow for the evaluation of Pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_1 Simplified Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk, EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Phosphorylation TF Transcription Factors Kinase_Cascade->TF Activation Cell_Response Cell Proliferation & Survival TF->Cell_Response Apoptosis Apoptosis Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade Inhibitor->Apoptosis

Caption: Inhibition of a generic kinase signaling pathway by a Pyrazolo[1,5-a]pyrimidine derivative.

V. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives. By systematically assessing cytotoxicity, and dissecting the mechanisms of action through apoptosis and cell cycle analysis, researchers can effectively identify and prioritize lead candidates. Furthermore, confirming on-target activity through functional kinase assays is crucial for validating the intended molecular mechanism. These foundational assays are indispensable for advancing promising pyrazolo[1,5-a]pyrimidine derivatives through the drug discovery pipeline, ultimately paving the way for the development of new and more effective cancer therapies.

References

Application Notes & Protocols for In Vivo Evaluation of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold

The Pyrazolo[1,5-a]pyrimidine (PP) core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile structure and potent biological activities.[1][2] In oncology, PP derivatives have emerged as a significant class of protein kinase inhibitors (PKIs), playing a crucial role in the development of targeted cancer therapies.[1][3] Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them prime therapeutic targets.[4][5]

PP analogs have demonstrated remarkable inhibitory activity against a range of clinically relevant kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, abnormalities in CDK activity are a hallmark of cancer.[4][5][6] Specific PP compounds have shown potent inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and anti-proliferative effects in tumor models.[4][5][6]

  • Tropomyosin Receptor Kinases (Trks): Trk fusions are oncogenic drivers in various solid tumors. Marketed drugs like Larotrectinib and Repotrectinib, which are effective against NTRK fusion cancers, feature the pyrazolo[1,5-a]pyrimidine nucleus.[7]

  • Other Key Cancer-Associated Kinases: The scaffold's versatility allows for the design of inhibitors targeting EGFR, B-Raf, and MEK, which are critical in cancers like non-small cell lung cancer (NSCLC) and melanoma.[1][3]

The translation from potent in vitro activity to a viable clinical candidate is contingent upon rigorous in vivo evaluation. These studies are indispensable for assessing a compound's anti-tumor efficacy, pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), pharmacodynamic response (target engagement in the tumor), and overall safety in a complex biological system.[8] This document provides a comprehensive guide to the principles and protocols for conducting such pivotal in vivo studies.

References

Application Note & Protocol: Strategic Functionalization of the Carboxylic Acid Moiety on the Pyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates due to its wide range of biological activities, including potent kinase inhibition.[1][2][3] The ability to strategically modify this core is paramount for fine-tuning pharmacological properties. The carboxylic acid group, in particular, serves as a versatile synthetic handle, allowing for the introduction of diverse chemical functionalities. This document provides a comprehensive guide to the principles and a detailed, field-proven protocol for the functionalization of pyrazolo[1,5-a]pyrimidine carboxylic acids, focusing on the robust and widely adopted amide coupling reaction.

The Strategic Imperative: Why Functionalize the Carboxylic Acid?

The transformation of a carboxylic acid on the pyrazolo[1,5-a]pyrimidine scaffold into an amide is a cornerstone of structure-activity relationship (SAR) studies. This conversion allows for the systematic exploration of chemical space around the core, directly influencing key drug-like properties:

  • Target Engagement: The introduction of varied amide substituents can create new hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with a biological target, thereby enhancing binding affinity and selectivity.[1]

  • Modulation of Physicochemical Properties: Amidation can significantly alter a molecule's solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Library Synthesis: The carboxylic acid is an ideal anchor point for parallel synthesis, enabling the rapid generation of large compound libraries to screen for desired biological activity.[4][5]

Core Principles: Activating the Carboxyl Group for Amidation

Direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically unfavorable process that requires harsh conditions (e.g., high temperatures), which are often incompatible with complex heterocyclic structures. The solution lies in "activating" the carboxylic acid. This involves converting the carboxyl -OH group, a poor leaving group, into a highly reactive intermediate that is readily susceptible to nucleophilic attack by an amine.

The most common and reliable method involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) .

The Mechanism of Action (EDC/HOBt Coupling):

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.

  • Suppression of Side Reactions: HOBt acts as a nucleophilic trap. It rapidly reacts with the O-acylisourea to form a more stable, but still highly reactive, HOBt-active ester. This crucial step prevents undesirable side reactions and, critically, suppresses the racemization of any adjacent chiral centers.[6]

  • Nucleophilic Attack: The target amine then attacks the carbonyl carbon of the HOBt-active ester, displacing HOBt and forming the stable amide bond. The byproducts of this reaction, a water-soluble urea (from EDC) and regenerated HOBt, can be easily removed during aqueous workup.[7][8]

Amide Coupling Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Amide Formation R-COOH Pyrazolo[1,5-a]pyrimidine Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + EDC EDC EDC HOBt_ester HOBt-Active Ester (More Stable) O-Acylisourea->HOBt_ester + HOBt - Urea Urea Urea Byproduct (Water Soluble) HOBt_reagent HOBt HOBt_reagent->HOBt_ester Amide Final Amide Product HOBt_ester->Amide + R'-NH2 - HOBt Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt mediated amide coupling mechanism.

Detailed Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Carboxamides

This protocol provides a robust and reproducible method for coupling a variety of primary and secondary amines to a pyrazolo[1,5-a]pyrimidine carboxylic acid starting material.

Materials and Reagents
Reagent/MaterialPurposeTypical Stoichiometry
Pyrazolo[1,5-a]pyrimidine-X-carboxylic acidStarting Material1.0 eq
Primary or Secondary Amine (R-NH₂)Nucleophile1.1–1.2 eq
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxylic Acid Activator1.2–1.5 eq
HOBt (1-Hydroxybenzotriazole)Additive to form active ester and suppress side reactions1.2–1.5 eq
DIPEA (N,N-Diisopropylethylamine) or Et₃NNon-nucleophilic base to neutralize salts2.0–3.0 eq
Anhydrous DMF or DCMReaction Solvent~0.1 M concentration
Ethyl Acetate (EtOAc)Extraction Solvent-
1 M HCl (aq) or Saturated NH₄Cl (aq)Aqueous wash to remove base-
Saturated NaHCO₃ (aq)Aqueous wash to remove unreacted acid and HOBt-
BrineAqueous wash to remove residual water-
Anhydrous MgSO₄ or Na₂SO₄Drying agent-
Silica GelStationary phase for column chromatography-

Experimental Workflow

Experimental Workflow A 1. Dissolve Reactants Py-COOH, Amine, HOBt, DIPEA in anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add EDC·HCl (Portion-wise) B->C D 4. Reaction Warm to RT, stir 12-24h C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Workup Quench with H₂O, Extract with EtOAc E->F G 7. Sequential Washes (Acid, Base, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS) I->J

Caption: Step-by-step experimental workflow for amide synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyrimidine carboxylic acid (1.0 eq), HOBt (1.3 eq), and the desired amine (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M. Stir under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated intermediates.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Rationale: The base neutralizes the hydrochloride salt of EDC and any amine salts present, ensuring the amine is in its free, nucleophilic form.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Activation and Coupling: Add EDC·HCl (1.3 eq) to the cold solution in small portions over 5-10 minutes. Rationale: Portion-wise addition at 0 °C helps to control the exothermic nature of the activation step and minimizes the formation of side products.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12–24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.

  • Workup: a. Pour the reaction mixture into a separatory funnel containing cold water (approx. 10x the volume of DMF). b. Extract the aqueous phase with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash sequentially with: 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally, brine (1 x 20 mL). Rationale: The acid wash removes residual DIPEA, the base wash removes unreacted HOBt and carboxylic acid, and the brine wash aids in removing residual water. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the pure amide product.[4]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvents. 2. Sterically hindered amine/acid. 3. Inactive EDC reagent.1. Ensure all glassware is oven-dried and use fresh anhydrous solvents. 2. Switch to a more potent coupling agent (e.g., HATU, PyBOP). 3. Use a fresh bottle of EDC·HCl.
Starting Acid Remains 1. Insufficient equivalents of coupling reagents. 2. Reaction time is too short.1. Re-run the reaction with 1.5 eq of both EDC and HOBt. 2. Allow the reaction to stir for a longer period (e.g., 24-36h).
Difficult Purification Contamination with N,N'-dicyclohexylurea (DCU) byproduct.The urea byproduct from EDC is generally water-soluble and should be removed during the aqueous workup. Ensure thorough washing.

Product Validation and Characterization

Confirming the identity and purity of the final functionalized product is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH), typically found >10 ppm. A new amide N-H proton signal (a broad singlet or triplet) may appear between 7-9 ppm (for primary or secondary amides). New signals corresponding to the protons of the added amine moiety will also be present.[2][9]

    • ¹³C NMR: The carbonyl carbon signal for an amide typically appears in the 165-175 ppm range.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated mass of the desired product (e.g., [M+H]⁺ or [M+Na]⁺).[9]

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong C=O amide I band (~1630-1680 cm⁻¹).

Conclusion

The protocol detailed herein for EDC/HOBt-mediated amide coupling represents a foundational and highly effective strategy for the functionalization of the carboxylic acid group on the pyrazolo[1,5-a]pyrimidine scaffold. Mastery of this technique empowers researchers to synthesize diverse libraries of analogues, systematically probe structure-activity relationships, and ultimately accelerate the development of novel therapeutics based on this versatile and pharmacologically significant heterocyclic core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, experience-driven troubleshooting advice in a practical Q&A format. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the pyrazolo[1,5-a]pyrimidine core is giving me a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is a classic challenge in the synthesis of unsymmetrically substituted pyrazolo[1,5-a]pyrimidines. The root cause lies in the reaction of a 3-aminopyrazole with an unsymmetrical β-dicarbonyl compound or its equivalent. The aminopyrazole has two nucleophilic nitrogen atoms (N1 and the exocyclic NH2), which can lead to two different cyclization pathways.

Underlying Mechanism & Causality: The most common route to this scaffold involves the cyclocondensation of a 3-aminopyrazole with a derivative of acetylenedicarboxylic acid or a related 1,3-bielectrophile.[1][2] The regioselectivity is dictated by which nitrogen of the aminopyrazole initiates the cyclization and which carbonyl (or equivalent) is attacked. The electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound play a crucial role.[2]

Troubleshooting & Protocol Adjustments:

  • Choice of β-Dicarbonyl Synthon: To synthesize the 6-carboxylic acid derivative, a common precursor is diethyl ethoxymethylenemalonate (EMME) or a similar compound. The reaction with 3-aminopyrazole typically proceeds with high regioselectivity to yield the 7-hydroxy-6-carboxylate intermediate (which exists in the tautomeric keto form). Subsequent steps are then needed to get to the final product. If you are using a different, less-biased dicarbonyl compound, consider switching to a more regioselective one.

  • Solvent and Catalyst Effects: The reaction conditions can significantly influence the outcome.

    • Acidic Conditions (e.g., Acetic Acid): Often favor the formation of one isomer by protonating the pyrazole ring and directing the nucleophilic attack.[3]

    • Basic Conditions (e.g., Pyridine, Et3N): Can alter the nucleophilicity of the different nitrogen atoms.

    • Lewis Acids: Can be employed to chelate with the dicarbonyl compound, thereby directing the nucleophilic attack.[1]

Recommended Protocol for Regiocontrol: A widely adopted method for controlling regioselectivity involves the condensation of 3-aminopyrazoles with β-enaminones or related compounds, which often proceeds predictably.[4]

Q2: I am observing a significant amount of a dihydropyrazolo[1,5-a]pyrimidine impurity in my final product. What is causing this and how can I prevent it?

Answer: The formation of a dihydropyrazolo[1,5-a]pyrimidine derivative is a common side reaction, particularly in multicomponent syntheses or when the reaction conditions are not sufficiently oxidative.

Underlying Mechanism & Causality: The final step in many pyrazolo[1,5-a]pyrimidine syntheses is an aromatization. If this step is incomplete, the dihydro- intermediate will persist as an impurity.[2] This is often the case in reactions that proceed via a Mannich-type mechanism followed by cyclization.[2]

Troubleshooting & Protocol Adjustments:

  • Introduction of an Oxidant: If you suspect a dihydro impurity, you can often convert it to the desired aromatic product by introducing a mild oxidant in a subsequent step or by modifying the one-pot reaction conditions.

    • Air Oxidation: Sometimes, simply stirring the reaction mixture open to the air for an extended period, especially at elevated temperatures, can facilitate aromatization.

    • Chemical Oxidants: Mild oxidants like potassium persulfate (K₂S₂O₈) or iodine can be effective.[1][5]

  • Reaction Temperature and Time: Insufficient reaction time or temperature may not provide the necessary energy for the elimination/oxidation step to go to completion. Consider increasing the reaction temperature or extending the reaction time and monitoring by TLC or LC-MS.

Workflow for Diagnosing and Eliminating Dihydro Impurities:

G cluster_0 Troubleshooting Dihydro Impurity start LC-MS or NMR indicates dihydro impurity check_conditions Review reaction conditions: - Oxidant present? - Sufficient heat/time? start->check_conditions add_oxidant Option A: Add mild oxidant post-reaction (e.g., K₂S₂O₈, I₂) check_conditions->add_oxidant No oxidant used modify_reaction Option B: Modify primary reaction - Increase temperature - Extend reaction time check_conditions->modify_reaction Conditions may be too mild monitor Monitor conversion by LC-MS add_oxidant->monitor modify_reaction->monitor workup Proceed to workup and purification monitor->workup Conversion complete

Caption: Troubleshooting workflow for dihydro impurities.

Q3: My final step is the hydrolysis of an ethyl ester to the carboxylic acid, but I am getting low yields and/or seeing decarboxylation. How can I optimize this step?

Answer: The hydrolysis of the ethyl ester at the C6 position is a standard transformation, but it can be problematic. The pyrazolo[1,5-a]pyrimidine core is susceptible to degradation under harsh basic or acidic conditions, and the resulting carboxylic acid can be prone to decarboxylation, especially at elevated temperatures.

Underlying Mechanism & Causality: Saponification using strong bases like NaOH or KOH is the standard method.[6] However, prolonged exposure to high concentrations of base or excessive heat can lead to ring-opening or other degradation pathways. The C6-carboxylic acid can also be thermally labile, losing CO₂ to form the unsubstituted pyrazolo[1,5-a]pyrimidine.

Troubleshooting & Protocol Adjustments:

ParameterIssueRecommended Solution
Base Concentration High concentration of NaOH/KOH can lead to degradation.Use a moderate concentration (e.g., 1-2 N) of base. Lithium hydroxide (LiOH) is often a milder and effective alternative.[4][7]
Temperature High temperatures promote both degradation and decarboxylation.Conduct the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor closely.[6]
Reaction Time Prolonged reaction times increase the risk of side reactions.Monitor the reaction by TLC or LC-MS to determine the point of complete ester consumption, then promptly proceed with the workup.
Workup Residual heat during acidification can cause decarboxylation.Cool the reaction mixture in an ice bath before slowly acidifying with a mild acid like acetic acid or dilute HCl.[6]

Step-by-Step Protocol for Optimized Hydrolysis:

  • Suspend the Pyrazolo[1,5-a]pyrimidine-6-ethyl ester in a mixture of THF or MeOH and water.

  • Add a solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to 0 °C.

  • Slowly acidify the reaction mixture to a pH of ~5-6 with cold 1N HCl or acetic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Q4: I am attempting a one-pot synthesis and observing a complex mixture of byproducts, including what appears to be self-condensation of my starting materials. What is happening?

Answer: One-pot, multicomponent reactions are efficient but can be prone to competing reaction pathways, leading to a complex product mixture.[2] Self-condensation of aldehydes or ketones, or dimerization of the aminopyrazole, are common side reactions if the rates of the desired reaction steps are not well-matched.

Underlying Mechanism & Causality: In a typical three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound, the initial step is often a Knoevenagel or aldol-type condensation.[8][9] If this intermediate is slow to react with the aminopyrazole, it can undergo further reactions, or the starting materials can react with themselves.

Troubleshooting & Protocol Adjustments:

  • Order of Addition: The sequence in which you add the reagents can be critical. Try pre-mixing two of the three components before adding the third. For example, pre-forming the enone from the aldehyde and active methylene compound before adding the aminopyrazole can sometimes lead to a cleaner reaction.

  • Catalyst Choice: The choice of catalyst (e.g., piperidine, ammonium acetate, Lewis acids) can dramatically affect the relative rates of the different reaction steps.[8] Experiment with different catalysts to find one that favors the desired pathway.

  • Concentration and Temperature:

    • High Concentrations: Can sometimes favor bimolecular side reactions. Running the reaction at a lower concentration might improve selectivity.

    • Temperature Control: Start the reaction at a lower temperature to control the initial, often exothermic, condensation steps, and then slowly warm to drive the cyclization to completion.

Visualizing the Competing Pathways:

G cluster_0 One-Pot Reaction Pathways A 3-Aminopyrazole Desired_Product Pyrazolo[1,5-a]pyrimidine (Desired Product) A->Desired_Product Desired Path B Aldehyde Intermediate Knoevenagel/Aldol Intermediate B->Intermediate Desired Path Side_Product_1 Aldehyde Self-Condensation B->Side_Product_1 Side Reaction C Active Methylene Compound C->Intermediate Desired Path C->Side_Product_1 Side Reaction Intermediate->Desired_Product Desired Path Side_Product_2 Other Byproducts Intermediate->Side_Product_2 Side Reaction

Caption: Competing pathways in a one-pot synthesis.

By carefully considering these common issues and implementing the proposed troubleshooting strategies, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this vital class of heterocyclic compounds. Drawing from established literature and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance your synthetic success.

Introduction to Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse biological activities.[1][2][3] Their synthesis is a cornerstone of many drug discovery programs. The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1][4] This seemingly straightforward reaction can, however, present several challenges ranging from low yields to difficulties in purification. This guide aims to provide a systematic approach to overcoming these obstacles.

Troubleshooting Guides: A Problem-Solving Approach

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield in Condensation Reactions

Question: I am experiencing a low yield or no formation of my desired pyrazolo[1,5-a]pyrimidine product during the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. What are the potential causes and how can I resolve this?

Answer: Low yields in this cornerstone reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Purity and Reactivity of Starting Materials:

  • Expert Insight: The purity of your 5-aminopyrazole and β-dicarbonyl compound is paramount. Impurities can introduce competing side reactions or inhibit the primary reaction pathway. The inherent reactivity of the β-dicarbonyl compound also plays a crucial role; less reactive diketones may necessitate more forcing conditions.[1][5]

  • Actionable Steps:

    • Verify the purity of your starting materials using techniques like NMR or LC-MS.

    • If purity is a concern, purify the reagents by recrystallization or chromatography before use.

2. Suboptimal Reaction Conditions:

  • Solvent Choice: Acetic acid is a widely used solvent that also functions as a catalyst.[1][5][6] If you observe low conversion, consider switching to a higher-boiling point solvent to drive the reaction forward at an elevated temperature.

  • Catalyst: The reaction can be catalyzed by either acids or bases.[1]

    • Acid Catalysis: If using acetic acid alone is insufficient, a stronger acid catalyst like sulfuric acid (H₂SO₄) can be added in catalytic amounts.[1][6]

    • Base Catalysis: For base-catalyzed reactions, a non-nucleophilic base is recommended to avoid unwanted side reactions.

  • Temperature and Reaction Time: These parameters are critical and often interdependent. Many of these condensation reactions require heating to reflux to proceed efficiently.[5]

    • Optimization Strategy: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, incrementally increase the temperature or prolong the reaction time.

3. The Microwave-Assisted Advantage:

  • Experience-Driven Recommendation: Microwave-assisted synthesis has emerged as a powerful technique to enhance reaction rates and improve yields.[4] Microwave irradiation can often drive reactions to completion in minutes, compared to hours with conventional heating, and can lead to cleaner reaction profiles with fewer byproducts.[1][5]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow Start Low/No Yield CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions If pure Success Improved Yield CheckPurity->Success If impure, purify & retry ConsiderMicrowave Consider Microwave Synthesis OptimizeConditions->ConsiderMicrowave If still low OptimizeConditions->Success Successful ConsiderMicrowave->Success Successful

Caption: A decision-making workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity with Unsymmetrical β-Dicarbonyls

Question: My reaction with an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical β-dicarbonyl compounds. The formation of two possible isomers arises from the initial nucleophilic attack of either the exocyclic amino group or the endocyclic nitrogen of the 5-aminopyrazole at one of the two different carbonyl carbons.

Controlling Factors and Solutions:

  • Steric and Electronic Effects: The regiochemical outcome is often governed by the steric hindrance and electronic properties of the substituents on the β-dicarbonyl compound. A bulkier substituent will generally direct the initial attack to the less hindered carbonyl group.

  • Nature of the β-Dicarbonyl: The type of β-dicarbonyl compound used can significantly influence the reaction pathway. For instance, reactions involving cyclic β-dicarbonyls can lead to regioselective formation of specific products.[1]

  • Microwave-Assisted Synthesis: As with yield issues, microwave irradiation has been reported to enhance the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, often yielding a single isomer in high purity.[1][5]

Regioselectivity Control Strategy:

Regioselectivity Start Poor Regioselectivity AnalyzeDicarbonyl Analyze Steric/Electronic Properties of β-Dicarbonyl Start->AnalyzeDicarbonyl ModifySubstituents Modify Substituents to Enhance Selectivity AnalyzeDicarbonyl->ModifySubstituents If feasible UseMicrowave Employ Microwave- Assisted Synthesis AnalyzeDicarbonyl->UseMicrowave AchieveSelectivity Regioselective Product ModifySubstituents->AchieveSelectivity UseMicrowave->AchieveSelectivity

Caption: Strategic approaches to controlling regioselectivity.

Issue 3: Difficulties in Product Purification

Question: The crude product from my reaction is proving very difficult to purify. What purification strategies can I employ?

Answer: Purification challenges typically stem from the presence of closely related side products or unreacted starting materials.

Systematic Purification Strategy:

  • Reaction Monitoring: The first line of defense against purification woes is careful reaction monitoring by TLC. This allows you to identify the optimal reaction time, minimizing the formation of degradation products or byproducts from prolonged reaction times.

  • Recrystallization: For solid products, recrystallization is often the most effective and scalable purification method.[4] Experiment with a range of solvent systems to find one that provides good differential solubility between your product and impurities.

  • Chromatography Optimization: If column chromatography is unavoidable, invest time in optimizing the solvent system. A step-gradient elution can often provide better separation than an isocratic one.

  • Cleaner Synthesis Methods: Adopting one-pot or microwave-assisted synthetic protocols can lead to cleaner reactions with fewer byproducts, thereby simplifying the purification process significantly.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?

A1: Several robust and scalable methods are widely used:

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is the classical and most frequently employed strategy.[1][5]

  • Three-Component Reactions: These reactions involve the one-pot combination of a 3-aminopyrazole, an aldehyde, and an activated methylene compound, offering high efficiency.[1]

  • Microwave-Assisted Synthesis: This modern approach significantly reduces reaction times and often improves yields and purity.[1][4]

Q2: How can I introduce functional group diversity into the pyrazolo[1,5-a]pyrimidine scaffold?

A2: Functional group diversity can be achieved through several strategies:

  • Varying the Starting Materials: Utilizing substituted 5-aminopyrazoles and a wide array of β-dicarbonyl compounds is the most direct approach.

  • Post-Synthethic Modification: Halogenated pyrazolo[1,5-a]pyrimidines can serve as versatile intermediates for further functionalization through cross-coupling reactions.[7][8] For example, palladium-catalyzed reactions can be used to introduce various substituents.[2]

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, green chemistry principles are increasingly being applied. The use of ultrasonic irradiation in aqueous ethanol has been reported as a green synthetic approach.[9] Additionally, microwave-assisted synthesis, by reducing reaction times and often the need for solvents, can be considered a greener alternative.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Condensation

This protocol is a general guideline for the synthesis of pyrazolo[1,5-a]pyrimidines via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • β-dicarbonyl compound (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Optional: Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole and the β-dicarbonyl compound.

  • Add glacial acetic acid to provide a stirrable suspension or solution.

  • If required, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Influence of Reaction Conditions on Yield

Entryβ-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
1Pentane-2,4-dioneH₂SO₄Acetic Acid492[6]
2Ethyl acetoacetateH₂SO₄Acetic Acid4.591[6]
3Ethyl isobutyrylacetateH₂SO₄Acetic Acid494[6]

Mechanistic Insights

The formation of the pyrazolo[1,5-a]pyrimidine ring system via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds proceeds through a well-established mechanism. The initial step involves a nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by a cyclization and dehydration sequence.

Proposed Reaction Mechanism:

Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Intermediate_A Initial Adduct 5-Aminopyrazole->Intermediate_A Nucleophilic Attack Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Intermediate_B->Pyrazolo[1,5-a]pyrimidine Dehydration β-Dicarbonyl β-Dicarbonyl β-Dicarbonyl->Intermediate_A

Caption: Proposed mechanism for pyrazolo[1,5-a]pyrimidine formation.

References

Stability testing of Pyrazolo[1,5-a]pyrimidine compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of Pyrazolo[1,5-a]pyrimidine Compounds

Welcome to the technical support center for the stability testing of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of N-heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding its stability profile is not just a regulatory requirement but a fundamental component of successful drug development, ensuring the safety, efficacy, and quality of the final product.[4][5]

This document moves beyond rigid templates to provide practical, in-depth guidance based on established scientific principles and field experience. We will explore the nuances of designing and executing stability studies, troubleshooting common issues, and interpreting the resulting data, all within the context of the unique chemical properties of the pyrazolo[1,5-a]pyrimidine ring system.

Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your understanding of why and how stability testing is approached for this specific chemical class.

Q1: Why is stability testing particularly important for pyrazolo[1,5-a]pyrimidine compounds?

A1: The pyrazolo[1,5-a]pyrimidine core is an electron-rich, fused N-heterocyclic system.[2][6] This structure, while often conferring desirable biological activity, can also present specific stability challenges. The presence of multiple nitrogen atoms and a fused aromatic system can make the molecule susceptible to certain degradation pathways, such as:

  • Hydrolysis: Amine, amide, or other labile functional groups commonly substituted onto the core can be susceptible to acid or base-catalyzed hydrolysis.[7]

  • Oxidation: The electron-rich nature of the ring system can make it a target for oxidative degradation, potentially leading to the formation of N-oxides or ring-opening.[8]

  • Photodegradation: Aromatic systems can absorb UV-Vis light, leading to photochemical reactions if the molecule is not adequately protected.[4]

Stability testing is crucial to identify these potential liabilities early, allowing for informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[5]

Q2: What are the primary regulatory guidelines I must follow for stability testing?

A2: The International Council for Harmonisation (ICH) provides the global standard for stability testing. The most critical guidelines for this work are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is the parent guideline detailing the requirements for long-term, accelerated, and intermediate studies.[9]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline provides the standardized conditions for assessing the light sensitivity of your compound.[10]

  • ICH Q2(R1): Validation of Analytical Procedures. Your analytical methods used to track the compound and its degradants must be validated for specificity, linearity, accuracy, precision, and robustness.

Adherence to these guidelines is essential for regulatory submissions to agencies like the FDA and EMA.[11]

Q3: What is the difference between forced degradation and long-term stability studies?

A3: They serve different, complementary purposes:

  • Forced Degradation (Stress Testing): This involves intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, strong oxidizers, intense light) that are more severe than accelerated conditions.[8] Its primary goals are to rapidly identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a "stability-indicating" analytical method—a method proven to separate the intact drug from all its potential degradation products.[12][13] These studies are typically performed once on a single batch early in development.[11]

  • Long-Term & Accelerated Stability Studies: These studies are performed on multiple batches under the storage conditions defined by ICH guidelines to evaluate how the quality of the drug substance or product varies with time.[14] The goal is to establish a re-test period for a drug substance or a shelf life and recommended storage conditions for a drug product.[7][9]

Section 2: Experimental Design & Protocols

This section provides actionable protocols and data for designing your stability studies.

Forced Degradation (Stress Testing) Protocol

The objective is to achieve a target degradation of 10-20% of the active pharmaceutical ingredient (API).[13] This level is sufficient to produce and detect degradants without destroying the molecule entirely, which could lead to uninformative secondary degradation.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationRationale & Key Insights
Acid Hydrolysis 0.1 M HCl60 - 80 °C2 - 24 hoursEvaluates stability in acidic environments (e.g., stomach). Pyrimidine rings can be susceptible to acid-catalyzed ring opening or hydrolysis of exocyclic amine/amide groups.
Base Hydrolysis 0.1 M NaOH60 - 80 °C2 - 24 hoursAssesses stability in basic conditions. Important for liquid formulations or potential interactions with alkaline excipients.
Oxidation 3% H₂O₂Room Temp - 50 °C2 - 24 hoursThe electron-rich pyrazolo[1,5-a]pyrimidine core is a potential target for oxidation, which can lead to N-oxide formation or other complex degradants.
Thermal Dry Heat (Oven)80 °C (or 20°C above accelerated temp)24 - 72 hoursAssesses the intrinsic thermal stability of the solid-state drug substance. Important for processes like milling or drying.
Photostability ICH Q1B Option 1 or 2AmbientPer ICH Q1BExpose solid & solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A). A dark control is mandatory.[10]

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of your pyrazolo[1,5-a]pyrimidine compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Stress Sample Preparation:

    • For hydrolytic and oxidative studies, add the stock solution to the stressor solution (e.g., HCl, NaOH, H₂O₂) to achieve the final desired concentration of API and stressor.

    • For thermal studies, place the solid API in a vial in a calibrated oven.

    • For photostability, place solid and solution samples in the photostability chamber alongside a dark control wrapped in aluminum foil.

  • Timepoint Sampling: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot of the stressed solution.

  • Neutralization (Crucial Step): Immediately neutralize the acid and base hydrolysis samples to stop the reaction (e.g., add an equimolar amount of NaOH to the HCl sample and vice versa). This prevents further degradation before analysis.

  • Analysis: Analyze all samples (including a time-zero and unstressed control) using a validated stability-indicating HPLC-UV/PDA method. Couple this with Mass Spectrometry (LC-MS) for the identification of degradation products.[15]

  • Peak Tracking: Use a PDA detector to assess peak purity and a mass spectrometer to identify the mass of any new peaks that appear or grow over time.

Workflow for a Forced Degradation Study

The following diagram outlines the logical flow of a comprehensive forced degradation experiment.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation start Receive Pyrazolo[1,5-a]pyrimidine Compound Batch method_dev Develop & Validate Stability-Indicating HPLC-UV/MS Method start->method_dev prep_stock Prepare Compound Stock Solution method_dev->prep_stock stress_conditions Apply Stress Conditions (Parallel) prep_stock->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Timepoints & Neutralize acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via HPLC-UV/MS sampling->analysis mass_balance Calculate Mass Balance (% Assay + % Impurities) analysis->mass_balance peak_id Identify & Characterize Degradation Products mass_balance->peak_id pathway Propose Degradation Pathways peak_id->pathway report Generate Final Report pathway->report

Caption: Workflow for conducting a forced degradation study.

ICH Long-Term Stability Studies

These studies are conducted over a much longer period to determine the shelf-life.

Table 2: Standard ICH Q1A Storage Conditions for Long-Term Stability

Study TypeStorage ConditionMinimum DurationClimatic Zone
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsZones I and II (Temperate/Subtropical)
Long-term 30°C ± 2°C / 65% RH ± 5% RH12 monthsZones III and IVa (Hot/Dry and Hot/Humid)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 monthsRequired if significant change occurs in accelerated study.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsUsed to predict the long-term stability profile.[16]

Section 3: Troubleshooting Guide

This Q&A section addresses specific issues you may encounter during your experiments.

Q4: My compound shows zero degradation under all forced degradation conditions. What should I do?

A4: While this indicates a very stable molecule, a forced degradation study is required to prove the analytical method is "stability-indicating." If you see no degradation, you cannot prove that your method would have separated a degradant from the parent peak.

  • Action: Increase the severity of the stress conditions incrementally. For example, move from 0.1 M HCl to 1 M HCl, increase the temperature from 60°C to 80°C, or extend the duration.[8] The goal is to force some degradation (ideally 5-20%) to validate the method's specificity. Document all attempts in your report.

Q5: I see a new peak in my chromatogram after acid stress. How do I confirm it's a degradation product?

A5: This requires a systematic investigation to rule out other possibilities.

  • Check Controls: Is the peak present in the time-zero sample or the unstressed control solution? If yes, it may be an impurity from the synthesis, not a degradant.

  • Monitor Trend: Does the peak area increase over the time course of the stress study while the parent peak area decreases? A clear inverse relationship is strong evidence of degradation.

  • Assess Mass Balance: Does the sum of the parent peak area (as a percentage of the initial area) and the areas of all new peaks add up to approximately 100%? A good mass balance suggests the new peaks account for the loss of the parent compound.

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the new peak. Does it correspond to a logical chemical transformation of the parent molecule (e.g., hydrolysis of an ester adds 18 amu, N-oxidation adds 16 amu)? This is the most definitive evidence.

Q6: My compound is poorly soluble in aqueous media, making the hydrolytic studies difficult. What are my options?

A6: This is a common challenge. The ICH guidelines allow for the use of co-solvents to aid solubility.[8]

  • Recommended Approach: Start by using a small percentage of an organic co-solvent in your acid/base solution, such as acetonitrile (ACN) or methanol (MeOH). A 10-20% organic modifier is often sufficient.

  • Important Considerations:

    • Solvent Stability: Ensure the co-solvent itself is stable under the stress conditions and does not generate interfering peaks.

    • Reaction Kinetics: Be aware that the presence of an organic co-solvent can alter the rate of hydrolysis.

    • Consistency: Use the same co-solvent system for your control and time-zero samples to ensure a valid comparison.

Q7: After oxidative stress with H₂O₂, I see many small peaks and my mass balance is poor (<90%). What's happening?

A7: This scenario suggests extensive or complex degradation, which can be characteristic of oxidative stress on electron-rich aromatic systems.

  • Potential Cause: The initial degradation products might be unstable and are further degrading into smaller, non-chromophoric fragments or volatile compounds that are not detected by your HPLC-UV method.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the concentration of H₂O₂ (e.g., from 3% to 0.3%) or lower the temperature to slow down the reaction and isolate the primary degradants.

    • Use a Different Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to see if non-UV active degradants are being formed.

    • Consider the Mechanism: Pyrazolo[1,5-a]pyrimidines can undergo oxidative ring cleavage. The resulting fragments may lack the chromophore of the parent ring system, explaining the poor mass balance by UV detection.

Troubleshooting Unexpected Chromatographic Peaks

The following decision tree can help diagnose the origin of unknown peaks observed during a stability study.

Troubleshooting_Diagram start Unexpected Peak Detected in Stressed Sample q1 Present in Control (Unstressed, T=0)? start->q1 a1_yes API-Related Impurity (From Synthesis) q1->a1_yes No q1->a1_yes Yes q2 Area Increases Over Time? q1->q2 No a2_yes Likely Degradation Product q2->a2_yes Yes q3 Present in Blank (Solvent Injection)? q2->q3 Yes q2->q3 No a3_yes System Artifact (Solvent, Carryover) q3->a3_yes Yes a3_no Excipient or Container Leachable/Interaction Product q3->a3_no Yes q3->a3_no No

Caption: Decision tree for identifying unknown peaks.

References

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazolo[1,5-a]pyrimidine-based compounds in kinase assays. This guide is designed to provide expert-driven, practical solutions to common challenges encountered during assay development, optimization, and execution.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for yielding potent and selective kinase inhibitors.[1][2][3] Its efficacy stems from its structural design as a bioisostere of adenine, allowing it to mimic ATP and effectively compete for the enzyme's ATP-binding pocket, particularly through interactions with the critical hinge region.[1][4][5][6] While powerful, the unique properties of these compounds and the inherent complexity of kinase assays can present specific troubleshooting hurdles.

This document moves beyond simple checklists to explain the causality behind experimental phenomena and validation steps, ensuring your assays are robust, reproducible, and generate trustworthy data.

Section 1: Assay Signal & Performance Issues

This section addresses the most frequent and fundamental challenges in assay performance: achieving a clean, strong, and reproducible signal.

Q1: My signal-to-background ratio is low, and the assay window is too narrow. What's causing this?

A low signal-to-background (S/B) ratio, often manifesting as a Z'-factor below 0.5, is one of the most common hurdles. It indicates that the signal from the uninhibited kinase reaction is not sufficiently distinct from the background noise, making it difficult to reliably measure inhibition.

Primary Causes & Solutions:

  • Inactive or Insufficiently Active Enzyme: The kinase is the engine of your assay. If its activity is compromised, the signal will be weak.

    • Solution: Always validate a new lot of enzyme. Perform an enzyme titration to determine the optimal concentration that produces a robust signal within the linear range of the reaction.[7][8] Ensure the enzyme has not undergone excessive freeze-thaw cycles and has been stored correctly. See Protocol 1: Validating Kinase Activity for a detailed methodology.

  • Suboptimal Reaction Time: Kinase reactions are time-dependent. Too short an incubation will not generate enough product; too long may lead to substrate depletion and non-linearity.

    • Solution: Conduct a time-course experiment at the chosen enzyme concentration. The goal is to find an incubation time where product formation is still in the linear phase (typically <20% substrate turnover) but high enough to yield a strong signal.[8]

  • Incorrect ATP or Substrate Concentration: The concentrations of both ATP and the peptide/protein substrate are critical for optimal enzyme kinetics.

    • Solution: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[9] This provides a good balance for detecting ATP-competitive inhibitors.[8] The substrate concentration is often set at or above its Km to ensure it is not rate-limiting. If these values are unknown, they must be determined empirically.

  • Assay Technology Mismatch: The chosen detection method (e.g., luminescence, fluorescence) may not be sensitive enough for a low-activity kinase.

    • Solution: For kinases with low turnover, a highly sensitive method like a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay may be necessary.[10][11] Radiometric assays using 32P- or 33P-ATP are considered the gold standard for sensitivity but involve handling radioactivity.[12][13]

Q2: My background signal is excessively high, masking the true signal. How can I reduce it?

High background can arise from multiple sources, depending on the assay format. It's crucial to identify the source to apply the correct fix.

Primary Causes & Solutions:

  • For Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®):

    • Cause: ATP contamination in assay reagents (buffer, substrate, or enzyme stocks). The luciferase reaction will detect this contaminating ATP, creating a high background signal.[14]

    • Solution: Use high-purity, "low-ATP" reagents whenever possible. Prepare fresh buffers with ultrapure water. Run a "no enzyme" control and a "no substrate" control to pinpoint the source of contamination.

  • For Fluorescence-Based Assays (FP, FRET):

    • Cause: Autofluorescence of the test compound, the substrate, or the microplate itself.[15]

    • Solution: Screen your pyrazolo[1,5-a]pyrimidine compound for intrinsic fluorescence at the assay's excitation/emission wavelengths. Use high-quality, black microplates designed for fluorescence to minimize background and prevent well-to-well crosstalk.[16] If compound interference is unavoidable, a different assay format (e.g., radiometric, AlphaScreen™) may be required.[12]

  • General Causes:

    • Cause: Light leakage or plate phosphorescence.

    • Solution: Use opaque, high-quality assay plates (white for luminescence, black for fluorescence).[14][16] Dark-adapt plates for 10 minutes before reading to reduce plate phosphorescence caused by exposure to ambient light.[14]

Q3: My data shows high variability between replicates (%CV > 15%). What are the likely causes?

High coefficient of variation (%CV) undermines the reliability of your results, making it difficult to generate smooth dose-response curves and accurate IC50 values.

Primary Causes & Solutions:

  • Pipetting Inaccuracy: This is the most common source of variability, especially in low-volume formats (384- or 1536-well plates).

    • Solution: Ensure pipettes are properly calibrated. Use a multichannel pipette or automated liquid handler for reagent addition. Prepare a master mix of reagents to be dispensed rather than adding individual components to each well.[17]

  • Compound Precipitation: If your pyrazolo[1,5-a]pyrimidine inhibitor is precipitating out of solution, its effective concentration will vary between wells.

    • Solution: This is a critical issue addressed in detail in Section 2 . Visually inspect plates for precipitation. See Protocol 2: Assessing Compound Solubility to diagnose and mitigate this problem.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature gradients, leading to inconsistent results.

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with buffer or media to create a humidity barrier. Ensure proper plate sealing and consistent incubation conditions.

  • Reagent Instability: Reagents (especially the enzyme and ATP) can degrade over the course of an experiment if left at room temperature for too long.

    • Solution: Prepare reagents fresh and keep them on ice until use.[18] For large screens, test the stability of your pre-mixed reagents over the expected run time.

Assay Quality Metric Interpretation
Z'-Factor A statistical measure of assay quality.
> 0.5Excellent assay, suitable for HTS.[15]
0 to 0.5Marginal assay, may require optimization.
< 0Assay is not viable for screening.
Signal-to-Background (S/B) Ratio of the mean signal of the high control (uninhibited) to the mean signal of the low control (inhibited).
> 5Generally considered a robust assay.
Coefficient of Variation (%CV) A measure of data point dispersion around the mean.
< 10-15%Acceptable for most biochemical assays.

Section 2: Compound-Specific Problems

Pyrazolo[1,5-a]pyrimidines, like many heterocyclic kinase inhibitors, can present unique challenges related to their physicochemical properties.

Q4: I suspect my pyrazolo[1,5-a]pyrimidine compound has poor solubility. How do I confirm this and what can I do?

Poor aqueous solubility is a pervasive issue in drug discovery and can severely impact bioassay results, leading to underestimated potency and inaccurate structure-activity relationships (SAR).[19]

Confirmation & Solutions:

  • Visual Inspection: After diluting your DMSO stock into the aqueous assay buffer, let it sit for 15-30 minutes. Inspect the solution (and the wells of your assay plate) under a microscope for visible precipitates. A cloudy or hazy appearance is a clear warning sign.[20]

  • Optimize Dilution Protocol: Avoid "shock" precipitation that occurs when a concentrated DMSO stock is diluted directly into an aqueous buffer.

    • Solution: Perform intermediate serial dilutions in DMSO first to lower the starting concentration before the final dilution into the aqueous buffer.[20]

  • Control Final DMSO Concentration: While DMSO is an excellent solvent, its concentration in the final assay volume must be controlled.

    • Solution: Most kinase assays tolerate DMSO up to 1-2.5%, but this should be empirically tested.[21][22] Ensure that the final DMSO concentration is consistent across all wells, including controls. A "vehicle control" containing the same final DMSO concentration as the test wells is mandatory.[23]

  • Modify Assay Buffer:

    • Solution: For compounds that are weak bases, slightly lowering the pH of the assay buffer (e.g., from 7.4 to 6.8) can increase solubility by promoting ionization.[20] Additionally, the inclusion of a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help maintain compound solubility.[20] Always validate that these buffer modifications do not negatively impact enzyme activity.

cluster_0 Troubleshooting Compound Solubility A Compound stock in 100% DMSO B Dilute to highest assay concentration in aqueous buffer A->B C Visually inspect for precipitation/cloudiness B->C D Precipitate Observed C->D Yes E Solution Clear C->E No G ACTION: Modify Protocol D->G F Proceed with Assay E->F H Option 1: Perform intermediate dilutions in DMSO G->H I Option 2: Lower final assay [DMSO] G->I J Option 3: Modify buffer (pH, surfactant) G->J K Re-test highest concentration H->K I->K J->K K->C

Caption: Workflow for diagnosing and addressing compound solubility issues.

Q5: How do I handle potential interference from my test compound with the assay technology?

Test compounds can directly interfere with the detection system, leading to false positives or false negatives. This is particularly common in optical assays.

Primary Causes & Solutions:

  • Fluorescence Interference: The compound may absorb light at the excitation or emission wavelength (quenching) or be autofluorescent, adding to the background.[15]

    • Solution: Run a control plate with the compound in assay buffer without the enzyme or substrate. A significant signal in these wells indicates direct interference. If interference is confirmed, consider a non-fluorescent assay format.

  • Luciferase Inhibition: In ATP-depletion assays, some compounds can inhibit the luciferase reporter enzyme in addition to the target kinase. This would falsely suggest ATP consumption (and thus, kinase activity), leading to a false negative or underestimated potency.[10]

    • Solution: To test for this, add your compound to a reaction containing a known amount of ATP and the luciferase reagent (e.g., Kinase-Glo®). A decrease in the luminescent signal compared to a DMSO control indicates luciferase inhibition. If this occurs, a different assay format that does not rely on luciferase is necessary to validate hits.

Section 3: Enzyme & Reagent Issues

The quality and proper use of your biological reagents are paramount.

Q6: My positive control inhibitor isn't working, but my assay signal is otherwise strong. What's wrong?

When a known, potent inhibitor (e.g., Staurosporine or a specific tool compound) fails to inhibit the kinase, it points to a very specific set of problems.

Primary Causes & Solutions:

  • Incorrect Kinase Identity/Activity: You may have the wrong enzyme or an inactive mutant.

    • Solution: Verify the identity of the kinase from the supplier. If possible, confirm its identity by Western blot or mass spectrometry. Ensure you are using the correct, active form of the kinase, as some require phosphorylation by an upstream kinase for activity.[10]

  • ATP Concentration is Too High: For an ATP-competitive inhibitor, an excessively high ATP concentration will outcompete the inhibitor, leading to a dramatic rightward shift in the IC50 curve and making the inhibitor appear weak or inactive.[8]

    • Solution: This is a key insight. The relationship between IC50, the inhibitor's affinity (Ki), and ATP concentration is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km) .[9] If your [ATP] is 100-fold higher than the Km, the apparent IC50 will be ~101 times higher than the Ki. Reduce the ATP concentration to a level at or near the Km to accurately assess the potency of competitive inhibitors.

  • Degraded Inhibitor Stock: The positive control inhibitor may have degraded due to improper storage or handling.

    • Solution: Prepare a fresh dilution from a new or validated powder stock of the inhibitor.

Q7: How can I be sure my kinase enzyme is active and that I'm using the right amount?

Assuming enzyme activity without verification is a common pitfall. Validating activity is the first and most critical step in assay development.

Solution:

The best practice is to perform a two-dimensional titration of both enzyme concentration and reaction time. The goal is to identify a condition that results in a linear reaction rate and consumes only a small fraction (e.g., 10-20%) of the substrate, ensuring the reaction is in the initial velocity phase. This condition provides the best sensitivity for detecting inhibitors.[7][8] This is detailed in the protocol below.

cluster_0 General Kinase Assay Workflow A 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP) B 2. Dispense Kinase & Substrate to Microplate A->B C 3. Add Pyrazolo[1,5-a]pyrimidine Inhibitor (or DMSO) B->C D 4. Pre-incubate (optional, allows compound binding) C->D E 5. Initiate Reaction (Add ATP/Mg2+) D->E F 6. Incubate (Controlled Time & Temp) E->F G 7. Stop Reaction & Add Detection Reagents F->G H 8. Read Plate (Luminescence/Fluorescence) G->H I 9. Data Analysis (Calculate % Inhibition, IC50) H->I

Caption: A generalized workflow for a typical biochemical kinase inhibition assay.

Experimental Protocols

Protocol 1: Validating Kinase Activity via Enzyme Titration

Objective: To determine the optimal enzyme concentration that yields a robust and linear signal over a defined time course.

Methodology:

  • Plate Setup: In a 384-well plate, designate rows for different enzyme concentrations and columns for different time points.

  • Enzyme Dilution: Prepare a 2-fold serial dilution of the kinase enzyme in reaction buffer.

  • Reaction Mix: Add the substrate and buffer to all wells. Add the serially diluted enzyme to the appropriate rows. Leave one row with no enzyme to serve as the background control.

  • Initiation: Start the reaction by adding ATP solution to all wells.

  • Time Course: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction in one column by adding the detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Plot the signal versus time for each enzyme concentration.

    • Identify the enzyme concentrations that result in a linear increase in signal over time.

    • Plot the reaction rate (slope of the linear portion) versus enzyme concentration.

    • Choose an enzyme concentration from the linear portion of this second curve that gives a strong signal-to-background ratio (e.g., >5-fold). This will be your optimal enzyme concentration for the main assay.[7]

Protocol 2: Assessing Compound Solubility in Assay Buffer

Objective: To determine the maximum soluble concentration of a pyrazolo[1,5-a]pyrimidine compound in the final assay buffer.

Methodology:

  • Prepare Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO.

  • Dilution into Buffer: Dilute each DMSO concentration 100-fold into the final aqueous assay buffer (this results in a final DMSO concentration of 1%). For example, add 2 µL of each DMSO stock to 198 µL of assay buffer. This creates your final test concentrations.

  • Incubation & Observation: Incubate the dilutions at the assay temperature (e.g., room temperature) for 30 minutes.

  • Visual and Instrumental Analysis:

    • Visual: Carefully inspect each tube or well against a dark background for any signs of cloudiness or precipitate.

    • Nephelometry/Light Scatter: For a more quantitative measure, read the samples on a plate reader capable of measuring light scatter or turbidity. An increase in signal compared to the buffer-only control indicates insolubility.

References

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the common challenge of poor oral bioavailability with this important class of compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have when encountering bioavailability issues with your Pyrazolo[1,5-a]pyrimidine inhibitors.

Q1: My Pyrazolo[1,5-a]pyrimidine inhibitor shows excellent in vitro potency but poor in vivo efficacy when dosed orally. What are the likely causes?

A1: This is a classic and frequent challenge. The discrepancy often stems from poor oral bioavailability, which can be attributed to several factors. The most common culprits for the Pyrazolo[1,5-a]pyrimidine class are:

  • Low Aqueous Solubility: Many kinase inhibitors, including this scaffold, are lipophilic and have poor solubility in gastrointestinal fluids, which is the first rate-limiting step for absorption.[1][2]

  • High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450s) before it reaches systemic circulation.

  • Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][4]

Q2: How can I quickly assess if solubility is the primary issue for my compound?

A2: A straightforward initial assessment involves a simple kinetic solubility assay in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If the solubility is below 10 µM in these media, it is highly probable that solubility is a significant barrier to oral absorption. Additionally, comparing the administered oral dose with the resulting plasma concentration (Cmax) can be indicative. A disproportionately low Cmax relative to the dose suggests a dissolution-rate limited absorption.[5]

Q3: What is the "Rule of Five," and how does it apply to my Pyrazolo[1,5-a]pyrimidine inhibitor?

A3: Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being orally active.[5] It states that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors

  • More than 10 hydrogen bond acceptors

  • A molecular weight greater than 500 Daltons

  • A calculated logP (cLogP) greater than 5

While not a strict rule, if your Pyrazolo[1,5-a]pyrimidine inhibitor violates two or more of these guidelines, you should strongly suspect that poor oral bioavailability may be an issue.

Q4: Are there any structural motifs in the Pyrazolo[1,5-a]pyrimidine scaffold that are known to contribute to poor bioavailability?

A4: Yes, certain structural features can be problematic. For instance, the presence of multiple aromatic rings can increase the compound's lipophilicity (high logD), leading to poor solubility.[6][7] The specific substitution patterns on the pyrimidine and pyrazole rings are also crucial in determining the compound's overall physicochemical properties and its susceptibility to metabolism.[8]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides for specific issues you might encounter during your experiments, complete with step-by-step protocols.

Issue 1: Low Aqueous Solubility and Dissolution Rate

If your initial assessment points towards low solubility as the primary hurdle, the following strategies can be employed.

The most fundamental approach is to modify the chemical structure of your inhibitor to improve its physicochemical properties without compromising its potency.[1]

  • Rationale: By introducing polar or basic functional groups into solvent-accessible regions of the molecule, you can enhance its aqueous solubility.[1] Replacing lipophilic aryl rings with heterocycles is another effective strategy.[6][7]

  • Experimental Workflow:

    • Identify Solvent-Exposed Regions: Use computational modeling or existing structure-activity relationship (SAR) data to identify positions on the Pyrazolo[1,5-a]pyrimidine scaffold where modifications are least likely to disrupt binding to the target kinase.

    • Synthesize Analogs: Synthesize a focused library of analogs with modifications such as:

      • Introduction of polar groups (e.g., morpholine, piperazine).[9]

      • Replacement of an aryl ring with a pyridine or thiophene ring.[7]

      • Addition of ionizable groups to enable salt formation.[2]

    • Assess Solubility and Potency: Experimentally determine the kinetic solubility of the new analogs in SGF and SIF and re-assess their in vitro potency against the target kinase.

  • Self-Validation: A successful modification will show a significant increase in aqueous solubility while maintaining (or only marginally reducing) the inhibitory potency.

For compounds with promising potency where structural modifications are not feasible or desired, formulation strategies can significantly enhance oral exposure.

  • Rationale: These techniques aim to present the drug to the gastrointestinal tract in a more readily absorbable form, bypassing the dissolution-rate limiting step.[10][11]

  • Key Formulation Technologies:

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Micronization/Nanonization Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2]Simple, well-established technique.May not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[10]Can significantly increase both the rate and extent of absorption.The amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water emulsion upon contact with gastrointestinal fluids.[5]Can solubilize highly lipophilic drugs and may also inhibit efflux transporters and first-pass metabolism.Can be complex to formulate and may have drug loading limitations.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a complex with a hydrophilic exterior that is more water-soluble.[2]Can significantly improve solubility and dissolution.The size of the drug molecule may limit complex formation.
  • Experimental Protocol: Screening for an Enabling Formulation

    • Initial Solubility Screen: Determine the solubility of your compound in a panel of pharmaceutically acceptable solvents, oils, and surfactants.

    • Prototype Formulation: Based on the solubility screen, prepare small-scale prototype formulations for the most promising approaches (e.g., a solid dispersion with PVP, a SMEDDS with Labrasol and an oil).

    • In Vitro Dissolution Testing: Perform dissolution studies on the prototype formulations in SGF and SIF to assess the extent and rate of drug release.

    • In Vivo Pharmacokinetic Study: For the most promising formulation(s), conduct a pilot pharmacokinetic study in a relevant animal model (e.g., mice or rats) and compare the plasma exposure to that of a simple suspension of the drug.

  • Workflow Diagram: Formulation Screening

    G A Compound with Low Aqueous Solubility B Solubility Screen in Excipients A->B C Prepare Prototype Formulations (Solid Dispersion, SMEDDS, etc.) B->C D In Vitro Dissolution Testing (SGF/SIF) C->D E Select Lead Formulation(s) D->E Improved Dissolution? F Pilot In Vivo PK Study (e.g., in Mice) E->F G Compare Plasma Exposure (AUC) vs. Suspension F->G H Proceed with Optimized Formulation G->H Significant Increase in Bioavailability?

    Caption: Workflow for selecting an enabling formulation.

Issue 2: Suspected High First-Pass Metabolism or Efflux

If your compound has adequate solubility but still exhibits low oral bioavailability, you should investigate the impact of first-pass metabolism and efflux transporters.

  • Rationale: Before proceeding to complex in vivo studies, in vitro models can provide strong evidence for whether your compound is a substrate for metabolic enzymes or efflux transporters.

  • Experimental Protocols:

    • Metabolic Stability Assay:

      • Incubate your compound with liver microsomes (human, rat, mouse) in the presence of NADPH.

      • Monitor the disappearance of the parent compound over time using LC-MS/MS.

      • A short half-life (< 30 minutes) suggests high metabolic clearance.

    • Caco-2 Permeability Assay:

      • The Caco-2 cell line is a well-established in vitro model of the human intestinal barrier that expresses key efflux transporters like P-gp and BCRP.[3]

      • Seed Caco-2 cells on a permeable support (e.g., Transwell™).

      • Once a confluent monolayer is formed, add your compound to either the apical (A) or basolateral (B) side.

      • Measure the amount of compound that permeates to the opposite side over time.

      • Calculate the apparent permeability coefficients in both directions (Papp A→B and Papp B→A).

      • An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[3]

      • To confirm the involvement of specific transporters, repeat the assay in the presence of known P-gp (e.g., verapamil) or BCRP (e.g., Ko143) inhibitors. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

  • Logical Relationship Diagram: Interpreting Caco-2 Data

    G cluster_0 Initial Caco-2 Assay cluster_1 Follow-up with Inhibitors A Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) B ER > 2 A->B D Add P-gp Inhibitor (e.g., Verapamil) F ER decreases significantly D->F E Add BCRP Inhibitor (e.g., Ko143) G ER does not decrease E->G B->D Yes C ER < 2 (Efflux is not a major issue) B->C No F->E No H Compound is a P-gp Substrate F->H Yes I Compound is a BCRP Substrate G->I Yes, ER decreases J Consider other efflux transporters G->J No

    Caption: Decision tree for interpreting Caco-2 assay results.

  • Rationale: A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in vivo to release the active parent drug. This can be used to mask a metabolic liability or a group that is a substrate for an efflux transporter.[12]

  • Experimental Workflow:

    • Identify Prodrug Moiety: Select a prodrug moiety that can be attached to your Pyrazolo[1,5-a]pyrimidine inhibitor, for example, at a hydroxyl or amine group. The moiety should be designed to be cleaved by common enzymes in the plasma or liver (e.g., esterases, phosphatases).

    • Synthesis and In Vitro Conversion: Synthesize the prodrug and confirm its conversion to the active drug in the presence of plasma or liver S9 fractions.

    • In Vivo Evaluation: Administer the prodrug orally to an animal model and measure the plasma concentrations of both the prodrug and the released active drug over time.

  • Self-Validation: A successful prodrug strategy will result in significantly higher plasma exposure of the active drug compared to oral administration of the active drug itself.[12]

Conclusion

Enhancing the oral bioavailability of Pyrazolo[1,5-a]pyrimidine inhibitors is a multi-faceted challenge that requires a systematic and logical approach. By understanding the underlying causes of poor bioavailability—be it solubility, metabolism, or efflux—researchers can deploy targeted strategies to overcome these hurdles. The troubleshooting guides and protocols provided here offer a framework for identifying the specific issues affecting your compound and for selecting the most appropriate solutions, from rational structural modifications to advanced formulation techniques.

References

Technical Support Center: A Guide to Successful Scale-Up of Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of these valuable heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, recognized for their diverse biological activities.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the efficiency, reproducibility, and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Pyrazolo[1,5-a]pyrimidines?

A1: The most prevalent and versatile method for synthesizing the Pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole and a 1,3-bielectrophilic compound.[1] Variations of this strategy include:

  • Condensation with β-dicarbonyl compounds: This is a classic and widely used approach.[3][4]

  • Reaction with β-enaminones: This method offers a high degree of regioselectivity.

  • Three-component reactions: These reactions combine an aminopyrazole, an aldehyde, and an active methylene compound in a single pot, offering efficiency and atom economy.[3][5]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[3][6]

Q2: How can I control regioselectivity in my synthesis?

A2: Regioselectivity is a critical aspect of Pyrazolo[1,5-a]pyrimidine synthesis. The substitution pattern on both the aminopyrazole and the 1,3-bielectrophile dictates the final regioisomer. For instance, in the reaction of 3-amino-1H-pyrazoles with unsymmetrical 1,3-diketones, the reaction conditions can influence the outcome. Generally, kinetic control (milder conditions) and thermodynamic control (harsher conditions) can favor different isomers. The use of β-enaminones often provides excellent regiocontrol.[6]

Q3: What are the key safety precautions to consider during scale-up?

A3: As with any chemical synthesis, a thorough risk assessment is crucial before scaling up. Key considerations include:

  • Exothermic reactions: The condensation reaction can be exothermic. Monitor the internal temperature closely and ensure adequate cooling capacity.

  • Solvent handling: Use appropriate personal protective equipment (PPE) when handling large volumes of solvents. Ensure proper ventilation to avoid inhalation of vapors.

  • Reagent toxicity: Be aware of the toxicity of all reagents and handle them accordingly.

  • Pressure build-up: If running reactions under reflux or in a sealed vessel, monitor for any potential pressure build-up.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the scale-up of Pyrazolo[1,5-a]pyrimidine synthesis.

Issue 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. The following decision tree can help diagnose and resolve this issue.

LowYieldTroubleshooting Start Low or No Yield CheckPurity Verify Starting Material Purity (TLC, NMR) Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction Purity OK ReassessRoute Re-evaluate Synthetic Route CheckPurity->ReassessRoute Impure OptimizeConditions Optimize Reaction Conditions IncreaseTimeTemp Increase Reaction Time/Temperature OptimizeConditions->IncreaseTimeTemp ChangeSolventCatalyst Change Solvent or Catalyst OptimizeConditions->ChangeSolventCatalyst IncompleteReaction->OptimizeConditions Yes SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No SideReactions->ChangeSolventCatalyst Yes PurificationIssue Product Loss During Workup/Purification? SideReactions->PurificationIssue No Success Improved Yield IncreaseTimeTemp->Success ChangeSolventCatalyst->Success OptimizeWorkup Optimize Workup Procedure PurificationIssue->OptimizeWorkup Yes PurificationIssue->ReassessRoute No Recrystallization Consider Recrystallization OptimizeWorkup->Recrystallization Chromatography Optimize Chromatography OptimizeWorkup->Chromatography Recrystallization->Success Chromatography->Success

Caption: Troubleshooting Decision Tree for Low Yields.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Impure Starting Materials Impurities in the 3-amino-1H-pyrazole or the 1,3-dicarbonyl compound can inhibit the reaction or lead to side products.Verify the purity of starting materials using techniques like TLC, NMR, or melting point analysis. Purify if necessary.
Suboptimal Reaction Conditions The reaction may be sensitive to temperature, solvent, or catalyst.Systematically optimize reaction conditions. This could involve increasing the temperature, changing the solvent to one with a higher boiling point, or screening different acid or base catalysts.[4]
Incomplete Reaction The reaction may not have reached completion.Monitor the reaction progress using TLC. If the starting materials are still present, consider increasing the reaction time or temperature.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product.Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Adjusting the reaction conditions (e.g., temperature, catalyst) may suppress side reactions.
Product Degradation The product may be unstable under the reaction or workup conditions.If the product is sensitive to acid or base, ensure proper neutralization during workup. Consider performing the reaction under milder conditions.

Experimental Protocol: Optimization of Reaction Conditions

  • Set up parallel reactions: In small-scale vials, set up a series of reactions to screen different parameters.

  • Vary one parameter at a time: For example, keep the solvent and catalyst constant while testing a range of temperatures (e.g., 80°C, 100°C, 120°C).

  • Monitor progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product at regular intervals.

  • Analyze results: Identify the conditions that provide the highest conversion to the desired product with minimal byproduct formation.

  • Scale-up optimized conditions: Once optimal conditions are identified on a small scale, proceed with the larger scale reaction.

Issue 2: Poor Regioselectivity

The formation of multiple regioisomers complicates purification and reduces the yield of the target compound.

RegioselectivityWorkflow Start Poor Regioselectivity Observed AnalyzeIsomers Identify and Quantify Regioisomers (NMR, LC-MS) Start->AnalyzeIsomers ModifySubstrates Modify Substrate Structure AnalyzeIsomers->ModifySubstrates OptimizeConditions Optimize Reaction Conditions AnalyzeIsomers->OptimizeConditions StericHindrance Introduce Steric Hindrance ModifySubstrates->StericHindrance ElectronicEffects Alter Electronic Effects ModifySubstrates->ElectronicEffects Success Improved Regioselectivity StericHindrance->Success ElectronicEffects->Success KineticControl Kinetic Control (Low Temp, Short Time) OptimizeConditions->KineticControl ThermodynamicControl Thermodynamic Control (High Temp, Long Time) OptimizeConditions->ThermodynamicControl AlternativeReagents Use Alternative Reagents (e.g., β-enaminones) OptimizeConditions->AlternativeReagents KineticControl->Success ThermodynamicControl->Success AlternativeReagents->Success

Caption: Workflow for Improving Regioselectivity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Similar Reactivity of Electrophilic Centers In unsymmetrical 1,3-dicarbonyl compounds, the two carbonyl groups may have similar reactivity, leading to a mixture of products.Modify the substrate: Introduce steric bulk or electron-withdrawing/donating groups to differentiate the reactivity of the two electrophilic centers. Optimize reaction conditions: Lowering the reaction temperature may favor the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable product.
Reversible Reaction The initial cyclization may be reversible, allowing for equilibration to a mixture of isomers.Attempt to trap the desired product as it is formed. In some cases, changing the solvent can influence the position of the equilibrium.
Choice of Reagents The choice of the 1,3-bielectrophile can significantly impact regioselectivity.Consider using β-enaminones or other biselectrophiles that have been shown to provide higher regioselectivity.[6]
Issue 3: Difficulty in Product Purification

Purification can become a bottleneck during scale-up, especially if the product is difficult to crystallize or separate from impurities.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Formation of Closely-Related Byproducts Side reactions can produce impurities with similar polarity to the desired product, making chromatographic separation challenging.Optimize reaction conditions: As discussed in "Issue 1," minimizing side reactions is the best approach. Recrystallization: This is often the most effective and scalable method for purifying solid products.[4] Experiment with different solvent systems to find one that provides good recovery and high purity.
Tarry or Oily Crude Product The crude product may be a non-crystalline oil or tar, which is difficult to handle and purify.Trituration: Attempt to induce crystallization by triturating the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether). Chromatography: If recrystallization is not possible, column chromatography may be necessary. Optimize the solvent system on a small scale using TLC before attempting a large-scale separation.
Product Insolubility The desired product may have low solubility in common organic solvents, making purification and handling difficult.Hot filtration: If the product is soluble in a solvent at elevated temperatures, hot filtration can be used to remove insoluble impurities. Solvent screening: Perform small-scale solubility tests to identify a suitable solvent or solvent mixture for purification.

Experimental Protocol: Recrystallization

  • Choose a suitable solvent: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or soluble in the cold solvent.

  • Dissolve the crude product: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorize (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter hot: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallize: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolate crystals: Collect the crystals by vacuum filtration.

  • Wash and dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, demonstrating significant clinical success.[1] This guide provides a comparative analysis of the efficacy of various Pyrazolo[1,5-a]pyrimidine-based inhibitors against key oncogenic kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and the RET (Rearranged during Transfection) kinase. By synthesizing data from enzymatic and cellular assays, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery and development efforts.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The Pyrazolo[1,5-a]pyrimidine core is a heterocyclic structure that has proven to be a versatile and effective framework for designing potent and selective kinase inhibitors.[1] Its unique chemical architecture allows it to mimic ATP, the natural substrate for kinases, and interact with the ATP-binding pocket of these enzymes. This interaction is often the basis for the inhibitory activity of compounds built upon this scaffold.[1] The adaptability of the Pyrazolo[1,5-a]pyrimidine ring system allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1]

Comparative Efficacy Against Key Kinase Targets

The following sections provide a detailed comparison of the efficacy of various Pyrazolo[1,5-a]pyrimidine inhibitors against Trk, CDK, and RET kinases, supported by experimental data.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical regulators of neuronal development and function.[2] Fusions involving the NTRK genes that encode these kinases are oncogenic drivers in a wide range of cancers.[3] Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable success in targeting these fusion proteins.[2]

Table 1: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors against Trk Kinases

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)Reference
Larotrectinib 1.22.12.1KM120.1 (TRKA)[4]
Repotrectinib 0.170.070.07--[4]
Selitrectinib -----[2]
Compound 8 1.7----[2]
Compound 9 1.7----[2]
Compound 28 0.170.070.07--[4]
Compound 32 1.93.12.3--[4]
Compound 34 1.84.12.3--[4]
Compound 36 1.42.41.9--[4]

Analysis of Trk Inhibitor Efficacy:

Larotrectinib, a first-in-class Trk inhibitor, demonstrates potent inhibition of all three Trk isoforms in the low nanomolar range.[3][5][6][7][8] Repotrectinib, a next-generation inhibitor, exhibits even greater potency against wild-type Trk kinases and is designed to overcome resistance mutations that can arise during treatment with first-generation inhibitors.[9][10][11][12][13] The data in Table 1 highlights the remarkable potency of the Pyrazolo[1,5-a]pyrimidine scaffold, with several compounds showing sub-nanomolar to low nanomolar IC50 values.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[14] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[14] Several Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent CDK inhibitors.

Table 2: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors against CDKs

CompoundCDK1 IC50 (nM)CDK2 IC50 (nM)CDK9 IC50 (nM)Cellular Assay (Cell Line)GI50 (nM)Reference
BS-194 (4k) 3039060 cancer cell lines (mean)280[15]
Compound 6t -90---[16]
Compound 6s -230---[16]
Compound 6d -550---[16]
Compound 14 -57-HCT-1166[14]
Compound 13 -81---[14]
Compound 15 -119-HCT-1167[14]

Analysis of CDK Inhibitor Efficacy:

The data in Table 2 demonstrates the potent and, in some cases, selective inhibition of CDKs by Pyrazolo[1,5-a]pyrimidine compounds. BS-194 (4k), for example, shows high potency against CDK2, a key regulator of the G1/S phase transition.[15] The antiproliferative activity of these compounds, as indicated by the GI50 values, correlates with their ability to inhibit CDK activity and induce cell cycle arrest.

RET Kinase Inhibitors

The RET proto-oncogene encodes a receptor tyrosine kinase that is involved in the development of the nervous and urogenital systems. Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancer.

Table 3: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors against RET Kinase

CompoundRET IC50 (nM)KDR IC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)Reference
WF-47-JS03 (1) Potent (specific value not provided)>500-fold selective vs. RETKIF5B-RET Ba/F3-[17]
Compound 2 Reasonable (specific value not provided)-KIF5B-RET Ba/F3-[17]
Compound 7 Improved KDR selectivity vs. ether-linked analogs-KIF5B-RET Ba/F3-[17]

Analysis of RET Inhibitor Efficacy:

While specific IC50 values are not always provided in the initial search results, the qualitative data indicates that the Pyrazolo[1,5-a]pyrimidine scaffold is effective for developing potent and selective RET inhibitors.[17] For instance, compound WF-47-JS03 (1) demonstrates high selectivity for RET over the closely related kinase KDR, which is a desirable property to minimize off-target toxicities.[17]

Key Experimental Protocols for Efficacy Evaluation

The following protocols are foundational for assessing the efficacy of kinase inhibitors and represent self-validating systems for generating reliable data.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of a test compound for the ATP-binding site of a kinase.

Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of the test compound in 1X Kinase Buffer A.

    • Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound serial dilution to the assay wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Target Engagement

Western blotting can be used to assess the ability of a kinase inhibitor to block the phosphorylation of its downstream substrates in a cellular context, providing a direct measure of target engagement.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding.

Signaling Pathways

Trk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk Trk Receptor Neurotrophin->Trk Binding & Dimerization Shc Shc Trk->Shc Phosphorylation PI3K PI3K Trk->PI3K PLCg PLCγ Trk->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription

Caption: Trk Signaling Pathway.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Activation pRb pRb CDK4_6->pRb Phosphorylation CDK4_6->pRb Release of E2F E2F E2F pRb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CDK2_E CDK2 CyclinE->CDK2_E Activation DNA_Replication DNA Replication CDK2_E->DNA_Replication CDK2_A CDK2 CyclinA->CDK2_A Activation CDK2_A->DNA_Replication CyclinB Cyclin B DNA_Replication->CyclinB CDK1 CDK1 CyclinB->CDK1 Activation Mitosis Mitosis CDK1->Mitosis Growth_Factors Growth Factors Growth_Factors->CyclinD

Caption: CDK Signaling Pathway.

RET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binding RET RET Receptor GFRa->RET Recruitment & Dimerization RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK Activation PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Activation PLCg_PKC PLCγ/PKC Pathway RET->PLCg_PKC Activation JAK_STAT JAK/STAT Pathway RET->JAK_STAT Activation Transcription Gene Transcription (Survival, Proliferation, Differentiation) RAS_MAPK->Transcription PI3K_AKT->Transcription PLCg_PKC->Transcription JAK_STAT->Transcription

Caption: RET Signaling Pathway.

Experimental Workflows

Kinase_Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen) IC50_Determination IC50 Determination In_Vitro_Kinase_Assay->IC50_Determination Cell_Viability_Assay Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability_Assay GI50_Determination GI50 Determination Cell_Viability_Assay->GI50_Determination Western_Blot Western Blot for Target Engagement GI50_Determination->Western_Blot Phosphorylation_Analysis Phosphorylation Analysis Western_Blot->Phosphorylation_Analysis Xenograft_Studies Xenograft Studies Phosphorylation_Analysis->Xenograft_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Studies->Tumor_Growth_Inhibition Start Compound Synthesis Start->In_Vitro_Kinase_Assay

Caption: Kinase Inhibitor Evaluation Workflow.

Conclusion

The Pyrazolo[1,5-a]pyrimidine scaffold has unequivocally demonstrated its value in the design of potent and selective kinase inhibitors. The successful development of drugs like Larotrectinib and Repotrectinib for Trk-fusion cancers stands as a testament to the potential of this chemical framework. The comparative data presented in this guide highlights the impressive efficacy of various derivatives against Trk, CDK, and RET kinases. For researchers in the field, a thorough understanding of the structure-activity relationships, coupled with robust and validated experimental protocols, is paramount for the continued development of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide serves as a foundational resource to aid in these critical endeavors.

References

The Ascendance of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is marked by the strategic selection of molecular frameworks, or scaffolds, that serve as the foundation for drug design. Among these, the Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. This guide provides an in-depth validation of Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a superior drug scaffold, offering a comparative analysis against established alternatives, supported by experimental data and protocols. Our objective is to equip researchers with the critical insights necessary to leverage this scaffold in their drug discovery programs.

The Rationale: Why Pyrazolo[1,5-a]pyrimidine?

The Pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of a pyrazole and a pyrimidine ring, presents a unique combination of structural and electronic features that make it an exceptional starting point for the design of potent and selective inhibitors.[1][2] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms within the rings act as key hydrogen bond acceptors and donors, mimicking the interactions of the endogenous ATP molecule in the kinase active site.[1] This inherent ability to engage with the hinge region of kinases is a cornerstone of its success.[1]

The addition of a carboxylic acid group at the 6-position further enhances the scaffold's utility. This functional group can serve as a crucial interaction point with the target protein, improve aqueous solubility, and provide a convenient handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Analysis: Performance Against Established Scaffolds

To truly appreciate the advantages of the Pyrazolo[1,5-a]pyrimidine scaffold, a direct comparison with other widely used kinase inhibitor scaffolds, such as Quinazoline and the simple Pyrimidine, is illustrative. We will focus on their application in targeting Tropomyosin Receptor Kinase (Trk), a family of receptor tyrosine kinases implicated in various cancers. Notably, two of the three FDA-approved drugs for NTRK fusion cancers are based on the Pyrazolo[1,5-a]pyrimidine scaffold, a testament to its clinical significance.[3][4]

Data Presentation: Head-to-Head Comparison of Trk Inhibitors
ScaffoldCompound ExamplePrimary Target(s)Potency (IC50, nM)Selectivity ProfileReference
Pyrazolo[1,5-a]pyrimidine LarotrectinibTrkA, TrkB, TrkC~1-5Highly selective for Trk family[3][5]
Pyrazolo[1,5-a]pyrimidine RepotrectinibTrkA/B/C, ROS1, ALK~1-5 (Trk)Potent against Trk and resistance mutations[3][5]
Indole LestaurtinibFLT3, JAK2, TrkA/B/C2-3 (TrkA)Multi-kinase inhibitor
Pyrrolo[1,2-f][6][7][8]triazine CrizotinibALK, ROS1, MET~3 (ROS1)Primarily an ALK/ROS1 inhibitor

Analysis of Comparative Data:

The data clearly demonstrates the exceptional potency of Pyrazolo[1,5-a]pyrimidine-based inhibitors like Larotrectinib and Repotrectinib against Trk kinases, with IC50 values in the low nanomolar range.[3] What is particularly noteworthy is the high selectivity of Larotrectinib for the Trk family, a critical attribute for minimizing off-target effects and associated toxicities. Repotrectinib further highlights the scaffold's versatility, demonstrating potent activity against both wild-type Trk and clinically relevant resistance mutations.

In contrast, while other scaffolds like the indole in Lestaurtinib can exhibit potent Trk inhibition, they often come with a broader kinase inhibition profile, leading to potential off-target liabilities. The success of the Pyrazolo[1,5-a]pyrimidine scaffold in achieving both high potency and selectivity underscores its "privileged" status.

The "Why": Deconstructing the Superiority of the Scaffold

The superior performance of the Pyrazolo[1,5-a]pyrimidine scaffold is not a matter of chance; it is a direct consequence of its inherent chemical properties and its ability to be strategically modified.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed that the Pyrazolo[1,5-a]pyrimidine core offers multiple points for diversification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[1][9]

  • Positions 3 and 5: Modifications at these positions on the pyrimidine ring have been shown to significantly influence binding affinity and selectivity. For instance, the introduction of various aryl and heteroaryl groups can lead to interactions with specific residues in the kinase active site.

  • Position 7: This position is often utilized to modulate solubility and other physicochemical properties.

  • Pyrazolo Ring: The pyrazole portion of the scaffold also offers opportunities for substitution to fine-tune the electronic and steric properties of the molecule.

This high degree of "tunability" allows medicinal chemists to systematically explore the chemical space around the scaffold to identify compounds with the desired biological profile.[10]

Physicochemical and Pharmacokinetic Advantages

Derivatives of the Pyrazolo[1,5-a]pyrimidine scaffold have demonstrated favorable physicochemical and pharmacokinetic properties, a critical factor for successful drug development. Optimization of this scaffold has led to compounds with good oral bioavailability and metabolic stability. The inherent properties of the scaffold, combined with the ability to introduce modulating functional groups, contribute to these desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Experimental Validation: Protocols for Scaffold Evaluation

To empower researchers to independently validate and compare drug scaffolds, we provide detailed, step-by-step methodologies for key in vitro assays.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines a general method for the synthesis of the core scaffold, which can then be further functionalized.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • This step typically involves the condensation of a 3-amino-1H-pyrazole with a suitable β-ketoester derivative. The reaction is often carried out in a solvent such as ethanol with an acid or base catalyst.

Step 2: Hydrolysis to this compound

  • The ethyl ester from Step 1 is suspended in an aqueous solution of a base, such as sodium hydroxide (2N).

  • The mixture is stirred at room temperature for approximately 1 hour to facilitate hydrolysis.

  • The reaction is then acidified, typically with acetic acid, to precipitate the carboxylic acid.

  • The crude product is collected by filtration, and can be further purified by recrystallization or chromatography.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a Pyrazolo[1,5-a]pyrimidine derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a microplate, add the recombinant kinase, the kinase-specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Experimental Protocol 3: Cell Viability (MTT) Assay

This assay is crucial for evaluating the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Visualizing the Rationale: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_evaluation Biological Evaluation start Start: 3-Amino-1H-pyrazole + β-ketoester synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine -6-carboxylic acid start->synthesis derivatization Chemical Derivatization synthesis->derivatization kinase_assay In Vitro Kinase Inhibition Assay (IC50) derivatization->kinase_assay cell_assay Cell Viability Assay (GI50) kinase_assay->cell_assay selectivity Kinase Selectivity Profiling cell_assay->selectivity pk_studies Pharmacokinetic Studies selectivity->pk_studies end Optimized Drug Candidate pk_studies->end Lead Optimization

Caption: High-level workflow for the development of Pyrazolo[1,5-a]pyrimidine-based inhibitors.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Larotrectinib) Inhibitor->Trk Inhibits

Caption: Simplified Trk signaling pathway and the point of intervention for Pyrazolo[1,5-a]pyrimidine inhibitors.

Conclusion: A Scaffold of Choice for Future Drug Discovery

The Pyrazolo[1,5-a]pyrimidine scaffold, and specifically its 6-carboxylic acid derivative, represents a powerful and validated platform for the design of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. Its inherent structural features, amenability to chemical modification, and proven track record in delivering potent, selective, and clinically successful drugs make it a compelling choice for any drug discovery program. By understanding the principles outlined in this guide and employing the provided experimental frameworks, researchers can effectively harness the potential of this exceptional scaffold to develop the next generation of targeted therapies. The continued exploration and derivatization of the Pyrazolo[1,5-a]pyrimidine core promise to yield further breakthroughs in the treatment of a wide range of diseases.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar nitrogen-containing heterocyclic system that has earned the title of a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic tractability allows for systematic structural modifications across its periphery, making it an exceptional framework for developing potent and selective modulators of various biological targets.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine analogs, with a primary focus on their acclaimed role as kinase inhibitors in oncology, alongside other significant therapeutic applications. We will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by experimental data and validated protocols.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Versatility

The core structure consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. This arrangement creates a planar, electron-rich system that is synthetically versatile and capable of forming key interactions with biological targets, particularly the ATP-binding pocket of protein kinases.[1][2][3] The numbering of the scaffold, shown below, is critical for understanding the specific substitution patterns that dictate activity and selectivity.

cluster_sar Key Pharmacophore for Trk Inhibition Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Hinge Region (Met592) Scaffold->Hinge H-Bond (Essential for Binding) C5_Sub C5-Substituent (e.g., Substituted Pyrrolidine) Solvent Solvent Front C5_Sub->Solvent Hydrophobic Interactions Potency Potency & Selectivity C5_Sub->Potency Modulates Selectivity C3_Sub C3-Substituent (e.g., Picolinamide) C3_Sub->Potency Enhances Potency cluster_workflow SAR Study Workflow Design Library Design (Hypothesis-Driven) Synthesis Chemical Synthesis (e.g., Cyclocondensation) Design->Synthesis Purify Purification & Characterization Synthesis->Purify Screen Primary Screening (e.g., Kinase Assay) Purify->Screen IC50 IC50 Determination (Dose-Response) Screen->IC50 Selectivity Selectivity Profiling (Off-Target Assays) IC50->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Next_Gen Design Next-Generation Analogs SAR_Analysis->Next_Gen Next_Gen->Synthesis Iterative Optimization

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to central nervous system disorders.[1][2][3] The synthetic accessibility and the potential for diverse functionalization of this privileged heterocyclic system have driven the development of various synthetic methodologies. This guide provides a comparative analysis of the most prevalent and effective routes for the synthesis of pyrazolo[1,5-a]pyrimidines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

I. The Workhorse: Cyclocondensation of Aminopyrazoles with 1,3-Bielectrophiles

The most traditional and widely employed method for the construction of the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole or 5-aminopyrazole derivative and a 1,3-bielectrophilic partner.[2][4] This approach offers a high degree of flexibility in introducing substituents at various positions of the final heterocyclic system.

A. Mechanistic Rationale

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is a critical consideration and is influenced by the electronic and steric properties of the substituents on both reactants.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism aminopyrazole 3-Aminopyrazole intermediate1 Initial Adduct aminopyrazole->intermediate1 Nucleophilic Attack dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[1,5-a]pyrimidine intermediate2->product Dehydration

B. Key 1,3-Bielectrophilic Partners

A variety of 1,3-bielectrophilic compounds can be utilized in this reaction, each offering distinct advantages in terms of reactivity and the nature of the resulting substituents.

  • β-Diketones: Symmetrical and unsymmetrical β-diketones are common substrates, leading to the formation of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[5]

  • β-Ketoesters: The use of β-ketoesters allows for the introduction of different substituents at the 5- and 7-positions, often with good regioselectivity.

  • Enaminones: These activated carbonyl derivatives are highly reactive and often provide excellent yields of the desired products.[6]

  • Chalcones (α,β-Unsaturated Ketones): While their use can sometimes lead to mixtures of products, chalcones offer a route to 5,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines.[3]

C. Experimental Protocol: Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol exemplifies a typical cyclocondensation reaction using a β-diketone.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 mmol)

  • 1-Phenylbutane-1,3-dione (1.0 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • A mixture of 3-methyl-1H-pyrazol-5-amine and 1-phenylbutane-1,3-dione in glacial acetic acid is heated at reflux for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

II. Efficiency in a Single Step: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical strategy for the synthesis of complex molecules in a single pot, avoiding the isolation of intermediates.[1][7] For the synthesis of pyrazolo[1,5-a]pyrimidines, three-component reactions are particularly well-established.

A. Mechanistic Rationale

A common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[1] The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the aminopyrazole and subsequent intramolecular cyclization and aromatization to furnish the pyrazolo[1,5-a]pyrimidine core.

G cluster_reactants Reactants aminopyrazole Aminopyrazole intermediate2 Michael Adduct aminopyrazole->intermediate2 aldehyde Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 active_methylene Active Methylene Compound active_methylene->intermediate1 intermediate1->intermediate2 Michael Addition product Pyrazolo[1,5-a]pyrimidine intermediate2->product Cyclization & Aromatization

B. Experimental Protocol: One-Pot Synthesis of 7-Amino-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile

This protocol details a typical three-component synthesis.

Materials:

  • 3-Amino-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • A mixture of 3-amino-1H-pyrazole-4-carbonitrile, benzaldehyde, malononitrile, and a catalytic amount of piperidine in ethanol is heated at reflux for 6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the pure product.

III. The Green and Rapid Approach: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions.[1][8] The synthesis of pyrazolo[1,5-a]pyrimidines has greatly benefited from this technology.

A. Rationale for Microwave Enhancement

Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates. This is particularly advantageous for both cyclocondensation and multicomponent reactions, often reducing reaction times from hours to minutes.[9] Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[6]

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_reactants Reactants in Solvent conv_product Product (Hours) conv_reactants->conv_product Reflux mw_reactants Reactants (Solvent-free or minimal solvent) mw_product Product (Minutes) mw_reactants->mw_product Microwave Irradiation

B. Experimental Protocol: Microwave-Assisted Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines

This protocol illustrates the speed and efficiency of microwave-assisted synthesis.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (0.5 mmol)

  • (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (β-enaminone) (0.5 mmol)

Procedure:

  • A mixture of 3-methyl-1H-pyrazol-5-amine and the β-enaminone is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at 180°C for 2-5 minutes.

  • After cooling, the solid product is typically of high purity and can be isolated by simple filtration and washing.

IV. Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the reaction, and the available equipment. The following table provides a comparative overview of the three main synthetic strategies.

FeatureCyclocondensationMulticomponent Reaction (MCR)Microwave-Assisted Synthesis (MAOS)
Generality & Scope High, very versatile for various substitutions.[2]Good, dependent on the stability of intermediates.Applicable to both cyclocondensation and MCRs, often with a broad substrate scope.[1]
Reaction Time Hours to days.Hours.Minutes.[9]
Typical Yields Moderate to excellent.Good to excellent.Often higher than conventional methods.[8]
Operational Simplicity Stepwise, may require isolation of intermediates.One-pot, operationally simple.[7]Simple setup, rapid execution.
Atom Economy Moderate.High.High, especially in solvent-free conditions.
Green Chemistry Aspect Often requires stoichiometric reagents and solvents.More atom-economical.Reduced energy consumption and solvent use.[6]

V. Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyrimidines is a mature field with a rich variety of established and emerging methodologies. The classical cyclocondensation reaction remains a robust and versatile tool for accessing a wide range of derivatives. Multicomponent reactions offer an elegant and efficient alternative, particularly for the rapid generation of molecular diversity. The advent of microwave-assisted synthesis has further enhanced the efficiency and environmental friendliness of these synthetic routes.

Future developments in this area will likely focus on the discovery of novel, highly efficient catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds. The continued evolution of synthetic methodologies will undoubtedly facilitate the discovery of new pyrazolo[1,5-a]pyrimidine-based drug candidates with improved therapeutic profiles.

VI. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. --INVALID-LINK--

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. --INVALID-LINK--

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. --INVALID-LINK--

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. --INVALID-LINK--

  • Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. ResearchGate. --INVALID-LINK--

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. --INVALID-LINK--

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. De Gruyter. --INVALID-LINK--

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. --INVALID-LINK--

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. --INVALID-LINK--

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. --INVALID-LINK--

  • Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. --INVALID-LINK--

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. --INVALID-LINK--

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. HAL Open Science. --INVALID-LINK--

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. --INVALID-LINK--

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central. --INVALID-LINK--

References

Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Pyrazolo[1,5-a]pyrimidine Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from a laboratory benchtop to a potential clinical candidate is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between a compound's activity in controlled in vitro environments and its efficacy within a complex living system, or in vivo. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of Pyrazolo[1,5-a]pyrimidine derivatives, a prominent class of heterocyclic compounds recognized for their potential as potent kinase inhibitors in oncology.[1][2][3]

This document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, elucidates the intricacies of translating biochemical potency into therapeutic effect, and provides the detailed methodologies necessary for rigorous, reproducible research.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The Pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been extensively explored in medicinal chemistry.[1][2] Its unique structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against a range of protein kinases.[1][3] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][2] Pyrazolo[1,5-a]pyrimidine derivatives often function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs), and lipid kinases like PI3K, thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways that are critical for cancer cell proliferation and survival.[1][2][3]

The In Vitro to In Vivo Journey: A Tale of Two Systems

The initial assessment of a Pyrazolo[1,5-a]pyrimidine derivative's potential begins with a battery of in vitro assays. These cell-free and cell-based experiments provide fundamental insights into a compound's mechanism of action, potency, and selectivity. However, the ultimate test of a drug candidate's utility lies in its performance in vivo, where factors such as absorption, distribution, metabolism, and excretion (ADME) come into play. A compound that is highly potent in vitro may not necessarily translate to an effective therapeutic in vivo. Understanding and navigating this "in vitro-in vivo gap" is paramount for successful drug development.

Visualizing the Drug Discovery Workflow

cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potency & Selectivity Pharmacokinetics Pharmacokinetics Cell-Based Assays->Pharmacokinetics Candidate Selection Xenograft Models Xenograft Models Pharmacokinetics->Xenograft Models Exposure & Efficacy Clinical Trials Clinical Trials Xenograft Models->Clinical Trials Preclinical Proof-of-Concept

Caption: A simplified workflow illustrating the progression from in vitro evaluation to in vivo validation for a Pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Characterization: Building the Foundation

The primary goals of in vitro testing are to determine a compound's potency against its intended target and its effect on cancer cell viability.

Key In Vitro Assays
  • Enzymatic Assays: These cell-free assays directly measure the ability of a compound to inhibit the activity of a purified kinase. The output is typically an IC50 value , representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): These assays assess the impact of a compound on the proliferation and survival of cancer cell lines. The result is often expressed as a GI50 (Growth Inhibition 50) or IC50 value , indicating the concentration at which cell growth is inhibited by 50%.

  • Target Engagement & Pathway Modulation Assays (e.g., Western Blotting): These experiments confirm that the compound is hitting its intended target within the cell and modulating the downstream signaling pathway. This is often visualized by a decrease in the phosphorylation of key downstream proteins like AKT or ERK.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of novel compounds on adherent cancer cell lines.

Materials:

  • Pyrazolo[1,5-a]pyrimidine derivative stock solution (e.g., in DMSO)

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Pyrazolo[1,5-a]pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50/GI50 value.

In Vivo Efficacy: The Litmus Test

In vivo studies, typically in animal models, are essential to evaluate a compound's therapeutic potential in a whole-organism context.

Key In Vivo Assessments
  • Pharmacokinetics (PK): These studies determine the ADME properties of a compound. Key parameters include bioavailability (the fraction of an administered dose that reaches systemic circulation), half-life (the time it takes for the drug concentration to reduce by half), and clearance. Favorable PK properties are crucial for maintaining therapeutic drug concentrations at the tumor site.

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Pyrazolo[1,5-a]pyrimidine derivative. The primary endpoint is typically Tumor Growth Inhibition (TGI) , which measures the reduction in tumor volume in treated animals compared to a control group.

Experimental Protocol: Human Tumor Xenograft Study

This protocol outlines a general procedure for assessing the antitumor efficacy of a Pyrazolo[1,5-a]pyrimidine derivative in a subcutaneous xenograft model. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Matrigel (optional, can improve tumor take rate)

  • Dosing vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the Pyrazolo[1,5-a]pyrimidine derivative at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) for the treated group compared to the control group.

Correlating In Vitro Potency with In Vivo Efficacy: A Case Study

A compelling example of bridging the in vitro to in vivo gap is the Pyrazolo[1,5-a]pyrimidine derivative BS-194 (also referred to as compound 4k) .[4] This compound was identified as a potent inhibitor of CDKs.[4]

Parameter In Vitro Result In Vivo Result
Enzymatic IC50 CDK2: 3 nM, CDK1: 30 nM, CDK9: 90 nM[4]-
Cellular GI50 Mean of 280 nM across 60 cancer cell lines[4]-
Pharmacokinetics Orally bioavailable with a half-life of 178 min in mice[4]-
Efficacy -50% Tumor Growth Inhibition (TGI) in HCT116 xenografts at 25 mg/kg (oral administration)[5]

This data demonstrates a successful translation of potent in vitro activity to significant in vivo antitumor effect. The compound's low nanomolar enzymatic and cellular potencies, coupled with favorable oral bioavailability, allowed for the achievement of therapeutic concentrations in the tumor, leading to a 50% reduction in tumor growth.[4][5]

Another example is WF-47-JS03 (compound 1) , a potent RET kinase inhibitor. This Pyrazolo[1,5-a]pyrimidine derivative induced strong regression of RET-driven tumor xenografts in mice at a well-tolerated oral dose of 10 mg/kg.[6][7]

Probing the Mechanism: Pathway Analysis

To confirm that the observed in vivo antitumor activity is a direct result of the compound's intended mechanism of action, it is crucial to analyze its effect on the target signaling pathway within the tumor tissue. Western blotting is a powerful technique for this purpose.

Visualizing Target Inhibition in Signaling Pathways

Dysregulation of the PI3K/AKT and MAPK/ERK pathways is a common driver of cancer cell proliferation and survival. Pyrazolo[1,5-a]pyrimidine derivatives can inhibit key kinases in these pathways.

cluster_0 PI3K/AKT Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation Inhibitor Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT pathway by a Pyrazolo[1,5-a]pyrimidine derivative targeting PI3K.

cluster_1 MAPK/ERK Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression & Cell Proliferation Gene Expression & Cell Proliferation ERK->Gene Expression & Cell Proliferation Inhibitor Inhibitor Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a Pyrazolo[1,5-a]pyrimidine derivative targeting MEK.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK) in tumor lysates from xenograft studies.

Materials:

  • Tumor tissue from treated and control animals

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-total-AKT) to confirm equal protein loading.

A successful experiment would show a significant decrease in the phosphorylated form of the target protein in the lysates from tumors treated with the Pyrazolo[1,5-a]pyrimidine derivative compared to the control group, providing strong evidence of on-target activity in vivo.

Conclusion: A Multi-faceted Approach to Predictive Drug Discovery

The development of effective cancer therapeutics based on the Pyrazolo[1,5-a]pyrimidine scaffold, or any other, necessitates a rigorous and integrated approach to both in vitro and in vivo evaluation. A strong correlation between these two domains is not a given but is built upon a foundation of carefully selected assays, a deep understanding of the compound's mechanism of action, and a thorough characterization of its pharmacokinetic properties. By employing the principles and protocols outlined in this guide, researchers can more effectively navigate the complex path of drug discovery, increasing the likelihood of identifying and advancing promising new therapies for patients in need.

References

A Comparative Guide to Pyrazolo[1,5-a]pyrimidine and Quinazoline Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, privileged scaffolds serve as foundational frameworks for designing novel therapeutics. Among these, the Pyrazolo[1,5-a]pyrimidine and Quinazoline cores are exemplary, having spawned numerous inhibitors targeting critical disease pathways, particularly in oncology. This guide provides a head-to-head comparison of these two heterocyclic systems, delving into their mechanisms of action, performance against key biological targets, and the experimental methodologies used for their evaluation. We synthesize data from preclinical and clinical studies to offer researchers and drug development professionals a comprehensive technical resource for navigating the selection and development of inhibitors based on these versatile scaffolds.

Introduction to Two Privileged Scaffolds

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. Both pyrazolo[1,5-a]pyrimidines and quinazolines have earned this distinction through their remarkable versatility and success in clinical development.[1][2]

  • Quinazoline: A bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. Its rigid structure and hydrogen bonding capabilities have made it a cornerstone in the development of kinase inhibitors, with several derivatives gaining FDA approval for cancer treatment.[3][4]

  • Pyrazolo[1,5-a]pyrimidine: A fused heterocyclic system consisting of a pyrazole ring fused to a pyrimidine ring. This scaffold has emerged as a highly adaptable framework for targeting a wide array of protein kinases, leading to significant breakthroughs in targeted therapies, including recently approved drugs.[1][5][6]

The strategic functionalization of these core structures allows medicinal chemists to finely tune their potency, selectivity, and pharmacokinetic properties, making them invaluable tools in modern drug discovery.[1][7]

Comparative Analysis of Action Mechanisms

While both scaffolds are renowned for their protein kinase inhibitory activity, they exhibit distinct mechanistic profiles and target promiscuity.

Primary Mechanism: Protein Kinase Inhibition

The vast majority of inhibitors from both classes function as ATP-competitive inhibitors.[1][3] They occupy the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This mechanism is fundamental to their role in cancer therapy, as aberrant kinase activity is a frequent driver of oncogenesis.[6]

The quinazoline ring system orients along the peptide strand connecting the protein domains, while substituents project into hydrophobic pockets to confer selectivity and potency.[8] Similarly, the pyrazolo[1,5-a]pyrimidine core is essential for forming hinge interactions with key residues in the kinase domain, such as Met592 in Trk kinases, influencing binding affinity.[5]

ATP_Competitive_Inhibition cluster_0 Kinase Active Site Kinase Hinge Region ATP Binding Pocket Substrate Binding Site Substrate Substrate Protein Kinase:sub_bind->Substrate Phospho_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase:hinge Binds Inhibitor Pyrazolo[1,5-a]pyrimidine or Quinazoline Inhibitor->Kinase:hinge Binds & Blocks Substrate->Phospho_Substrate Phosphorylation

Caption: ATP-competitive inhibition by heterocyclic scaffolds.
Mechanistic Versatility of the Quinazoline Scaffold

Beyond kinase inhibition, quinazoline derivatives have been developed to target a diverse range of cellular processes, showcasing the scaffold's remarkable adaptability.[9] These mechanisms include:

  • Tubulin Polymerization Inhibition: Certain quinazoline derivatives can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][9]

  • HDAC and PI3K Dual Inhibition: Hybrid molecules incorporating the quinazoline scaffold have been designed to simultaneously inhibit histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks).[2]

  • Other Targets: The quinazoline framework has also been utilized to develop inhibitors of dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP).[7]

The Focus of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is predominantly exploited for its potent and often highly selective protein kinase inhibitory activity.[6] Extensive research has led to the development of inhibitors for a wide range of kinases, including EGFR, B-Raf, MEK, CDKs, Pim-1, and Trk kinases.[1][5][10] The ability to modify substituents at various positions on the bicyclic system allows for precise tuning of selectivity, a critical factor in minimizing off-target effects and improving therapeutic index.[6][10]

Head-to-Head Performance Analysis

Direct comparison of inhibitors requires careful consideration of the assays and conditions under which they were tested. The following tables summarize IC50 values for representative inhibitors from each class against key kinase targets, compiled from various studies.

Note: These values are for comparative purposes only. Experimental conditions such as ATP concentration, substrate, and assay format can significantly influence IC50 values.

Table 1: Performance Against Receptor Tyrosine Kinases (e.g., EGFR, Trk)
TargetInhibitor (Class)IC50 ValueCell Line / Assay TypeReference
EGFR Gefitinib (Quinazoline)~15-28 nMEGFR Kinase / HCC827 Cells[3][8]
EGFR Erlotinib (Quinazoline)~2 nMEGFR Kinase[3]
EGFR Pyrazolo[1,5-a]pyrimidine Derivative~15 nMEGFR Kinase[8]
TrkA Larotrectinib (Pyrazolo[1,5-a]pyrimidine)~1.7 nMTrkA Enzymatic Assay[5]
TrkA Entrectinib (Pyrazolo[1,5-a]pyrimidine)~1.7 nMTrkA Enzymatic Assay[5]
TrkA Pyrazolo[1,5-a]pyrimidine Derivative (Cmpd 47) 47 nM (0.047 µg/mL)TrkA Enzymatic Assay[5]
Table 2: Performance Against Non-Receptor and Lipid Kinases (e.g., PI3K, Pim-1)
TargetInhibitor (Class)IC50 ValueCell Line / Assay TypeReference
PI3Kδ Pyrazolo[1,5-a]pyrimidine Derivative (CPL302253) 2.8 nMPI3Kδ Enzymatic Assay[11]
PI3Kγ/δ Quinazoline-based dual inhibitor (Cmpd 6) <10 nMPI3Kγ/δ Enzymatic Assay[2]
HDAC6 Quinazoline-based dual inhibitor (Cmpd 1) 16 nMHDAC6 Enzymatic Assay[2]
Pim-1 Pyrazolo[1,5-a]pyrimidine Derivative (Cmpd 1) 45 nMPim-1 Kinase Assay[10]
Pim-1 Pyrazolo[1,5-a]pyrimidine Derivative (Cmpd 11b) <10 nM (highly potent)Pim-1 Kinase Assay[10]

Clinical Translation and Development Landscape

The clinical success of these scaffolds provides the ultimate validation of their therapeutic potential.

  • Quinazolines: This class is well-established, with multiple FDA-approved drugs for various cancers. Gefitinib , Erlotinib , and Afatinib are cornerstone treatments for EGFR-mutated non-small cell lung cancer (NSCLC).[3][12] This long history of clinical use provides a wealth of data on their efficacy, safety, and resistance mechanisms.

  • Pyrazolo[1,5-a]pyrimidines: This class has seen a more recent surge in clinical approvals, with remarkable success in precision oncology. Larotrectinib and Entrectinib are approved for treating solid tumors with NTRK gene fusions, representing a tumor-agnostic therapeutic paradigm.[5] Repotrectinib , another derivative, was recently approved to combat treatment resistance.[5] Several other inhibitors from this class are currently in various phases of clinical trials.[1][11]

Experimental Protocols for Inhibitor Evaluation

A rigorous and systematic evaluation process is critical to advancing an inhibitor from a preliminary hit to a clinical candidate. The workflow involves biochemical assays to determine potency, followed by cell-based assays to confirm on-target activity and assess cellular effects.

Inhibitor_Evaluation_Workflow Start Synthesized Inhibitor Biochem Protocol 1: In Vitro Kinase Assay Start->Biochem Potency Determine IC50 & Ki Assess Selectivity Biochem->Potency Cell_Viability Protocol 2: Cell-Based Cytotoxicity Assay (e.g., MTT) Biochem->Cell_Viability Is it potent? Cell_Effect Determine GI50 Assess Antiproliferative Effect Cell_Viability->Cell_Effect Target_Engage Protocol 3: Target Engagement Assay (e.g., Western Blot) Cell_Viability->Target_Engage Is it cytotoxic? MoA_Confirm Confirm On-Target Effect (e.g., p-Substrate Reduction) Target_Engage->MoA_Confirm End Lead Optimization or Preclinical Studies Target_Engage->End Is it on-target?

Caption: Standard workflow for preclinical kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. This biochemical assay directly measures the compound's ability to inhibit substrate phosphorylation.[13][14]

Methodology (Radiometric [³³P]-ATP Filter Binding Assay):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., Tris-HCl, MgCl₂, DTT).

    • Kinase: Dilute the purified kinase enzyme to the desired working concentration in kinase buffer.

    • Substrate: Prepare a solution of the specific peptide or protein substrate.

    • Inhibitor: Perform serial dilutions of the test compound (typically in DMSO) to create a range of concentrations.

    • ATP Mix: Prepare a solution containing unlabeled ATP and radiolabeled [³³P]-ATP. The final ATP concentration should be at or near the Km for the kinase to ensure accurate competitive inhibition measurement.

  • Assay Procedure:

    • Add 10 µL of each inhibitor dilution (and a DMSO vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the substrate and kinase enzyme mixture to each well to initiate the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for phosphorylation.

    • Add 20 µL of the ATP mix to each well to start the phosphorylation reaction. Incubate for an additional 10-20 minutes.

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate.

    • Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [³³P]-ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Causality and Trustworthiness: This protocol is self-validating through the use of controls. A "no enzyme" control ensures the signal is kinase-dependent, while a "vehicle" (DMSO) control defines 0% inhibition. A known potent inhibitor for the target kinase should be included as a positive control to validate assay performance.[15] The direct measurement of radiolabel incorporation is a robust and unambiguous endpoint.[14]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of an inhibitor on the metabolic activity and proliferation of cancer cell lines.[16]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualization of a Targeted Signaling Pathway

Both inhibitor classes have been used to target the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and proliferation that is frequently dysregulated in cancer.[2][17]

PI3K_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine or Quinazoline PI3K Inhibitors Inhibitor->PI3K Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Perspectives

The Pyrazolo[1,5-a]pyrimidine and Quinazoline scaffolds represent two of the most successful frameworks in modern medicinal chemistry.

  • Quinazolines are a clinically mature class with a proven track record, particularly against EGFR. Their mechanistic diversity continues to provide opportunities for developing novel agents, including dual-target and multi-target inhibitors.[2][7]

  • Pyrazolo[1,5-a]pyrimidines have demonstrated exceptional utility in developing highly selective and potent kinase inhibitors, leading to groundbreaking approvals in precision medicine.[5][6] The ongoing exploration of this scaffold's chemical space promises to yield next-generation inhibitors that can overcome drug resistance and target novel kinases.[1][6]

Future research will likely focus on creating inhibitors with improved selectivity profiles to minimize toxicity, developing covalent and allosteric inhibitors to overcome resistance, and designing hybrid molecules that modulate multiple nodes in a disease network. Both scaffolds are poised to remain at the forefront of these efforts, continuing to fuel the pipeline of targeted therapies for years to come.

References

Validating Target Engagement of Pyrazolo[1,5-a]pyrimidine Compounds in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its potent and selective inhibition of various protein kinases, which are pivotal regulators of cellular signaling. Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making pyrazolo[1,5-a]pyrimidine derivatives a focal point of intensive drug discovery efforts. However, a critical step in the development of these promising therapeutic agents is the unequivocal validation of their engagement with the intended kinase target within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of key methodologies for confirming target engagement, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery pipelines.

The Imperative of In-Cell Target Validation

Biochemical assays, while valuable for initial screening, may not fully recapitulate the intracellular environment where factors like high ATP concentrations, protein-protein interactions, and cellular compartmentalization can significantly influence a compound's potency and selectivity. Therefore, robust and quantitative methods to confirm direct binding to the target protein in a cellular context are indispensable for validating the mechanism of action and guiding structure-activity relationship (SAR) studies. This guide will explore and compare three widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Cellular Kinase Activity Assays.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins to verify target engagement in intact cells or cell lysates. The binding of a small molecule, such as a pyrazolo[1,5-a]pyrimidine inhibitor, to its target kinase typically increases the protein's resistance to heat-induced denaturation. This thermal stabilization can be quantified, providing direct evidence of target engagement without the need for compound or protein labeling.

Scientific Principles

The core concept of CETSA is that a protein's melting temperature (Tm), the temperature at which 50% of the protein is denatured, will shift upon ligand binding. This shift (ΔTm) is a direct indicator of the interaction between the compound and its target protein. By subjecting cells treated with the compound to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, a melt curve can be generated. A rightward shift in the melt curve in the presence of the compound compared to a vehicle control signifies target stabilization and, therefore, engagement.

Experimental Workflow

The general workflow for a CETSA experiment is depicted below.

Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture & Treatment Treat cells with Pyrazolo[1,5-a]pyrimidine compound or vehicle (DMSO). B 2. Heat Shock Aliquot treated cells and expose to a temperature gradient using a thermal cycler. A->B C 3. Cell Lysis Lyse cells to release intracellular proteins (e.g., freeze-thaw cycles). B->C D 4. Separation of Soluble & Aggregated Proteins Centrifuge to pellet aggregated, denatured proteins. C->D E 5. Quantification of Soluble Protein Collect supernatant and quantify the amount of soluble target protein (e.g., Western Blot, ELISA). D->E F 6. Data Analysis Plot soluble protein fraction vs. temperature to generate melt curves and determine ΔTm. E->F

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol (Western Blot-based CETSA)
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of the pyrazolo[1,5-a]pyrimidine compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step to 4°C.

  • Cell Lysis:

    • Lyse the cells by subjecting them to repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Aggregates:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (or a non-heated control).

    • Plot the normalized soluble protein fraction against the temperature to generate melt curves.

    • Determine the Tm for both the vehicle- and compound-treated samples and calculate the ΔTm. An isothermal dose-response format can also be used where cells are treated with a range of compound concentrations and heated at a single, fixed temperature.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

The NanoBRET™ Target Engagement (TE) assay is a powerful, quantitative method for measuring compound binding to a specific protein target in living cells. This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.

Scientific Principles

The NanoBRET™ TE assay utilizes a target protein genetically fused to the bright NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that reversibly binds to the target protein serves as the acceptor. When the tracer binds to the NanoLuc®-tagged protein, the close proximity allows for BRET to occur, resulting in a detectable fluorescent signal. A test compound, such as a pyrazolo[1,5-a]pyrimidine inhibitor, that binds to the same target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of the compound's apparent cellular affinity (IC50).

Experimental Workflow

The general workflow for a NanoBRET™ Target Engagement assay is outlined below.

NanoBRET™ Target Engagement Assay Workflow A 1. Cell Transfection Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase. B 2. Cell Plating Plate the transfected cells into a multi-well assay plate. A->B C 3. Compound and Tracer Addition Add serial dilutions of the Pyrazolo[1,5-a]pyrimidine compound followed by the fluorescent tracer. B->C D 4. Incubation Incubate the plate to allow for compound and tracer binding to reach equilibrium. C->D E 5. Substrate Addition & Signal Detection Add the NanoLuc® substrate and measure both donor and acceptor emission wavelengths. D->E F 6. Data Analysis Calculate the BRET ratio and plot against compound concentration to determine IC50. E->F

Caption: A step-by-step overview of the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol
  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. The orientation of the tag (N- or C-terminal) may need to be optimized.

  • Cell Plating:

    • The day after transfection, harvest the cells and plate them into a white, opaque multi-well assay plate (e.g., 96- or 384-well) at a predetermined optimal density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in an appropriate buffer.

    • Add the compound dilutions to the assay plate.

    • Add the fluorescent NanoBRET™ tracer at a pre-optimized concentration (typically at or below its Kd for the target).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a sufficient time (e.g., 2 hours) to allow the binding of the compound and tracer to reach equilibrium.

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor to minimize signal from any lysed cells.

    • Add the substrate solution to each well.

    • Read the plate on a luminometer equipped with appropriate filters to measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a saturating concentration of a known inhibitor (100% inhibition).

    • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Activity Assays: Assessing Functional Target Modulation

While CETSA and NanoBRET™ directly measure compound binding, cellular kinase activity assays provide a functional readout of target engagement by quantifying the inhibition of the kinase's catalytic activity within the cell. These assays typically measure the phosphorylation of a known downstream substrate of the target kinase.

Scientific Principles

Pyrazolo[1,5-a]pyrimidine compounds often act as ATP-competitive inhibitors, blocking the kinase's ability to phosphorylate its substrates. A cellular kinase activity assay quantifies the level of a specific phosphorylated substrate in response to inhibitor treatment. A decrease in the phosphorylation of the substrate indicates that the compound has engaged the target kinase and inhibited its function. Phospho-specific antibody-based methods, such as a cellular phospho-ELISA, are commonly employed for this purpose.

Experimental Workflow

The following

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. The reproducibility and efficiency of its synthesis are therefore of paramount importance for researchers in academic and industrial settings. This guide provides an in-depth comparison of published synthesis methods for this compound, offering a critical evaluation of their experimental protocols, yields, and potential challenges to aid in the selection of the most suitable method for a given research objective.

Introduction to Synthetic Strategies

Two primary strategies have been reported for the synthesis of this compound: the hydrolysis of a pre-formed ester and the de novo construction of the bicyclic ring system via cyclocondensation. Each approach presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and scalability.

Method 1: Saponification of Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate

This method represents a straightforward and often high-yielding final step in a multi-step synthesis. The core of this approach lies in the hydrolysis of the corresponding ethyl ester to the desired carboxylic acid.

Causality Behind Experimental Choices

The use of a strong base, such as sodium hydroxide, is a classic and effective method for the saponification of esters. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the carboxylic acid. Acetic acid is often used for neutralization as it is a weak acid, which allows for controlled precipitation and minimizes the risk of side reactions that might occur in strongly acidic conditions. The choice of ethyl acetate for extraction is based on its ability to dissolve the desired carboxylic acid while being immiscible with water, allowing for efficient separation from inorganic salts.

Experimental Protocol

A detailed protocol for the saponification of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is as follows[1]:

  • Suspend this compound ethyl ester (1.0 eq) in a 2N aqueous solution of sodium hydroxide (NaOH).

  • Stir the suspension at room temperature for 1 hour.

  • Add acetic acid to the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Filter the resulting crystalline product to obtain this compound.

Data Summary
ParameterValueReference
Starting MaterialThis compound ethyl ester[1]
ReagentsSodium hydroxide, Acetic acid[1]
SolventWater, Ethyl acetate[1]
Reaction Time1 hour[1]
TemperatureRoom Temperature[1]
Reported YieldNot explicitly stated for the hydrolysis step, but the overall process yields a crystalline product.[1]
Reproducibility and Scalability Insights

This method is generally considered to be highly reproducible due to the well-established nature of ester hydrolysis. The reaction conditions are mild, and the workup procedure is straightforward. Scaling up this reaction should be relatively uncomplicated, with the main considerations being efficient stirring and temperature control during the initial exothermic neutralization with acetic acid. The primary limitation of this method is the commercial availability and cost of the starting ethyl ester.

Method 2: Cyclocondensation of 3-Aminopyrazole with a 1,3-Dicarbonyl Equivalent

This approach builds the pyrazolo[1,5-a]pyrimidine core from simpler, more readily available starting materials. The key transformation is the cyclocondensation of a 3-aminopyrazole with a suitable three-carbon electrophile that incorporates the C6-carboxylic acid functionality.

dot

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-Aminopyrazole reaction Cyclocondensation start1->reaction start2 1,3-Dicarbonyl Equivalent start2->reaction product Pyrazolo[1,5-a]pyrimidine- 6-carboxylic acid reaction->product Formation of pyrimidine ring

Caption: General workflow for the cyclocondensation synthesis.

Causality Behind Experimental Choices

The reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound is a classic method for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system[2][3]. The 3-aminopyrazole acts as a binucleophile, with the exocyclic amino group and the N2 of the pyrazole ring participating in the reaction. The 1,3-dicarbonyl compound provides the three-carbon unit required to form the six-membered pyrimidine ring. The regioselectivity of the cyclization is often controlled by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions (e.g., acidic or basic catalysis)[2]. For the synthesis of the 6-carboxylic acid derivative, a dicarbonyl compound with a latent or protected carboxylic acid group would be required. A patent for a similar 2-methyl analog describes the reaction of 3-methyl-5-aminopyrazole with an intermediate generated from a 3,3-dialkoxy propionate and a formate, followed by hydrolysis[4]. This suggests a viable, though multi-step, approach for the target molecule.

Representative Experimental Protocol (Hypothetical, based on related syntheses)

While a specific, detailed protocol for the direct synthesis of this compound via cyclocondensation was not found in the immediate search, a plausible multi-step sequence can be inferred from related syntheses[4]:

  • Formation of the 1,3-dicarbonyl equivalent: React a suitable 3,3-dialkoxypropionate with an appropriate formate in the presence of a base to generate an enolate intermediate.

  • Cyclocondensation: React the in-situ generated intermediate with 3-aminopyrazole in the presence of an acid catalyst. This would likely yield the corresponding pyrazolo[1,5-a]pyrimidine-6-carboxylate ester.

  • Hydrolysis: Hydrolyze the resulting ester to the final carboxylic acid using a method similar to Method 1.

Data Summary (Anticipated)
ParameterAnticipated Value/ConditionRationale
Starting Materials3-Aminopyrazole, 3,3-Dialkoxypropionate derivative, Formate esterBased on analogous patent[4]
ReagentsBase (e.g., sodium ethoxide), Acid catalyst (e.g., acetic acid)Common conditions for such cyclizations[2]
SolventAlcohol (e.g., ethanol)Common solvent for these reactions[2]
Reaction TimeSeveral hours to overnightTypical for cyclocondensation reactions
TemperatureRefluxOften required to drive the reaction to completion
Expected YieldModerate to good (multi-step)Cyclocondensations can have variable yields
Reproducibility and Scalability Insights

The reproducibility of this de novo synthesis can be more challenging than the simple hydrolysis of a pre-made ester. The formation of the 1,3-dicarbonyl equivalent and the subsequent cyclocondensation are sensitive to reaction conditions, and side reactions can occur, potentially lowering the yield and complicating purification. Regioselectivity can also be a concern in some cases, although for the synthesis of the 6-carboxylic acid isomer, the substitution pattern of the starting materials would likely favor the desired product.

Scalability of this route would require careful optimization of each step. The handling of reactive intermediates and the need for potentially stringent anhydrous conditions could pose challenges on a larger scale. However, the advantage of this method lies in the use of potentially cheaper and more readily available starting materials compared to the pre-functionalized ethyl ester required for Method 1.

Comparison of the Synthetic Methods

FeatureMethod 1: SaponificationMethod 2: Cyclocondensation (de novo synthesis)
Number of Steps 1 (final step)Multiple steps
Starting Materials This compound ethyl ester3-Aminopyrazole, 1,3-dicarbonyl precursors
Reproducibility HighModerate to High (requires optimization)
Scalability Generally straightforwardRequires careful process development
Yield Typically high for the hydrolysis stepVariable, depends on the efficiency of each step
Key Advantage Simplicity and high yield for the final conversionUtilizes more fundamental and potentially cheaper starting materials
Key Disadvantage Relies on the availability of the starting esterMore complex, potential for side reactions and lower overall yield

Conclusion and Recommendations

For researchers who have access to or can readily synthesize ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, the saponification method (Method 1) is the most direct, reproducible, and likely highest-yielding approach to obtain the final carboxylic acid. Its simplicity makes it ideal for laboratory-scale synthesis where the primary goal is the rapid acquisition of the target molecule for further studies.

For projects where cost-effectiveness, scalability, and the use of fundamental building blocks are critical, the de novo synthesis via cyclocondensation (Method 2) presents a viable, albeit more challenging, alternative. While requiring more extensive process development and optimization to ensure reproducibility and good yields, this approach offers greater flexibility and control over the introduction of substituents on the pyrazolo[1,5-a]pyrimidine core.

Ultimately, the choice between these two methods will depend on the specific needs of the research program, including the scale of the synthesis, the availability of starting materials, and the level of synthetic expertise available. It is recommended that any attempt to reproduce these methods be preceded by a thorough literature review of related compounds to identify potential pitfalls and optimize reaction conditions.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond generic advice to provide you with a deep, actionable understanding of the personal protective equipment (PPE) required to handle this compound safely. We will delve into not just what to wear, but why you're wearing it, empowering you to make informed decisions that protect you and your work.

Understanding the Risks: Hazard Profile of this compound

Before we explore protective measures, we must first understand the hazards associated with this compound. According to safety data sheets, this compound presents the following risks:

  • Acute Oral Toxicity: It is harmful if swallowed[1][2].

  • Skin Irritation: Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation[1][2].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[1][2].

These hazards dictate a stringent approach to PPE to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision that depends on the specific procedure being performed and the quantity of the compound being handled. The following sections provide detailed guidance on selecting the correct PPE for various laboratory scenarios.

Hand Protection: Your First Line of Defense

Given that this compound causes skin irritation, robust hand protection is non-negotiable.

  • Glove Selection: Standard nitrile gloves are a suitable choice for handling small quantities of this compound in a laboratory setting. For prolonged handling or when working with larger quantities, consider double-gloving to provide an extra layer of protection. It is crucial to use powder-free gloves to prevent the powder from absorbing and spreading the hazardous material[3][4].

  • Glove Integrity: Always inspect gloves for any signs of damage, such as punctures or tears, before use. Change gloves every 30 minutes or immediately if you suspect contamination or if they become damaged[5].

  • Proper Technique: When removing gloves, do so without touching the outer surface with your bare hands to prevent skin exposure. Dispose of used gloves in a designated hazardous waste container.

Eye and Face Protection: Shielding Against Splashes and Aerosols

The risk of serious eye irritation necessitates comprehensive eye and face protection.

  • Safety Glasses and Goggles: For handling small amounts of the solid compound where the risk of splashing is low, safety glasses with side shields are the minimum requirement. However, when working with solutions or any procedure that could generate splashes or aerosols, chemical splash goggles are mandatory[3][5].

  • Face Shields: For procedures with a significant risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in conjunction with safety goggles to provide full facial protection[4].

Body Protection: Preventing Contamination of Skin and Clothing

To prevent skin contact and contamination of your personal clothing, appropriate body protection is essential.

  • Laboratory Coats: A standard, long-sleeved laboratory coat should be worn at all times when handling this compound. Ensure the lab coat is fully buttoned.

  • Disposable Gowns: For procedures involving larger quantities or with a higher risk of contamination, consider wearing a disposable gown over your lab coat. These gowns should be resistant to chemical permeation[5].

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting.

Respiratory Protection: Guarding Against Inhalation Hazards

Given that this compound may cause respiratory irritation, controlling inhalation exposure is critical, especially when handling the powdered form.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood.

  • Respirator Selection: In situations where engineering controls are not sufficient to control exposure, or during spill cleanup, respiratory protection is required. An N95 respirator is the minimum requirement for protection against airborne particulates. For higher-risk activities, a respirator with a higher protection factor may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation and fit-testing[5].

PPE Selection Matrix: A Quick Reference Guide

To simplify the selection of appropriate PPE, the following table summarizes the recommended protection levels for different laboratory activities involving this compound.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Single pair of nitrile glovesSafety glasses with side shieldsLaboratory coatNot generally required
Handling solutions (on the bench) Single pair of nitrile glovesChemical splash gogglesLaboratory coatNot generally required
Large-scale synthesis or reactions Double pair of nitrile glovesChemical splash goggles and face shieldLaboratory coat and disposable gownN95 respirator (if dust is generated)
Spill cleanup Double pair of nitrile glovesChemical splash goggles and face shieldLaboratory coat and disposable gownN95 respirator or higher

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is not just about selection; it's also about its correct use.

Step-by-Step PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, Gowns, and other disposables: Place these items in a designated hazardous waste container immediately after removal.

  • Chemical Waste: Dispose of the compound and any contaminated solutions in accordance with your institution's chemical waste management guidelines. The safety data sheet recommends disposal at an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1].

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1][2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

By adhering to these guidelines, you can create a safe and secure environment for your groundbreaking research. Remember, safety is not an impediment to progress; it is the foundation upon which scientific advancement is built.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.